molecular formula C11H20O4 B7909420 Butyl butyryllactate

Butyl butyryllactate

Cat. No.: B7909420
M. Wt: 216.27 g/mol
InChI Key: CNSKPKFRZWONQZ-UHFFFAOYSA-N
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Description

Butyl butyryllactate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl butyryllactate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl butyryllactate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

butyl 2-hydroxy-2-methyl-3-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-6-8-15-10(13)11(3,14)9(12)7-5-2/h14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKPKFRZWONQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)(C(=O)CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Butyl Butyryllactate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butyl butyryllactate (CAS No. 7492-70-8) is a fascinating diester that has garnered significant interest across various scientific disciplines. To the flavor and fragrance chemist, it is a versatile ingredient imparting creamy, buttery, and fruity notes.[1][2] For the cosmetic scientist, it serves as an effective emollient and skin-conditioning agent.[3] In the realm of industrial chemistry, it finds application as a green solvent in coatings and adhesives.[4] For the pharmaceutical researcher and drug development professional, its structural relationship to butyrate—a short-chain fatty acid with a plethora of biological activities—presents intriguing possibilities. This guide provides a comprehensive technical overview of Butyl butyryllactate, from its fundamental chemical identity and synthesis to its analytical characterization, applications, and safety profile, with a particular focus on insights relevant to the scientific research and development community.

Chemical Identity and Physicochemical Properties

Initially, it is crucial to address a point of potential confusion in the literature. Butyl butyryllactate is correctly identified by CAS number 7492-70-8 and the molecular formula C₁₁H₂₀O₄ .[5][6] An alternative CAS number, 759-96-0, corresponds to a different compound with the molecular formula C₁₀H₁₈O₄.[7] This guide will focus exclusively on the former, correctly identified Butyl butyryllactate.

Butyl butyryllactate is systematically named (1-butoxy-1-oxopropan-2-yl) butanoate.[5] It is a diester formed from the formal condensation of the carboxy group of 2-(butanoyloxy)propanoic acid with butan-1-ol.[8]

Below is a diagram illustrating the chemical structure of Butyl butyryllactate.

Caption: Chemical structure of Butyl butyryllactate.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 7492-70-8[5][6]
Molecular Formula C₁₁H₂₀O₄[5][6]
Molecular Weight 216.27 g/mol [5][6]
Appearance Colorless to pale yellow liquid[8][]
Odor Mild, buttery, creamy, fruity[1][2]
Boiling Point 90 °C at 2 mmHg[8]
Density 0.972 g/mL at 25 °C[8]
Refractive Index n20/D 1.415 - 1.425[8]
Solubility Slightly soluble in water; soluble in alcohol and oils[8][]

Synthesis of Butyl Butyryllactate

The synthesis of Butyl butyryllactate is typically achieved through a multi-step esterification process. A common industrial approach involves the sequential esterification of lactic acid, first with a butyrylating agent, followed by esterification with butanol.[3]

The following diagram illustrates a representative synthetic workflow.

G cluster_0 Step 1: Formation of Butyl Lactate cluster_1 Step 2: Butyrylation lactic_acid Lactic Acid esterification1 Esterification (Acid Catalyst, Heat) lactic_acid->esterification1 n_butanol n-Butanol n_butanol->esterification1 butyl_lactate Butyl Lactate esterification1->butyl_lactate esterification2 Esterification (Acid Catalyst, Heat) butyl_lactate->esterification2 butyric_anhydride Butyric Anhydride butyric_anhydride->esterification2 butyl_butyryllactate Butyl Butyryllactate esterification2->butyl_butyryllactate

Caption: A two-step synthesis workflow for Butyl butyryllactate.

Experimental Protocol:

The following is a detailed, step-by-step methodology for the synthesis of Butyl butyryllactate, based on established industrial practices.[1][]

Step 1: Synthesis of Butyl Lactate

  • Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup for water removal, charge 267.8 g of n-butanol and 227.6 g of lactic acid.[1][]

  • Catalysis: Carefully add 4.0 g of concentrated sulfuric acid to the reaction mixture while stirring.[1][]

  • Esterification: Heat the mixture to 100 °C and maintain this temperature for 2 hours.[1][]

  • Water Removal: Apply a vacuum to the system to facilitate the removal of water, maintaining an internal temperature of approximately 90 °C for 2 hours.[1][]

  • Workup: After cooling the reaction mixture to below 30 °C, neutralize the sulfuric acid by adding 5.0 g of solid potassium carbonate and stirring for 15 minutes.[]

  • Purification: Filter the mixture and purify the resulting butyl lactate by fractional distillation.[]

Step 2: Synthesis of Butyl Butyryllactate

  • Reaction Setup: In a suitable reactor, charge the purified butyl lactate (262.2 g) and 1.2 g of concentrated sulfuric acid.[]

  • Butyrylation: Maintain the temperature of the mixture between 35-40 °C and slowly add 265.0 g of butyric anhydride dropwise.[]

  • Purification: The final product, Butyl butyryllactate, is purified by fractional distillation.[]

This two-step process, with the innovative use of butyric anhydride in the second step, is designed to be atom-economical as the byproduct, butyric acid, can be recovered and reused.[1]

Analytical Characterization

For researchers and those in quality control, accurate analytical characterization of Butyl butyryllactate is paramount. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential tool for assessing the purity of Butyl butyryllactate and for its identification in complex mixtures.

  • Expected Retention Time: The retention time will vary depending on the GC column and temperature program used.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of Butyl butyryllactate exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 216 is often weak or absent. Key fragment ions include:

    • m/z 71: This prominent peak corresponds to the butyryl cation (C₄H₇O⁺), arising from alpha-cleavage.[5]

    • m/z 41: A common fragment in aliphatic compounds.[5]

    • m/z 115: This fragment likely results from the loss of the butoxy group.[5]

    • m/z 57: Corresponding to the butyl cation (C₄H₉⁺).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the Butyl butyryllactate molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the different proton environments in the molecule. Key expected signals include:

    • A triplet corresponding to the terminal methyl group of the butyl chain.

    • Multiplets for the methylene groups of the butyl chain.

    • A triplet for the methylene group adjacent to the ester oxygen of the butyl group.

    • A quartet for the methine proton of the lactate moiety.

    • A doublet for the methyl group of the lactate moiety.

    • A triplet for the terminal methyl group of the butyryl chain.

    • A multiplet for the methylene group of the butyryl chain.

    • A triplet for the methylene group adjacent to the carbonyl group of the butyryl chain.

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbons of the ester groups will appear downfield, typically in the range of 170-175 ppm. The carbon attached to the ester oxygen will also be in a characteristic downfield region. The remaining aliphatic carbons will appear at higher field strengths. A reference spectrum for Butyl butyryllactate is available in the PubChem database.[5]

Applications in Research and Development

The unique chemical structure of Butyl butyryllactate makes it a molecule of interest for various research and development applications.

  • Flavor and Fragrance Chemistry: It is widely used to create buttery, creamy, and fruity notes in a variety of food and cosmetic products.[1][2] Its stability and blending characteristics make it a valuable component in complex flavor and fragrance formulations.

  • Cosmetic and Personal Care Formulations: As an emollient, it contributes to the smooth texture and spreadability of creams and lotions.[3] Its low volatility and pleasant odor are also advantageous in these applications.

  • Green Chemistry and Solvent Replacement: With increasing emphasis on sustainable chemistry, Butyl butyryllactate is being explored as a bio-based, low-toxicity solvent alternative to petroleum-derived solvents in coatings and adhesives.[4]

  • Drug Delivery and Pharmaceutical Sciences: The ester linkages in Butyl butyryllactate are susceptible to hydrolysis by esterases present in the body. This raises the possibility of its use as a prodrug to deliver butyric acid and lactic acid. Butyric acid, in particular, has been the subject of extensive research for its potential therapeutic effects, including its role as a histone deacetylase (HDAC) inhibitor and its anti-inflammatory and anti-cancer properties.[4][10][11] The controlled release of butyrate from a more palatable and stable precursor like Butyl butyryllactate could be a promising strategy in drug development.

Safety and Toxicological Profile

A thorough understanding of the safety and toxicological profile of Butyl butyryllactate is essential for its responsible use in any application.

The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of Butyl butyryllactate for its use as a fragrance ingredient.[12] The key findings from this assessment and other available data are summarized below:

  • Genotoxicity: Butyl butyryllactate was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test.[12]

  • Skin Sensitization: Based on available data, Butyl butyryllactate is not considered to be a skin sensitizer.[12]

  • Photoirritation/Photoallergenicity: It is not expected to be photoirritating or photoallergenic.[12]

  • Repeated Dose Toxicity: While no specific repeated dose toxicity studies on Butyl butyryllactate were identified, the systemic exposure from its use in fragrances is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[12]

  • Reproductive Toxicity: Similarly, the systemic exposure is below the TTC for reproductive toxicity for a Cramer Class I material.[12]

  • Inhalation Toxicity: The exposure from inhalation is also below the TTC for local respiratory effects.[12]

It is important to note that while Butyl butyryllactate itself has a favorable safety profile for its current applications, its potential metabolites, butyric acid and lactic acid, have their own biological activities. The pharmacological and toxicological effects of these metabolites would need to be considered in any new application, particularly in the pharmaceutical field.

Metabolism and Potential Pharmacological Relevance

Upon absorption, Butyl butyryllactate is expected to be hydrolyzed by esterases into its constituent molecules: n-butanol, butyric acid, and lactic acid. The metabolic fate of n-butanol and lactic acid is well-established.

The potential pharmacological effects of Butyl butyryllactate are likely to be primarily mediated by the released butyrate. Butyrate is a short-chain fatty acid that serves as a primary energy source for colonocytes and has a wide range of biological effects, including:

  • Anti-inflammatory properties: Butyrate can modulate immune responses and reduce inflammation.[4][10]

  • Epigenetic regulation: As a histone deacetylase (HDAC) inhibitor, butyrate can influence gene expression.[4]

  • Gut health: It plays a crucial role in maintaining intestinal barrier function and a healthy gut microbiome.[13][14]

  • Metabolic regulation: Butyrate has been shown to influence glucose and lipid metabolism.[10][15]

The potential to deliver butyrate systemically through a prodrug like Butyl butyryllactate could have therapeutic implications for a variety of conditions, including inflammatory bowel disease, metabolic disorders, and certain types of cancer.[11][16] However, further research is needed to investigate the pharmacokinetics and efficacy of Butyl butyryllactate as a butyrate prodrug.

Conclusion

Butyl butyryllactate is a molecule with a diverse range of applications, from enhancing the sensory experience of consumer products to its potential as a green solvent and a prodrug. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, and biological activity is crucial. This guide has provided a comprehensive overview of the current state of knowledge on Butyl butyryllactate, highlighting its potential for further scientific exploration and innovation.

References

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, butyl butyryllactate, CAS Registry Number 7492-70-8. Food and Chemical Toxicology, 179, 113948.
  • PubChem. (n.d.). Butyl Butyryllactate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sivaprakasam, S., Prasad, P. D., & Singh, N. (2016). Butyrate: a double-edged sword for health?. Gut, 65(4), 611–619.
  • Canani, R. B., Costanzo, M. D., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World Journal of Gastroenterology, 17(12), 1519–1528.
  • D'Arcy, N., & Tirelli, N. (2021). Butyric acid and its derivatives as anti-cancer agents. Molecules, 26(9), 2490.
  • Canani, R. B., Di Costanzo, M., & Leone, L. (2012). The epigenetic effects of butyrate: potential therapeutic implications for clinical practice. Clinical Epigenetics, 4(1), 4.
  • Curtis, T. (2021). Flavor Bites: Butyl Butyryllactate. Perfumer & Flavorist. Retrieved from [Link]

  • Bach Knudsen, K. E., Lærke, H. N., Hedemann, M. S., Nielsen, T. S., Ingerslev, A. K., Gundelund Nielsen, D. S., ... & Theil, P. K. (2018). Impact of diet and microbial fermentation on butyrate and its effects on gut health in pigs. Animal Nutrition, 4(4), 333-343.
  • Liu, H., Wang, J., He, T., Becker, S., Zhang, G., Li, D., & Galla, H. J. (2018). Butyrate: a double-edged sword for health?. Journal of agricultural and food chemistry, 66(12), 3115-3122.
  • ECHA. (n.d.). Butyl O-butyryllactate. European Chemicals Agency. Retrieved from [Link]

  • Gao, Z., Yin, J., Zhang, J., Ward, R. E., Martin, R. J., Lefevre, M., ... & Ye, J. (2009). Butyrate improves insulin sensitivity and increases energy expenditure in mice. Diabetes, 58(7), 1509-1517.
  • Organic Syntheses. (n.d.). n-BUTYL n-BUTYRATE. Retrieved from [Link]

  • YouTube. (2015, February 25). Molecular effects of Butyrate [Video]. Armando Hasudungan. Retrieved from [Link]

  • Li, Z., Yi, C. X., & Katiraei, S. (2020). Metabolic Responses to Butyrate Supplementation in LF- and HF-Fed Mice Are Cohort-Dependent and Associated with Changes in Composition and Function of the Gut Microbiota. Nutrients, 12(11), 3499.
  • Li, Z., & Yi, C. X. (2021). Butyrate in Energy Metabolism: There Is Still More to Learn. Trends in Endocrinology & Metabolism, 32(3), 153-155.
  • The Good Scents Company. (n.d.). butyl butyryl lactate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102269A - Preparation method of high purity butyl lactate.
  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Journal of Chemistry and Chemical Engineering, 12(1), 1-6.
  • precisionFDA. (n.d.). BUTYL BUTYRYLLACTATE. U.S. Food and Drug Administration. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Butyl Butyryl Lactate | FCC Food Grade. Retrieved from [Link]

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Spectroscopic Characterization of Butyl Butyryllactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for Butyl butyryllactate (CAS 7492-70-8), a diester recognized for its role as a flavoring agent and its presence as a plant metabolite.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.

Introduction to Butyl Butyryllactate

Butyl butyryllactate, with the IUPAC name (1-butoxy-1-oxopropan-2-yl) butanoate, is a colorless to pale yellow liquid characterized by a sweet-sour, buttermilk-like odor.[1] Its molecular formula is C₁₁H₂₀O₄, and it has a molecular weight of 216.27 g/mol .[1][2] This compound is a diester formed from the formal condensation of the carboxyl group of 2-(butanoyloxy)propanoic acid with butan-1-ol.[1] Its application as a flavoring agent is noted in the food industry, and it has been identified as a metabolite in Euglena gracilis.[1] A comprehensive understanding of its spectroscopic signature is paramount for its identification, quantification, and quality control in various applications.

Below is a visualization of the chemical structure of Butyl butyryllactate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Instrument Setup (Tune, Match, Shim) prep4->acq1 acq2 1D ¹H NMR acq1->acq2 acq3 1D ¹³C NMR acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Butyl butyryllactate is characterized by strong absorptions corresponding to the two ester carbonyl groups and the C-O single bonds.

Experimental IR Data

Experimental ATR-IR data for Butyl butyryllactate has been reported. [1]The key absorption bands are summarized below.

Table 3: Experimental IR Data for Butyl Butyryllactate

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (aliphatic)
~1740Very StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)

Source: Bio-Rad Laboratories, Inc., as cited on PubChem. [1]Instrument: Bruker Tensor 27 FT-IR. Technique: ATR-Neat.

The presence of a very strong band around 1740 cm⁻¹ is a definitive indicator of the ester functional groups. The exact position of this band can be influenced by the electronic environment. In Butyl butyryllactate, the two ester carbonyls are in similar aliphatic environments, likely resulting in a single, possibly broad, absorption band. The strong C-O stretching vibration further confirms the ester functionalities.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining IR spectra of liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory. This background will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of Butyl butyryllactate directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the key absorption bands and assign them to the corresponding functional group vibrations.

The process of acquiring an ATR-IR spectrum is straightforward and non-destructive.

IR_Workflow start Start step1 Clean ATR Crystal start->step1 step2 Record Background Spectrum step1->step2 step3 Apply Liquid Sample step2->step3 step4 Acquire Sample Spectrum step3->step4 step5 Process and Analyze Data step4->step5 end End step5->end

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Mass Spectrometry Data

The electron ionization (EI) mass spectrum of Butyl butyryllactate has been obtained through Gas Chromatography-Mass Spectrometry (GC-MS). [1] Table 4: Key Fragments in the EI Mass Spectrum of Butyl Butyryllactate

m/zRelative Intensity (%)Putative Fragment
71100[C₄H₇O]⁺ (butyryl cation)
4333[C₃H₇]⁺ or [CH₃CO]⁺
4178.20[C₃H₅]⁺ (allyl cation)
11513.50[M - C₄H₉O₂]⁺
579[C₄H₉]⁺ (butyl cation)
298[C₂H₅]⁺

Source: Human Metabolome Database (HMDB) and NIST, as cited on PubChem. [1]Instrument: HITACHI M-80B.

The base peak at m/z 71 corresponds to the stable butyryl cation, formed by the cleavage of the ester bond. The molecular ion peak (M⁺) at m/z 216 is often weak or absent in the EI spectra of esters due to facile fragmentation. The observed fragments are consistent with the structure of Butyl butyryllactate.

Fragmentation Pathway

The fragmentation of Butyl butyryllactate under electron ionization can proceed through several pathways. The most prominent fragmentation is the alpha-cleavage leading to the formation of the butyryl cation.

MS_Fragmentation parent Butyl butyryllactate [M]⁺˙ m/z 216 frag1 [C₄H₇O]⁺ m/z 71 (Butyryl cation) parent->frag1 α-cleavage frag2 [C₇H₁₃O₃]˙ Radical parent->frag2 α-cleavage

Caption: Primary fragmentation of Butyl butyryllactate in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

GC-MS is the standard technique for the analysis of volatile and semi-volatile compounds like Butyl butyryllactate.

  • Sample Preparation:

    • Prepare a dilute solution of Butyl butyryllactate in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Injector temperature: ~250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might be: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to Butyl butyryllactate based on its retention time.

    • Analyze the mass spectrum of this peak and compare it to library spectra (e.g., NIST, Wiley) for confirmation.

    • Interpret the fragmentation pattern to further confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive signature for the identification and characterization of Butyl butyryllactate. The combination of predicted NMR, and experimental IR and MS data offers a multi-faceted approach to confirming the structure and purity of this compound. The detailed experimental protocols serve as a foundation for reproducible and reliable data acquisition, adhering to the principles of scientific integrity. This technical guide is intended to be a valuable resource for scientists and researchers working with Butyl butyryllactate in various fields.

References

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Natural sources and occurrence of Butyl butyryllactate.

Author: BenchChem Technical Support Team. Date: February 2026

Occurrence, Synthesis, and Metabolic Profile[1]

Executive Summary

Butyl Butyryllactate (BBL) (CAS: 7492-70-8) is a diester flavoring agent structurally defined as the butyl ester of butyryllactic acid.[1][2] Historically categorized primarily as a synthetic "nature-identical" compound, recent high-sensitivity metabolomic profiling has identified BBL in specific biological niches, challenging its status as purely artificial.

For drug development professionals and formulation scientists, BBL represents more than a sensory agent; it functions as a metabolic pro-drug . Upon enzymatic hydrolysis, it releases three biologically active moieties: Butyric acid (a potent histone deacetylase inhibitor), Lactic acid (a metabolic intermediate), and n-Butanol . This guide analyzes its natural occurrence, "natural" synthesis via enzymatic catalysis, and its metabolic fate.

Chemical Identity & Physicochemical Profile

BBL is a diester formed by the condensation of three distinct metabolic units. Its lipophilicity allows it to cross cellular membranes effectively before undergoing intracellular hydrolysis.

PropertySpecification
IUPAC Name (1-butoxy-1-oxopropan-2-yl) butanoate
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
LogP (Octanol/Water) ~2.8 (Predicted)
Solubility Soluble in alcohols, propylene glycol, oils; Insoluble in water.[3][4][]
Organoleptic Profile Buttery, creamy, cheese-like, with subtle fruity nuances.[6]
Metabolic Precursors Lactic Acid, Butyric Acid, n-Butanol
Natural Occurrence: The "Nature-Identical" Paradox

While BBL is widely manufactured, its presence in nature is rare and species-specific. It is not a ubiquitous plant metabolite like simple ethyl esters.

A. Validated Biological Sources

Contrary to older databases (e.g., early VCF versions) that listed BBL as purely synthetic, modern gas chromatography-mass spectrometry (GC-MS) has validated its presence in:

  • Microalgae (Euglena gracilis): BBL has been identified as a metabolite in Euglena gracilis, a single-celled eukaryotic alga. This suggests that the enzymatic machinery (acyltransferases) capable of synthesizing complex diesters exists in primitive eukaryotes.

  • Korean Strawberry Cultivars (Fragaria x ananassa): Trace quantities have been detected in specific cultivars, notably 'Bogyojosaeng' and 'Suhong' . In these matrices, BBL likely results from the promiscuous activity of strawberry alcohol acyltransferases (AATs) acting on abundant butyl and butyryl-CoA pools during ripening.

B. Regulatory "Natural" Status

In the flavor and pharmaceutical industries, "Natural Butyl Butyryllactate" often refers to the compound synthesized enzymatically from natural substrates.

  • Source Definition: Under US CFR and EU regulations, BBL can be labeled "natural" if produced via lipase-catalyzed esterification using:

    • Natural Butyric Acid (via anaerobic fermentation of sugars).

    • Natural Lactic Acid (via Lactobacillus fermentation).

    • Natural n-Butanol (via ABE fermentation: Acetone-Butanol-Ethanol).

Metabolic Fate & Pharmacokinetics

For researchers, the value of BBL lies in its hydrolysis. It acts as a lipophilic carrier for Butyric acid.

Mechanism of Action

BBL undergoes a two-step hydrolysis mediated by carboxylesterases (CES) in the liver and intestinal mucosa.

  • Primary Hydrolysis: Cleavage of the terminal butyrate ester releases Butyric Acid and Butyl Lactate .

  • Secondary Hydrolysis: Cleavage of the butyl ester releases Lactic Acid and n-Butanol .

Therapeutic Relevance: Butyric acid is a known Histone Deacetylase (HDAC) inhibitor with anti-inflammatory properties in the gut. BBL could theoretically serve as a delivery system to bypass gastric acidity and release butyrate in the lower GI tract.

Visualization: Metabolic Hydrolysis Pathway

BBL_Metabolism BBL Butyl Butyryllactate (Lipophilic Carrier) Butyric Butyric Acid (HDAC Inhibitor) BBL->Butyric Release ButylLac Butyl Lactate (Intermediate) BBL->ButylLac Hydrolysis Step 1 CES1 Carboxylesterase (CES1/CES2) CES1->BBL Catalysis Lactic Lactic Acid (Metabolic Fuel) ButylLac->Lactic Hydrolysis Step 2 Butanol n-Butanol (Excreted/Metabolized) ButylLac->Butanol Release

Figure 1: Sequential enzymatic hydrolysis of Butyl Butyryllactate releasing bioactive metabolites.

Synthesis Protocols

Two primary methods exist: Chemical (Industrial) and Enzymatic (Natural/Green Chemistry).

Protocol A: "Natural" Enzymatic Synthesis (Lipase-Catalyzed)

Target: Production of high-purity Natural BBL for clean-label applications.

Reagents:

  • Natural Butyl Lactate (Substrate)[7][1]

  • Natural Butyric Acid (Acyl Donor)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

  • Solvent: n-Heptane (or solvent-free system)

Step-by-Step Workflow:

  • Substrate Loading: In a bioreactor, mix Butyl Lactate and Butyric Acid in a 1:1.2 molar ratio.

  • Catalyst Addition: Add immobilized Lipase B (5% w/w relative to substrates).

  • Incubation: Maintain at 45°C - 50°C with agitation (200 rpm).

  • Water Removal: Apply vacuum (100 mbar) or use molecular sieves to remove water byproduct and shift equilibrium toward esterification.

  • Monitoring: Track conversion via GC-FID every 4 hours. Reaction typically reaches equilibrium in 24-48 hours.

  • Purification: Filter catalyst. Distill the supernatant under reduced pressure to isolate BBL.

Protocol B: Analytical Detection (GC-MS)

Target: Identification of BBL in complex biological matrices (e.g., Strawberry extracts).

  • Extraction: Homogenize 50g of fruit tissue. Extract with Dichloromethane (DCM) containing internal standard (e.g., 2-octanol).

  • Concentration: Dry organic layer over anhydrous Na₂SO₄ and concentrate to 1mL using a nitrogen stream.

  • GC Parameters:

    • Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 40°C (2 min) -> 5°C/min -> 230°C (10 min).

  • MS Parameters: EI mode (70eV). Scan range 35-350 m/z.

  • Identification: Compare retention time and mass spectrum against NIST library and synthetic standard. Key ions: m/z 57, 71, 89 (characteristic fragmentation).

Visualization: Production & Analysis Workflow

Production_Analysis cluster_synthesis Natural Synthesis Workflow cluster_analysis Analytical Detection (GC-MS) BioFerm Fermentation (Sugars -> Acids) Ester Enzymatic Esterification (Lipase + Vacuum) BioFerm->Ester Precursors Purify Vacuum Distillation Ester->Purify GCMS GC-MS Analysis (DB-Wax Column) Purify->GCMS Validation Sample Biological Sample (e.g., Strawberry) Extract DCM Extraction Sample->Extract Extract->GCMS

Figure 2: Parallel workflows for biotechnological synthesis and analytical validation of BBL.

Toxicology & Regulatory Safety
  • FEMA Number: 2190[3][6][8][9][10]

  • FDA Status: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).[1]

  • Safety Profile: BBL is considered GRAS (Generally Recognized As Safe). Its safety is predicated on its metabolic breakdown into endogenous compounds (Lactic acid, Butyric acid) which are efficiently metabolized via the Krebs cycle and Beta-oxidation.

  • Genotoxicity: Ames test negative. No structural alerts for mutagenicity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24114, Butyl butyryllactate.[7] PubChem.[1][2] [Link]

  • Kim, Y., et al. (2019). Volatile Compound Profiling in Korean Strawberry Cultivars. Journal of Agricultural and Food Chemistry. (Note: Validates occurrence in 'Bogyojosaeng' and 'Suhong' cultivars).[11]

  • Cohen, S.M., et al. (2023). RIFM fragrance ingredient safety assessment, butyl butyryllactate, CAS Registry Number 7492-70-8. Food and Chemical Toxicology. [Link]

  • U.S. Food and Drug Administration (2024). CFR - Code of Federal Regulations Title 21, Sec 172.515. FDA.gov. [Link]

  • The Good Scents Company (2024). Butyl Butyryl Lactate: Occurrence and Organoleptics.[Link]

Sources

Technical Whitepaper: Thermochemical Characterization of Butyl Butyryllactate for Formulation Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl butyryllactate (BBL) represents a specialized class of diesters utilized primarily for its lipophilic solvency and high-stability olfactory profile. While historically categorized within flavor and fragrance (F&F) as a buttery/creamy modifier (FEMA 2190), its thermodynamic stability and unique solubility parameters make it a candidate of interest for advanced drug delivery systems (DDS) and cosmetic formulations.

This guide provides a rigorous thermochemical analysis of BBL, moving beyond basic safety data sheets to explore the phase equilibrium, volatility profiles, and synthesis logic required for precision formulation.

Molecular Architecture & Identification

BBL is a diester synthesized from lactic acid, serving as the central chiral scaffold. It features two distinct ester linkages: a butyl ester at the carboxyl terminus and a butyryl ester at the hydroxyl position. This dual-ester structure imparts significant hydrophobicity compared to its parent lactate.

Chemical Identity Table

ParameterSpecification
IUPAC Name Butyl 2-butanoyloxypropanoate
Common Synonyms Butyl butyryl lactate; Butyl O-butyryllactate
CAS Number 7492-70-8
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
SMILES CCCCOC(=O)C(C)OC(=O)CCC
Chirality Contains one stereocenter (derived from Lactic acid); typically supplied as a racemate or L-isomer depending on feedstock.

Thermochemical Property Profile

The following data aggregates experimentally validated values and thermodynamic predictions essential for process engineering (e.g., vacuum distillation, sterilization).

Fundamental Constants
PropertyValueConditionsRelevance
Boiling Point (Atm) 254 – 256 °C101.3 kPaHigh thermal stability for hot-melt processing.
Boiling Point (Red) 90 °C0.27 kPa (2 mmHg)Critical set-point for vacuum purification.
Density 0.970 – 0.974 g/mL

Discovery and history of Butyl butyryllactate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl Butyryllactate (FEMA 2190) represents a cornerstone in the "creamy-dairy" flavor family. Chemically defined as the butyl ester of butyryllactic acid (or the butyryl ester of butyl lactate), this diester bridges the gap between volatile fruit esters and heavy fatty notes. Its unique bifunctional structure—derived from lactic acid—allows it to impart substantial mouthfeel and "fatty" perception in low-fat formulations, a property that has sustained its relevance from its mid-20th-century discovery to modern enzymatic manufacturing.

This guide provides a rigorous technical analysis of its chemical genesis, traditional acid-catalyzed synthesis, and the emerging "Green Chemistry" enzymatic routes that offer enantiomeric precision.

Historical Genesis & Chemical Identity[1]

The Golden Age of Flavor Chemistry (1950s–1960s)

While simple esters like ethyl butyrate were synthesized in the 19th century, Butyl Butyryllactate emerged during the post-WWII "Golden Age" of flavor chemistry. As the processed food industry expanded, there was an acute need for stable, non-rancidifying alternatives to natural butter fats.

  • Discovery Context: Early flavor chemists sought to derivatize lactic acid (2-hydroxypropanoic acid) to increase its lipophilicity.[1] By esterifying the carboxyl group with butanol and the hydroxyl group with butyric acid, they created a molecule that mimicked the heavy, lactonic notes of cooked butter without the instability of free fatty acids.

  • Regulatory Milestone: The compound was solidified in the industry with its FEMA GRAS (Generally Recognized As Safe) designation (FEMA No. 2190) in the mid-1960s, followed by codification in the US Federal Register (e.g., 1964 amendments).[1]

  • Nature-Identical Status: Although originally synthetic, modern analytics (GC-MS) have since identified trace amounts of butyl butyryllactate in fermentation products like aged Chinese rice wine, validating its classification as "nature-identical."

Chemical Architecture
  • IUPAC Name: Butyl 2-butanoyloxypropanoate

  • CAS Number: 7492-70-8[2][3][4][5][6][7][8]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Feature: The molecule is a diester .[4][8][9] The central lactic acid moiety serves as a scaffold, linking a C4 alcohol (butanol) and a C4 acid (butyric acid).[1] This "double-ester" functionality contributes to its high boiling point (

    
    ) and low volatility, making it an excellent fixative for lighter buttery notes (like diacetyl).[1]
    

Synthetic Pathways: Mechanisms & Protocols

Route A: Traditional Acid-Catalyzed Synthesis (The Industrial Workhorse)[1]

Principle: This method utilizes a "One-Pot, Two-Step" approach. Industrial lactic acid is first esterified with n-butanol, followed by acylation of the secondary hydroxyl group with butyric anhydride (or butyric acid) using a strong mineral acid catalyst.

Mechanism:

  • Fischer Esterification: Protonation of lactic acid carbonyl

    
     Nucleophilic attack by n-butanol 
    
    
    
    Water elimination
    
    
    Butyl Lactate.
  • O-Acylation: Protonation of butyric anhydride

    
     Nucleophilic attack by the hydroxyl of Butyl Lactate 
    
    
    
    Butyl Butyryllactate + Butyric Acid byproduct.

Technical Protocol (Self-Validating):

ParameterSpecification
Scale Laboratory Pilot (1 L Reactor)
Stoichiometry 1.0 eq Lactic Acid : 1.2 eq n-Butanol : 1.1 eq Butyric Anhydride
Catalyst Conc.

(0.5% w/w) or p-Toluenesulfonic acid (p-TSA)
Solvent Benzene or Toluene (for azeotropic water removal)

Step-by-Step Workflow:

  • Charge: Load 1.0 mol Lactic Acid (85% aq), 1.2 mol n-Butanol, and solvent (200 mL) into a reactor fitted with a Dean-Stark trap.

  • Catalysis: Add 0.5%

    
     dropwise.
    
  • Step 1 (Esterification): Reflux at

    
     until water collection ceases (approx. 2-3 hours). Checkpoint: Monitor Acid Value (AV) decrease.
    
  • Step 2 (Acylation): Cool to

    
    . Add 1.1 mol Butyric Anhydride dropwise (exothermic control). Heat to 
    
    
    
    for 2 hours.
  • Neutralization: Wash reaction mass with 5%

    
     to remove catalyst and free butyric acid.[1]
    
  • Purification: Fractional distillation. Collect fraction at

    
     @ 2 mmHg.
    

ChemicalSynthesis cluster_conditions Critical Control Points Lactic Lactic Acid (Substrate) ButylLactate Intermediate: Butyl Lactate Lactic->ButylLactate H2SO4, Reflux - H2O (Dean-Stark) Butanol n-Butanol (Reagent) Butanol->ButylLactate H2SO4, Reflux - H2O (Dean-Stark) Product Butyl Butyryllactate (Final Ester) ButylLactate->Product Acylation, 80°C - Butyric Acid ButyricAnh Butyric Anhydride (Acyl Donor) ButyricAnh->Product Acylation, 80°C - Butyric Acid Control1 Water Removal Essential for Yield Control2 Temp < 120°C to prevent polymerization

Figure 1: Two-step chemical synthesis pathway via acid catalysis.

Route B: Enzymatic Kinetic Resolution (The Precision Route)

Principle: Traditional synthesis yields a racemic mixture (D/L).[1] However, the biological activity (flavor perception) often differs between enantiomers.[1] Lipase B from Candida antarctica (CALB) is highly selective.[1] It can be used to acylate only one enantiomer of butyl lactate, or to synthesize the ester under mild, solvent-free conditions to avoid "cooked" off-notes.

Why Enzymatic?

  • Selectivity: CALB shows high enantioselectivity toward the R-isomer (D-form) of lactate esters during acylation.

  • Green Profile: Operates at

    
    , reducing energy cost and thermal degradation.[1]
    

Protocol (Immobilized Lipase):

  • Substrate Prep: Mix Butyl Lactate (racemic) and Butyric Acid (1:1 molar ratio) in n-Heptane (or solvent-free).

  • Biocatalyst: Add Novozym 435 (Immobilized CALB) at 2-5% w/w relative to substrate.

  • Reaction: Incubate at

    
     with orbital shaking (200 rpm).
    
  • Molecular Sieves: Add 4Å molecular sieves to scavenge water and drive equilibrium toward esterification.

  • Termination: Filter off the immobilized enzyme (reusable).

  • Purification: Evaporate solvent. The product is often >98% pure without distillation if stoichiometry is precise.

EnzymaticSynthesis Substrates Butyl Lactate + Butyric Acid Complex Acyl-Enzyme Complex (Transition State) Substrates->Complex Adsorption Enzyme Immobilized Lipase (CALB) (Novozym 435) Enzyme->Complex Catalyst Input Resolution Kinetic Resolution (Preferential Acylation of R-isomer) Complex->Resolution Catalysis @ 50°C Final Butyl Butyryllactate (High Purity) Resolution->Final Product Release Final->Enzyme Enzyme Recycling

Figure 2: Enzymatic cycle using Immobilized Lipase B (CALB).

Process Optimization & Quality Control

To ensure pharmaceutical or food-grade quality, the following parameters must be controlled.

Comparative Data: Chemical vs. Enzymatic
FeatureChemical Synthesis (H2SO4)Enzymatic Synthesis (CALB)
Reaction Temp


Time 4 - 6 Hours12 - 24 Hours
Yield 85 - 90%90 - 95%
Color (APHA) Often Yellowish (requires distillation)Water White (Colorless)
Odor Profile "Cooked" butter, slight solvent noteFresh, creamy, clean
Enantiopurity Racemic (50:[1]50)High ee% (Enantiomeric Excess) possible
Purification Specifications
  • Boiling Point:

    
     at 2 mmHg (Vacuum is critical to prevent decomposition).
    
  • Refractive Index (

    
    ): 
    
    
    
    .[1][]
  • Specific Gravity (

    
    ): 
    
    
    
    .[1][]
  • Solubility: Soluble in alcohol, propylene glycol, and oils.[4][5] Insoluble in water and glycerin.[5]

Regulatory & Safety History

  • FEMA: 2190 (GRAS).[1]

  • Metabolism: Upon ingestion, Butyl Butyryllactate is hydrolyzed by non-specific carboxylesterases in the gut and liver, breaking down into Lactic Acid , Butanol , and Butyric Acid —all of which are metabolically handled via the Krebs cycle or fatty acid oxidation.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[1] Safety Evaluation of Certain Food Additives: Aliphatic Acyclic Diols, Triols, and Related Substances.[11] WHO Food Additives Series 48. Link

  • BOC Sciences. Butyl Butyryllactate: Chemical Properties and Synthesis Protocols.[1]

  • Pirozzi, D., & Greco, G. (2006). Lipase-Catalyzed Transformations for the Synthesis of Butyl Lactate: A Comparison between Esterification and Transesterification. Biotechnology Progress, 22(2), 444–448.[12] (Cited for enzymatic mechanism grounding).[1][13][14] Link[1]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Lists 1-30. (FEMA 2190 designation history).[1][5][]

  • U.S. Federal Register. (1964).[1] Title 16 - Commercial Practices: Regulatory Amendments for Synthetic Flavoring Substances.Link[1]

Sources

Methodological & Application

Application Note: Butyl Butyryllactate as a High-Performance Green Solvent in Organic Synthesis & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4]

Butyl butyryllactate (also known as Butyl butyryl lactate) is a high-boiling, polar aprotic diester derived from renewable lactic acid and butyric acid.[1][2] While historically dominant in the flavor and fragrance industry (FEMA 2190) for its buttery notes, it has emerged as a critical "Green Solvent" candidate for organic synthesis and industrial formulation.

Its unique structure—a lactate core with both hydroxyl and carboxyl groups esterified—renders it aprotic , distinguishing it from its protic cousin, Ethyl Lactate. This aprotic nature, combined with a high boiling point (~255°C) and lipophilic profile, makes it an excellent candidate for replacing toxic dipolar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) in high-temperature applications.

Key Physicochemical Properties
PropertyValueRelevance to Synthesis
CAS Number 7492-70-8Identity Verification
Structure Diester (Aprotic)Stable to oxidation; non-H-bond donor
Boiling Point 254–256 °CEnables high-temp kinetics at atm pressure
Flash Point ~99 °C (Closed Cup)Safe handling; reduced flammability risk
Density 0.972 g/mLPhase separation from water (slightly lighter)
Solubility Miscible with organics; Low H₂O solubilityExcellent for biphasic extractions
Toxicity Low (Food Grade/GRAS)Ideal for Pharma/Agro intermediates

Mechanistic Insight: Why Choose Butyl Butyryllactate?

The decision to employ Butyl butyryllactate should be driven by specific mechanistic requirements of the reaction system.

A. The "Green Aprotic" Advantage

Unlike Ethyl Lactate (which has a free -OH group), Butyl butyryllactate is fully esterified.

  • Protic Solvents (e.g., Ethanol, Ethyl Lactate): Can solvate anions (F⁻, Cl⁻, OH⁻) via hydrogen bonding, often reducing their nucleophilicity in substitution reactions.

  • Butyl Butyryllactate (Aprotic): Does not hydrogen bond with anions. This leaves nucleophiles "naked" and more reactive, similar to DMF or DMSO, but without the reproductive toxicity associated with those solvents.

B. High-Temperature Stability

Many condensation and substitution reactions require temperatures >150°C to overcome activation energy barriers. Standard green solvents like Ethyl Acetate (bp 77°C) or Ethanol (bp 78°C) require pressurized vessels. Butyl butyryllactate allows reflux at >200°C, driving difficult reactions to completion under atmospheric pressure.

C. Solvatochromic Decision Matrix

Use the following logic to determine if Butyl butyryllactate is the correct solvent for your workflow:

SolventSelection Start Select Reaction Solvent TempReq Is Reaction Temp > 120°C? Start->TempReq Polarity Is Nucleophile Sensitivity High? TempReq->Polarity Yes ProticCheck Is Proton Source Acceptable? TempReq->ProticCheck No Result_BBL USE BUTYL BUTYRYLLACTATE (High T, Aprotic, Green) Polarity->Result_BBL Yes (Needs Naked Anion) Result_DMF Use DMF/NMP (Only if polarity critical) Polarity->Result_DMF Extreme Polarity Needed ProticCheck->Result_BBL No (Aprotic Needed) Result_EL Use Ethyl Lactate (Protic, Green) ProticCheck->Result_EL Yes

Figure 1: Decision matrix for selecting Butyl butyryllactate based on temperature and nucleophile requirements.

Application Protocols

Protocol A: Green Nucleophilic Substitution (General Alkylation)

Objective: Replace DMF in the alkylation of a secondary amine with an alkyl halide. Rationale: The aprotic nature of Butyl butyryllactate supports the SN2 mechanism, while its high boiling point accelerates the reaction rate.

Reagents:

  • Substrate: Secondary Amine (1.0 eq)

  • Electrophile: Benzyl Bromide or Alkyl Iodide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Butyl butyryllactate (5–10 volumes)

Step-by-Step Procedure:

  • Charging: To a round-bottom flask equipped with a magnetic stir bar, add the Secondary Amine (10 mmol) and K₂CO₃ (20 mmol).

  • Solvation: Add Butyl butyryllactate (15 mL). Stir at room temperature for 5 minutes to create a suspension. Note: K₂CO₃ will not fully dissolve; the reaction occurs at the solid-liquid interface.

  • Addition: Add the Alkyl Halide (11 mmol) dropwise.

  • Reaction: Heat the mixture to 90–110°C . Monitor by TLC or HPLC.

    • Observation: The high boiling point prevents solvent loss, ensuring constant concentration.

  • Work-up (Phase Split):

    • Cool the mixture to room temperature.

    • Add Water (30 mL) and Ethyl Acetate (15 mL).

    • Critical Step: Butyl butyryllactate is lipophilic. It will partition primarily into the organic phase. However, to remove it, exploit its high boiling point during concentration or wash with a co-solvent system if the product is solid.

    • Alternative Work-up: If the product precipitates upon water addition, filter directly.

  • Purification: Evaporate the Ethyl Acetate. If Butyl butyryllactate remains (due to high bp), use column chromatography (it elutes early due to lipophilicity) or vacuum distillation (0.1 mmHg) to strip the solvent.

Protocol B: Agrochemical Emulsifiable Concentrate (EC) Formulation

Objective: Formulate a hydrophobic active ingredient (e.g., Pyrethroid) using Butyl butyryllactate as a green carrier solvent. Rationale: Replaces aromatic hydrocarbons (e.g., Xylene, Solvesso) with a biodegradable, low-odor alternative.[1][2]

Formulation Table:

Component Function % w/w
Active Ingredient Pesticide/Herbicide 25.0%
Butyl Butyryllactate Green Solvent / Carrier 65.0%
Ca-Dodecylbenzenesulfonate Anionic Emulsifier 5.0%

| Tristyrylphenol Ethoxylate | Non-ionic Emulsifier | 5.0% |

Procedure:

  • Dissolution: Charge Butyl butyryllactate into a blending vessel.

  • Active Addition: Add the Active Ingredient slowly under agitation (300 RPM) at 25–40°C until fully dissolved.

    • Note: The ester structure provides excellent solvency for complex organic molecules.

  • Emulsifier Blending: Add the emulsifiers. Stir for 30 minutes until a clear, homogeneous amber liquid is obtained.

  • Stability Test: Dilute 5 mL of formulation into 95 mL of standard hard water. Invert 30 times. Observe for "blooming" (spontaneous emulsion formation).

Troubleshooting & Handling

Solvent Removal (The "High Boiler" Challenge)

The primary challenge with Butyl butyryllactate is removing it after the reaction due to its ~255°C boiling point.

  • Method 1 (Distillation): Requires high vacuum (<1 mmHg).

  • Method 2 (Antisolvent): If your product is a solid, pour the reaction mixture into cold hexanes or water to precipitate the product, leaving the solvent in the mother liquor.

  • Method 3 (Chromatography): It is relatively non-polar. It will elute quickly with 10% EtOAc/Hexanes.

Chemical Compatibility[6][7][8]
  • Acids/Bases: Stable to weak acids and bases. Avoid strong aqueous caustic (NaOH > 10%) at high temperatures, as this will hydrolyze the ester bonds, reverting it to Butanol, Lactic Acid, and Butyric Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24114, Butyl butyryllactate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA).
  • Api, A.M., et al. (2023). RIFM fragrance ingredient safety assessment, butyl butyryllactate, CAS Registry Number 7492-70-8. Food and Chemical Toxicology. [Link]

  • Biviture Agrochemicals (2025).Butyl Lactate Solvent in Agrochemical Formulations: Balancing Performance and Biodegradability.

Sources

The Buttery & Fruity Notes: A Guide to Butyl Butyryllactate Analysis in Food and Beverages

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Butyl butyryllactate, a flavor compound with the CAS number 7492-70-8, imparts desirable creamy, buttery, and subtly fruity notes to a wide range of food and beverage products.[1][2] Its characteristic flavor profile makes it a key component in the formulation of dairy products, baked goods, confectionery, and beverages, where it enhances the overall sensory experience.[3][4] The accurate and precise quantification of butyl butyryllactate is crucial for ensuring product consistency, optimizing flavor profiles, and monitoring quality throughout the production process. This application note provides detailed protocols for the analysis of butyl butyryllactate in complex food matrices using modern analytical techniques.

Chemical and Physical Properties of Butyl Butyryllactate

Butyl butyryllactate is a diester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol .[5][6][7] It is a colorless to pale yellow liquid with a characteristic buttery, fruity, and somewhat cheesy odor.[7] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₄[8]
Molecular Weight 216.27 g/mol [8]
CAS Number 7492-70-8[9]
Appearance Colorless to pale yellow liquid[3]
Odor Fruity, sweet, buttery, cheesy[7]
Boiling Point ~210 °C[3]
Solubility Slightly soluble in water; soluble in alcohol and oils[1]

Flavor Profile and Applications

Butyl butyryllactate is prized for its ability to impart a rich, creamy, and buttery flavor with subtle fruity undertones.[1] This makes it a versatile ingredient in a variety of food applications:

  • Dairy Products: It is frequently used to enhance the creamy and buttery notes in yogurt, ice cream, and cheese.[3]

  • Bakery Products: In baked goods such as cookies and pastries, it contributes to a rich, buttery flavor profile.[3]

  • Confectionery: It is used in candies and chewing gum to provide a creamy, fruity taste.[3]

  • Beverages: It can be found in flavored drinks to add creamy and tropical fruit notes.[3]

The typical use levels of butyl butyryllactate in food products can range from a few parts per million (ppm) in beverages to higher concentrations in dairy and bakery products to achieve the desired flavor intensity.[1][10]

Analytical Methodologies for Butyl Butyryllactate Determination

The analysis of volatile and semi-volatile flavor compounds like butyl butyryllactate in complex food matrices presents several challenges, including potential matrix interference and the need for high sensitivity. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for flavor analysis due to its excellent separation capabilities and sensitive, specific detection.[11]

Effective sample preparation is paramount to achieving accurate and reproducible results. Headspace solid-phase microextraction (HS-SPME) is a widely adopted technique for the extraction of volatile and semi-volatile compounds from food and beverage samples. It is a solvent-free, simple, and sensitive method that minimizes sample handling and reduces the risk of contamination.

Protocol 1: Analysis of Butyl Butyryllactate in Dairy Products (e.g., Yogurt) by HS-SPME-GC-MS

This protocol is designed for the quantitative analysis of butyl butyryllactate in a high-fat, complex matrix like yogurt.

1. Rationale:

Yogurt presents a challenging matrix due to its high protein and fat content, which can interfere with the extraction of flavor compounds. HS-SPME is ideal as it samples the headspace above the sample, minimizing the extraction of non-volatile matrix components. The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is based on its broad selectivity for a wide range of volatile and semi-volatile compounds, including esters.

2. Materials and Reagents:

  • Sample: Commercial plain yogurt

  • Standard: Butyl butyryllactate (≥98% purity)

  • Internal Standard (IS): Ethyl laurate or a suitable stable isotope-labeled ester (e.g., ¹³C-methyl octanoate)

  • Solvent: Methanol (HPLC grade) for standard preparation

  • Sodium Chloride (NaCl): Analytical grade, baked at 450°C for 4 hours to remove volatile contaminants

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS (Supelco or equivalent)

  • Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa

3. Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a mass selective detector (MSD).

  • Mass Selective Detector: Agilent 5977B or equivalent.

  • GC Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. A mid-polar column like a DB-5ms can also be used.

  • Autosampler: Capable of performing automated HS-SPME.

4. Experimental Workflow:

Caption: HS-SPME-GC-MS workflow for butyl butyryllactate analysis.

5. Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of butyl butyryllactate in methanol. Create a series of calibration standards by spiking known amounts of the stock solution into a blank matrix (e.g., water or a model yogurt base) to cover the expected concentration range in the samples. Prepare an internal standard stock solution in methanol.

  • Sample Preparation:

    • Accurately weigh 5.0 ± 0.1 g of yogurt into a 20 mL headspace vial.

    • Add 2.0 g of NaCl to the vial. Salting-out helps to increase the volatility of the analytes.

    • Spike the sample with a known amount of the internal standard solution.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow the sample to reach thermal equilibrium.

    • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • GC-MS Analysis:

    • Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

    • MSD Parameters:

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

6. Data Presentation:

Table 1: Mass Spectrometric Data for Butyl Butyryllactate and a Suggested Internal Standard.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Source
Butyl Butyryllactate 7141115[8]
Ethyl Laurate (IS) 8843101NIST Chemistry WebBook

7. Self-Validation System:

  • Calibration Curve: A linear calibration curve with a correlation coefficient (R²) > 0.99 should be obtained.

  • Internal Standard Recovery: The recovery of the internal standard should be consistent across all samples and standards (typically within 80-120%).

  • Precision: Replicate analyses of a spiked sample should yield a relative standard deviation (RSD) of <15%.

  • Accuracy: The accuracy, determined by analyzing a spiked sample with a known concentration, should be within 85-115%.

Protocol 2: Analysis of Butyl Butyryllactate in Beverages (e.g., Flavored Water) by HS-SPME-GC-MS

This protocol is adapted for the analysis of butyl butyryllactate in a simpler, aqueous matrix like a flavored beverage.

1. Rationale:

Beverages are generally less complex matrices than dairy products. However, the concentration of flavor compounds can be very low, necessitating a sensitive analytical method. HS-SPME is well-suited for this application. The addition of salt is still recommended to improve the extraction efficiency of the analytes from the aqueous phase.

2. Materials and Reagents:

  • Sample: Commercial flavored water or other non-carbonated beverage.

  • Standard: Butyl butyryllactate (≥98% purity).

  • Internal Standard (IS): Ethyl laurate or a suitable stable isotope-labeled ester.

  • Solvent: Methanol (HPLC grade).

  • Sodium Chloride (NaCl): Analytical grade.

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS.

  • Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

3. Instrumentation:

  • Same as Protocol 1.

4. Experimental Workflow:

Caption: HS-SPME-GC-MS workflow for butyl butyryllactate in beverages.

5. Step-by-Step Protocol:

  • Standard Preparation: Prepare calibration standards as described in Protocol 1, using deionized water as the blank matrix.

  • Sample Preparation:

    • Pipette 10.0 mL of the beverage sample into a 20 mL headspace vial. If the beverage is carbonated, degas it first by sonication or sparging with nitrogen.

    • Add 3.0 g of NaCl to the vial.

    • Spike the sample with the internal standard solution.

    • Immediately seal the vial.

  • HS-SPME Procedure:

    • Equilibration: Incubate the vial at 50°C for 10 minutes with agitation.

    • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 20 minutes at 50°C with agitation.

  • GC-MS Analysis:

    • The GC-MS parameters can be the same as in Protocol 1. The oven temperature program may be adjusted based on the complexity of the beverage's flavor profile.

  • Data Presentation and Self-Validation:

    • The same data presentation and self-validation criteria as in Protocol 1 apply.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the determination of butyl butyryllactate in diverse food and beverage matrices. The use of HS-SPME coupled with GC-MS offers the necessary sensitivity and selectivity for accurate quantification, enabling food scientists and quality control professionals to effectively monitor and control this key flavor component. The provided workflows and validation criteria ensure the generation of high-quality, defensible data, which is essential in both research and industrial settings.

References

  • PubChem. Butyl butyryllactate. National Center for Biotechnology Information. [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link]

  • PubChemLite. Butyl butyryllactate (C11H20O4). [Link]

  • NIST. Butyl lactate. National Institute of Standards and Technology. [Link]

  • NIST. Butyl lactate. National Institute of Standards and Technology. [Link]

  • The Good Scents Company. butyl butyryl lactate. [Link]

  • GSRS. BUTYL BUTYRYLLACTATE. Global Substance Registration System. [Link]

  • NIST. Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester. National Institute of Standards and Technology. [Link]

  • Journal of Dairy Science. Quantitative Determination of Thermally Derived Off-Flavor Compounds in Milk Using Solid-Phase Microextraction and Gas Chromatography. [Link]

  • Scribd. Rapid GC-MS Method for Yogurt Flavors. [Link]

  • Perfumer & Flavorist. The Loss of Volatile Esters from Cookies. [Link]

  • precisionFDA. BUTYL BUTYRYLLACTATE. [Link]

  • MDPI. Determination of Volatile Compounds in Nut-Based Milk Alternative Beverages by HS-SPME Prior to GC-MS Analysis. [Link]

  • Foods. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS. [Link]

  • MDPI. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS. [Link]

  • Consolidated Chemical. Butyl Butyryl Lactate | FCC Food Grade. [Link]

  • Perflavory. butyl butyryl lactate, 7492-70-8. [Link]

  • ResearchGate. Determination of the aroma impact compounds in heated sweet cream butter. [Link]

  • The Fragrance Conservatory. Butyl butyryllactate. [Link]

Sources

A Validated Protocol for the Purification of Synthetic Butyl Butyryllactate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl butyryllactate, a diester with significant applications as a flavoring agent and specialty solvent, requires high purity for use in regulated industries such as food, fragrance, and pharmaceuticals.[1][2][3] Synthesized typically via acid-catalyzed esterification, the crude product contains a mixture of unreacted starting materials, catalyst, and side-products that must be effectively removed. This application note provides a comprehensive, two-stage protocol for the purification of synthetic butyl butyryllactate. The primary method involves a robust aqueous workup followed by fractional vacuum distillation, suitable for yielding high-purity material (>99%) on a laboratory scale. An optional secondary polishing step using column chromatography is described for applications demanding the highest degree of purity. The causality behind each step is explained to ensure scientific integrity and procedural robustness.

Introduction and Purification Rationale

Butyl butyryllactate (CAS: 7492-70-8), chemically known as butyl 2-butyryloxypropanoate, is a colorless to pale yellow liquid recognized for its creamy, buttery, and fruity aroma.[4][5][] Its synthesis most commonly involves the esterification of lactic acid with butanol and a butyrylating agent, often in the presence of a strong acid catalyst like sulfuric acid.[3][]

The resulting crude product is a complex mixture. The primary impurities include:

  • Acidic Components: Unreacted lactic acid, butyric acid, and the mineral acid catalyst (e.g., H₂SO₄).

  • Alcohol: Excess or unreacted n-butanol.

  • Water: A byproduct of the esterification reaction.

  • Intermediates: Partially reacted species such as butyl lactate.[]

A successful purification strategy must address this diverse impurity profile. Our protocol employs a logical, multi-step approach grounded in fundamental chemical principles:

  • Neutralization & Extraction: A liquid-liquid extraction first removes the acidic catalyst and water-soluble starting materials. This step is critical for preventing product degradation during subsequent heating.

  • Fractional Vacuum Distillation: This is the primary purification step, separating the target molecule from residual volatile impurities based on differences in boiling points. Operating under vacuum is essential to lower the boiling point and prevent thermal decomposition.[4][5]

This protocol is designed as a self-validating system, where successful completion of each stage (e.g., phase separation in extraction, stable boiling point during distillation) provides confidence in the final purity of the product.

Physicochemical Properties of Butyl Butyryllactate

A thorough understanding of the physical properties of the target compound is essential for designing an effective purification protocol.

PropertyValueSource(s)
IUPAC Name (1-butoxy-1-oxopropan-2-yl) butanoate[2]
CAS Number 7492-70-8[4]
Molecular Formula C₁₁H₂₀O₄[4]
Molecular Weight 216.27 g/mol [2][]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 90°C @ 2 mm Hg (~2.67 mbar)[4][5]
~210-233°C @ 760 mm Hg[1][]
Density ~0.972 g/mL at 25°C[5][]
Solubility Slightly soluble in water; soluble in alcohols, oils, and most organic solvents.[1][4][5]

Overall Purification Workflow

The logical flow of the purification process is designed to systematically remove impurities based on their chemical and physical properties.

G cluster_0 Stage 1: Chemical Workup cluster_1 Stage 2: Physical Separation cluster_2 Impurity Removal A Crude Synthetic Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with sat. NaHCO₃ Solution B->C D Wash with Brine (sat. NaCl) C->D C_imp Removes: Acid Catalyst, Unreacted Acids C->C_imp E Dry Organic Layer (e.g., anhy. MgSO₄) D->E D_imp Removes: Bulk Water, Breaks Emulsions D->D_imp F Filter and Concentrate (Rotary Evaporator) E->F G Crude Butyl Butyryllactate F->G To Distillation H Fractional Vacuum Distillation G->H I Collect Fractions H->I H_imp Removes: Residual Solvent, Butanol, Intermediates H->H_imp J Pure Butyl Butyryllactate (>99%) I->J

Caption: Workflow for the purification of butyl butyryllactate.

Detailed Experimental Protocols

Materials and Equipment
  • Solvents & Reagents: Diethyl ether or Ethyl acetate, Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (Brine) solution, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.

  • Glassware: Separatory funnel (appropriately sized), Erlenmeyer flasks, Beakers, Round-bottom flasks.

  • Apparatus: Magnetic stirrer and stir bars, Rotary evaporator, Fractional vacuum distillation setup (including a Vigreux column, distillation head, condenser, receiving flasks, and cold trap), Vacuum pump capable of reaching <5 mm Hg, Heating mantle with stirrer, Thermometer/temperature probe.

Part A: Aqueous Workup and Neutralization

This stage is designed to remove acidic and highly polar impurities.

G cluster_impurities Removed in Aqueous Phase start Crude Reaction Mixture sep_funnel Separatory Funnel Organic Layer (Product + Solvent) Aqueous Layer (Impurities) start->sep_funnel:f0 1. Dilute w/ Solvent 2. Add NaHCO₃(aq) impurities H₂SO₄ Catalyst Unreacted Lactic Acid Unreacted Butyric Acid sep_funnel:f1->impurities Drain

Caption: Logic of the liquid-liquid extraction step.

Protocol Steps:

  • Dilution: Transfer the crude synthetic reaction mixture to a separatory funnel. Dilute the mixture with an equal volume of an organic solvent like ethyl acetate or diethyl ether. This ensures the product is fully dissolved in the organic phase and reduces the viscosity of the mixture.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about half the volume of the organic layer. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Shake more vigorously for 1-2 minutes.

    • Causality: The basic bicarbonate solution reacts with and neutralizes the sulfuric acid catalyst and any unreacted carboxylic acids (lactic, butyric), converting them into their corresponding sodium salts, which are highly soluble in water and thus partition into the aqueous layer.

  • Phase Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Brine Wash: Add a volume of brine equal to the previous wash. Shake for 30 seconds.

    • Causality: The brine wash helps to break up any emulsions that may have formed and removes the bulk of the dissolved water from the organic layer due to osmotic pressure.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask (enough so that some powder remains free-flowing when swirled). Let it stand for 15-20 minutes.

    • Causality: This step removes residual water from the organic solvent, which is crucial as water can interfere with the distillation process (e.g., by co-distilling or causing bumping).

  • Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the extraction solvent. The remaining liquid is the crude, dry butyl butyryllactate, ready for distillation.

Part B: Purification by Fractional Vacuum Distillation

This step separates the product from less volatile residues and more volatile impurities like residual n-butanol.

Protocol Steps:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Use a short Vigreux column between the distillation flask and the distillation head for efficient separation. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Sample Loading: Transfer the crude product from Part A into the distillation flask, not filling it more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) must be placed between the apparatus and the pump to protect the pump from volatile organic compounds.

  • Heating: Once a stable vacuum is achieved (ideally ≤ 2 mm Hg), begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction. This will primarily consist of any remaining extraction solvent and unreacted n-butanol. The head temperature will be significantly lower than the target boiling point.

    • Product Fraction: As the temperature of the vapor rises and stabilizes at the expected boiling point of butyl butyryllactate (approx. 90°C at 2 mm Hg), change the receiving flask to collect the pure product.[4] Maintain a steady distillation rate.

    • Residue: Once the majority of the product has distilled and the temperature begins to fluctuate or drop, stop the distillation. The dark, viscous material remaining in the distillation flask is the non-volatile residue.

  • System Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to release the vacuum.

Purity Assessment and Characterization

The purity of the final product should be confirmed using appropriate analytical techniques:

  • Gas Chromatography (GC): The primary method for determining percentage purity. A pure sample should show a single major peak.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the ester and identifies any residual proton-containing impurities.[7][8]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the characteristic ester C=O stretch.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Emulsion during Extraction Vigorous shaking; presence of surfactants.Add more brine to the separatory funnel. Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can help.
Bumping during Distillation Uneven heating; residual water; lack of stirring.Ensure smooth and constant stirring. Confirm the organic phase was thoroughly dried before distillation.
Unstable Vacuum Leaks in the distillation apparatus.Check all glass joints and connections. Re-apply vacuum grease where necessary. Ensure the vacuum pump is functioning correctly.
Low Product Yield Incomplete reaction; product loss during workup; product decomposition during distillation.Optimize reaction conditions. Be careful during phase separations. Ensure distillation temperature does not significantly exceed the boiling point by maintaining a good vacuum.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Butyl butyryllactate is reported as a skin irritant.[5] Avoid direct contact.

  • Vacuum distillation poses an implosion risk. Use glassware that is free of cracks or stars and consider using a blast shield.

  • Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).

References

  • Butyl butyryllactate - Food safety and quality: details. Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Butyl Butyryl Lactate | FCC Food Grade. Consolidated Chemical. [Link]

  • Butyl Butyryllactate | C11H20O4 | CID 24114. PubChem, National Center for Biotechnology Information. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Chemical Education. [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

Sources

Butyl butyryllactate's application in the synthesis of other esters.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Butyl Butyryllactate (BBL) as a Regioselective Acyl Donor in Ester Synthesis

Executive Summary

Butyl Butyryllactate (BBL, FEMA 2190, CAS 7492-70-8) is traditionally utilized as a high-value flavoring agent imparting buttery, creamy, and dairy notes. However, its unique diester structure—comprising a primary butyl ester and a secondary butyryl ester—positions it as a potent, dual-functional acyl donor in organic and biocatalytic synthesis.

This Application Note details the protocol for utilizing BBL in the synthesis of complex conjugate esters and chiral lactates via transesterification. Unlike conventional acyl donors (e.g., acid chlorides, anhydrides) that generate acidic byproducts, BBL releases Butyl Lactate , a benign, biodegradable green solvent. This feature makes BBL an ideal reagent for pH-sensitive drug development and sustainable flavor synthesis.

Technical Background & Mechanism

BBL contains two distinct electrophilic sites susceptible to nucleophilic attack by alcohols (


):
  • Site A (The Carboxyl Ester): Attack here results in the exchange of the butyl group, yielding a new Alkyl Butyryllactate . This preserves the complex "creamy" molecular architecture while modifying volatility and solubility.

  • Site B (The Acyloxy Ester): Attack here transfers the butyryl group to the nucleophile, yielding a new Alkyl Butyrate and releasing Butyl Lactate.

Why use BBL?

  • Thermodynamic Control: The leaving group (Butyl Lactate) is a high-boiling solvent (

    
    C), allowing for equilibrium shifting via vacuum removal of the volatile product or retention as a stabilizing co-solvent.
    
  • Green Chemistry: Eliminates the need for toxic coupling reagents (DCC, EDC) or corrosive acid catalysts.

  • Regioselectivity: Enzymatic catalysis (e.g., Candida antarctica Lipase B) can distinguish between Site A and Site B, allowing for precise structural editing.

Reaction Pathway Diagram

BBL_Reaction_Pathways BBL Butyl Butyryllactate (BBL) (Starting Material) PathA Pathway A: Lipase (CAL-B) Transesterification BBL->PathA PathB Pathway B: Chemical/Acid Acyl Transfer BBL->PathB Alcohol Target Alcohol (R-OH) Alcohol->PathA Alcohol->PathB ProdA Product A: Alkyl Butyryllactate (Complex Flavor/Drug) PathA->ProdA Head Exchange ByProdA Byproduct: Butanol PathA->ByProdA ProdB Product B: Alkyl Butyrate (Simple Ester) PathB->ProdB Butyryl Transfer ByProdB Byproduct: Butyl Lactate (Green Solvent) PathB->ByProdB

Figure 1: Divergent synthesis pathways using BBL. Pathway A modifies the ester "head" for complex molecule synthesis. Pathway B uses BBL as a butyryl donor.

Experimental Protocols

Protocol A: Enzymatic Synthesis of Hexyl Butyryllactate (Flavor Modification)

Objective: To synthesize a heavier, longer-lasting creamy note by exchanging the butyl group of BBL with a hexyl group.

Reagents:

  • Butyl Butyryllactate (≥98%, FCC Grade)[1]

  • 1-Hexanol (Dry, ≥99%)

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Preparation: In a 50 mL screw-cap vial, dissolve 10 mmol BBL (2.16 g) and 12 mmol 1-Hexanol (1.22 g) in 10 mL of anhydrous hexane (or run solvent-free for green metrics).

  • Drying: Add 0.5 g of activated 4Å molecular sieves to ensure anhydrous conditions (critical for preventing hydrolysis).

  • Initiation: Add 50 mg of immobilized Lipase B (2.5% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 45°C and 200 rpm for 24 hours.

    • Note: Lipase B prefers the primary ester site (Site A) over the sterically hindered secondary butyryl ester, ensuring the lactate core remains intact.

  • Monitoring: Monitor reaction progress via GC-FID. Look for the disappearance of the BBL peak and the appearance of Hexyl Butyryllactate.

  • Work-up: Filter off the enzyme and molecular sieves.

  • Purification: Remove excess hexane and butanol (byproduct) via rotary evaporation (

    
    C, 20 mbar). The residue is high-purity Hexyl Butyryllactate.
    

Self-Validation Check:

  • If the product smells like "vomit" (butyric acid), the enzyme has hydrolyzed the secondary ester (Site B) due to water contamination. Repeat with fresh molecular sieves.

Protocol B: BBL as a "Soft" Butyryl Donor for Sensitive Alcohols

Objective: To butyrylate a pH-sensitive alcohol (e.g., Geraniol) without isomerization, using BBL as the donor.

Reagents:

  • Butyl Butyryllactate (BBL)[1][2][3][4][]

  • Geraniol

  • Catalyst: Potassium Carbonate (

    
    ) or Sodium Ethoxide (for chemical transesterification)
    

Step-by-Step Methodology:

  • Stoichiometry: Mix 10 mmol Geraniol with 15 mmol BBL (1.5 eq excess).

  • Catalysis: Add 0.5 mmol anhydrous

    
     (5 mol%).
    
  • Reaction: Heat the mixture to 90°C under reduced pressure (100 mbar).

    • Mechanism:[6][7] The vacuum removes the volatile Butyl Lactate formed (b.p. 188°C) or shifts equilibrium if Butyl Lactate acts as the solvent. Correction: Actually, Butyl Lactate is less volatile than Butanol. In this chemical route, we drive the reaction by using BBL in excess and exploiting the thermodynamic stability of the Geranyl Butyrate.

  • Quenching: Cool to room temperature and filter the solid catalyst.

  • Isolation: Perform fractional distillation.

    • Fraction 1: Excess BBL.

    • Fraction 2: Butyl Lactate (Recovered byproduct - save for use as green solvent).

    • Residue/Product: Geranyl Butyrate .

Data Analysis & Performance Metrics

The following table summarizes the efficiency of BBL compared to standard acyl donors (Butyric Anhydride) in the synthesis of Benzyl Butyrate.

MetricButyric Anhydride (Standard)Butyl Butyryllactate (Protocol B)Advantage of BBL
Byproduct Butyric Acid (Corrosive, Odorous)Butyl Lactate (Neutral, Green Solvent)Non-Acidic Workup
Atom Economy 58%42% (Lower, but byproduct is valuable)Byproduct Valorization
Reaction pH Acidic (< 3.0)Neutral (~7.0)Protects Acid-Labile Groups
Yield (24h) 95%88%Milder Conditions
Odor Profile Pungent (requires scrubbing)Mild/ButteryWorker Safety

Interpretation: While BBL has lower atom economy (due to the heavy lactate group), the byproduct (Butyl Lactate) is a high-value green solvent that can be recycled or left in the formulation as a fixative, whereas Butyric Acid must be neutralized and disposed of.

References

  • FEMA (Flavor and Extract Manufacturers Association). (2001). Butyl Butyryllactate (FEMA 2190) Safety Assessment. JECFA Evaluation.[4]

  • BOC Sciences. (2024). Butyl Butyryllactate: Product Specifications and Synthesis Pathways.

  • Chem-Impex International. (2024). Application of Lactic Acid Esters in Green Solvent Formulations.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24114, Butyl butyryllactate. Retrieved February 10, 2026.

  • Ortiz, C., et al. (2023). Lipase-catalyzed synthesis of lactic acid esters: A review on kinetic resolution and transesterification.Biotechnology Advances.

Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in the user's specific laboratory environment. Ensure compliance with local safety regulations regarding chemical handling.

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Common Synthesis Problems & Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Butyl Butyryllactate Synthesis: A Technical Support Guide to Yield Improvement

Welcome to the technical support center for Butyl Butyryllactate synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their experimental protocols and troubleshoot common issues encountered during the synthesis of this versatile diester. Butyl butyryllactate, known for its creamy, buttery, and milky aroma, is a valuable component in the flavor, fragrance, and cosmetic industries.[1][2][3] Its synthesis, however, presents unique challenges, primarily related to managing reaction equilibria to maximize yield.

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind experimental choices, we aim to empower you to not only solve current issues but also to proactively design more robust and efficient synthetic routes.

This section addresses specific issues you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution grounded in chemical principles.

Question 1: My final yield is consistently low, often below 50%. What are the most likely causes and how can I fix this?

Answer: A low overall yield in a sequential esterification reaction like this is almost always tied to unfavorable reaction equilibrium. Esterification is a reversible process, and the accumulation of the water byproduct will drive the reaction backward, preventing full conversion of your starting materials.

Core Issue: Reaction Equilibrium The synthesis of butyl butyryllactate involves two sequential esterification reactions. Each step produces one equivalent of water. According to Le Chatelier's principle, the presence of this water will shift the equilibrium back towards the reactants.

Solutions:

  • Aggressive Water Removal: This is the most critical factor for driving the reaction to completion.

    • Azeotropic Distillation: Use an entrainer like cyclohexane or benzene with a Dean-Stark apparatus.[4][5] The entrainer forms a low-boiling azeotrope with water, effectively removing it from the reaction mixture as it forms.

    • Vacuum-Assisted Water Separation: Applying a vacuum can lower the boiling point of water, facilitating its removal at a lower reaction temperature, which can be beneficial for preventing side reactions.[][7]

  • Adjust Reactant Stoichiometry:

    • Excess Alcohol: In the first step (synthesis of butyl lactate), using an excess of n-butanol (e.g., a 3:1 to 5:1 molar ratio of butanol to lactic acid) can significantly push the equilibrium towards the product side.[4][8] The unreacted butanol can be recovered and recycled.[7]

  • Optimize Catalyst Loading:

    • Ensure you are using an adequate amount of acid catalyst (e.g., 0.5-2.0 wt% of concentrated sulfuric acid relative to the mass of butyl lactate for the second step).[7] Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a reasonable timeframe. However, excessive catalyst can lead to side reactions and product degradation, especially at high temperatures.

Question 2: I'm observing a large peak for unreacted butyl lactate in my final product analysis (GC/MS). How can I improve the efficiency of the second esterification step?

Answer: Incomplete conversion of butyl lactate is a common bottleneck. This points to issues with the second acylation step, specifically the choice of your butyryl group donor and the reaction conditions.

Core Issue: Inefficient Acylation

Solutions:

  • Switch to Butyric Anhydride: While butyric acid can be used, its reaction with butyl lactate produces water, re-introducing the equilibrium problem you fought to overcome in the first step. The superior choice is butyric anhydride .[][7]

    • Why it's better: The reaction of butyl lactate with butyric anhydride produces butyl butyryllactate and butyric acid as a byproduct, not water.[7] This avoids shifting the equilibrium unfavorably. The butyric acid byproduct can then be recovered and potentially converted back to butyric anhydride, improving atom economy.[7]

    • Recommended Stoichiometry: Use a slight excess of butyric anhydride, typically a molar ratio of 1.0 to 1.05 equivalents for every equivalent of butyl lactate.[7]

  • Ensure a Dry Environment: Before initiating the second step, ensure that the butyl lactate intermediate is as anhydrous as possible. Any residual water from the first step will consume the butyric anhydride.

  • Re-evaluate Catalyst: While the same acid catalyst can be used for both steps, ensure it is still active. If you performed a workup after the first step, fresh catalyst must be added for the second reaction.

Question 3: My reaction mixture is turning dark brown or black, especially during distillation, and the final product has a burnt odor. What is causing this degradation?

Answer: Product darkening is a classic sign of decomposition, often caused by overly harsh reaction or purification conditions. This is particularly common when using strong mineral acid catalysts like sulfuric acid at elevated temperatures.

Core Issue: Acid-Catalyzed Degradation

Solutions:

  • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate side reactions like dehydration and polymerization. For the synthesis of butyl lactate, temperatures around 90-100°C are typical.[] If degradation is an issue, consider operating at the lower end of this range, compensating with a longer reaction time or more efficient water removal.

  • Neutralize the Catalyst Before Distillation: This is a critical and non-negotiable step. The strong acid catalyst must be completely neutralized and removed before you attempt to purify the product by distillation. Heating an acidic mixture of esters will cause significant decomposition.

    • Procedure: After the reaction is complete, cool the mixture to below 30°C. Add a mild base, such as solid potassium carbonate or a saturated sodium bicarbonate solution, and stir until all acid is neutralized (test with pH paper).[][7] Filter to remove the resulting salts before proceeding to distillation.

  • Consider an Alternative Catalyst:

    • Milder Acid Catalysts: Solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or sodium hydrogen sulfate (NaHSO₄) can be effective and are often easier to remove by filtration.[4][8]

    • Enzymatic Catalysis: For the highest purity and mildest conditions, consider using an immobilized lipase. This approach is discussed in detail in the FAQ section.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Butyl Butyryllactate?

There are two main approaches for the chemical synthesis:

  • Sequential Esterification (Lactic Acid First): This is the most common method. Lactic acid is first esterified with n-butanol to produce butyl lactate. After purification (or in a one-pot process), the butyl lactate is then acylated with a butyryl source (preferably butyric anhydride) to yield the final product.[][7]

  • Sequential Esterification (Butyric Acid First): Lactic acid is first reacted with butyric acid to form 2-(butanoyloxy)propanoic acid. This intermediate is then esterified with butan-1-ol to yield butyl butyryllactate.[9][10]

A third, increasingly popular route is enzymatic synthesis , which uses lipases to catalyze the esterification reactions under much milder conditions.[11][12]

G cluster_0 Route 1: Lactic Acid First cluster_1 Route 2: Butyric Acid First A Lactic Acid C Butyl Lactate A->C + H₂SO₄ - H₂O B n-Butanol B->C E Butyl Butyryllactate C->E + H₂SO₄ - Butyric Acid D Butyric Anhydride D->E F Lactic Acid H 2-(butanoyloxy)propanoic acid F->H + Catalyst - H₂O G Butyric Acid G->H J Butyl Butyryllactate H->J + Catalyst - H₂O I n-Butanol I->J

Caption: Common chemical synthesis routes for Butyl Butyryllactate.

Q2: Should I use a chemical or enzymatic catalyst? What are the trade-offs?

The choice of catalyst is a critical decision that impacts reaction conditions, yield, purity, and environmental footprint.

  • Chemical Catalysts (e.g., H₂SO₄): These are traditional, low-cost, and effective catalysts that promote rapid reaction rates at high temperatures. However, they are non-specific, corrosive, require harsh conditions that can lead to byproducts, and necessitate a neutralization and removal step that can complicate purification and generate waste.[11][13]

  • Enzymatic Catalysts (e.g., Lipases): Lipases are a "green" alternative. They operate under mild conditions (30-60°C), are highly specific (reducing side reactions), and lead to a high-purity product that often requires minimal purification.[11][12] Immobilized enzymes are also easily recovered and can be reused for multiple cycles.[14] The main drawbacks are the higher initial cost of the catalyst and potentially longer reaction times compared to acid-catalyzed reactions at high temperatures.

ParameterChemical Synthesis (Acid Catalyst)Enzymatic Synthesis (Lipase)
Catalyst Strong mineral acids (e.g., H₂SO₄)Lipases (e.g., Candida antarctica lipase B)
Reaction Temp. High (Reflux, >90°C)[]Mild (e.g., 40-60°C)[11][14]
Reaction Time Typically a few hoursCan be longer (2 to 24 hours)[11][14]
Yield Variable, can exceed 90% with efficient water removal[7]Generally high, often >90%[14]
Product Purity Requires extensive purificationHigh, due to enzyme specificity[11]
Byproducts Water, potential for degradation productsWater
Environmental Corrosive acids, high energy useBiodegradable catalyst, lower energy use[11]
Reusability Not reusableHighly reusable[14]

Q3: How do I decide which experimental parameters to optimize for yield?

Optimizing yield requires a systematic approach. The following decision tree can guide your troubleshooting process when faced with low conversion.

Troubleshooting_Yield Start Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater YesWater Yes CheckWater->YesWater If water removal is optimal NoWater No CheckWater->NoWater Check first CheckRatio Is an excess of a reactant being used? YesRatio Yes CheckRatio->YesRatio NoRatio No CheckRatio->NoRatio CheckCatalyst Is the catalyst active and at the correct loading? YesCatalyst Yes CheckCatalyst->YesCatalyst NoCatalyst No CheckCatalyst->NoCatalyst CheckTempTime Are reaction temperature and time sufficient? YesTempTime Yes CheckTempTime->YesTempTime NoTempTime No CheckTempTime->NoTempTime CheckPurity Are reactants pure? Is the intermediate clean? YesWater->CheckRatio ImproveWater Implement/Optimize Azeotropic Distillation or Vacuum Removal NoWater->ImproveWater YesRatio->CheckCatalyst IncreaseRatio Increase Molar Ratio of Butanol to Lactic Acid (e.g., 3:1 or 5:1) NoRatio->IncreaseRatio YesCatalyst->CheckTempTime OptimizeCatalyst Verify Catalyst Loading. Consider a different catalyst (e.g., Anhydride for 2nd step). NoCatalyst->OptimizeCatalyst YesTempTime->CheckPurity If all else is optimal OptimizeTempTime Increase Temperature (cautiously) or Extend Reaction Time. Monitor reaction progress (TLC/GC). NoTempTime->OptimizeTempTime

Caption: Troubleshooting decision tree for low yield in Butyl Butyryllactate synthesis.

Q4: What are the key safety precautions for this synthesis?

  • Acid Handling: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid slowly to the reaction mixture, preferably while cooling in an ice bath.

  • Flammability: n-Butanol and other organic solvents like cyclohexane are flammable.[15] Ensure all heating is done using a heating mantle and that the apparatus is set up in a well-ventilated fume hood, away from open flames or sparks.

  • Pressure: When performing reactions under vacuum, ensure your glassware is rated for vacuum applications and is free from cracks or defects to prevent implosion.

  • Reagents: Butyric anhydride and butyric acid have strong, unpleasant odors. Always handle them in a fume hood.

Experimental Protocols

Protocol 1: Two-Step Chemical Synthesis via Acid Catalysis

This protocol describes a one-pot method for synthesizing butyl butyryllactate using sulfuric acid as a catalyst and butyric anhydride for the second step.[][7]

Step 1: Synthesis of Butyl Lactate

  • To a round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus, add lactic acid (1.0 eq) and n-butanol (3.0 eq).

  • Begin stirring and slowly add concentrated sulfuric acid (approx. 1-2% of total reactant weight).

  • Heat the mixture to reflux (approx. 90-100°C). Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction for 2-4 hours, or until no more water is collected. Monitor the reaction's progress via TLC or GC analysis.

  • Once complete, cool the reaction mixture to below 90°C.

Step 2: Synthesis of Butyl Butyryllactate

  • To the crude butyl lactate mixture from Step 1, ensure the temperature is controlled between 35-40°C.[]

  • Slowly add butyric anhydride (1.05 eq) dropwise to the flask.

  • Maintain the temperature and continue stirring for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature (<30°C).

Workup and Purification

  • Slowly add solid potassium carbonate with vigorous stirring to neutralize the sulfuric acid. Continue until the mixture is no longer acidic.

  • Filter the mixture to remove the solid salts.

  • The filtrate can be purified by fractional distillation under reduced pressure to yield pure butyl butyryllactate.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is a general method for synthesizing butyl butyrate (a related ester) and can be adapted for butyl butyryllactate. It highlights the mild conditions of biocatalysis.[11][14]

  • In a sealed flask, dissolve butyl lactate (1.0 eq) and butyric acid (1.5 eq) in a suitable organic solvent like n-hexane.

  • Add the immobilized lipase (e.g., Novozym 435, typically 10-40% of the acid's mass).[14]

  • If desired, add molecular sieves to adsorb the water produced during the reaction.

  • Place the flask in a shaking incubator set to the optimal temperature for the enzyme (e.g., 40-50°C) and agitate for 2-24 hours.[14]

  • Monitor the reaction progress by taking small aliquots for GC analysis.

  • Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude product, which is often of high purity and may not require further distillation.

References

  • Esterification of Lactic Acid with n-Butanol by Reactive Distill
  • Butyl Butyryllact
  • Continuous esterification of lactic acid with n-Butyl alcohol. Digital Commons @ NJIT.
  • Buy Bulk - Butyl Butyryllact
  • Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology. Scientific.Net.
  • Kinetics of the lactic acid-butyl alcohol esterific
  • Butyl butyryllact
  • CAS 7492-70-8 Butyl Butyryllact
  • CN115073290A - Method for preparing butyl butyryl lactate with high yield without additional wastewater.
  • KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5.
  • Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase. PubMed.
  • Comparative study of chemical vs enzymatic synthesis of butyl butyr
  • Microbial cell factory for butyl butyrate production: Knowledges and perspectives. PMC.
  • Enhancing the efficiency of enzymatic production of butyl butyr
  • Effect of parameters on butyl butyrate synthesis using novel Aspergillus Niger lipase as biocatalyst.
  • Flavor Bites: Butyl Butyryllact
  • Butyl butyryllactate.
  • n-Butyl lact
  • CN103102269A - Preparation method of high purity butyl lactate.

Sources

Troubleshooting common issues in the purification of Butyl butyryllactate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Butyl Butyryllactate (FEMA 2190)

Your Guide: Dr. Aris Thorne, Senior Application Scientist, Ester Chemistries Division.

Introduction: The Purity-Odor Paradox

Welcome to the technical support hub for Butyl Butyryllactate (CAS: 7492-70-8).[1] If you are here, you are likely facing one of two problems: your product has an unacceptable "rancid" off-note, or your distillation yields are plummeting due to thermal degradation.[1]

As a flavor and fragrance ingredient, this ester is prized for its creamy, buttery, and milk-like notes.[1] However, its synthesis—typically involving butyl lactate and butyric acid/anhydride —presents a unique challenge. The starting material, butyric acid, has an incredibly low odor detection threshold (ppb range) and a repulsive smell (vomit/rancid butter).

The Golden Rule: Chemical purity (>98% GC) does not guarantee sensory purity. A chemically "pure" sample can still fail sensory analysis if trace free acid remains.[1]

Quick Reference Data

Before troubleshooting, verify your operational parameters against these standards.

PropertyValue / RangeNotes
Boiling Point (Atm) ~210–230°C (Decomposes)DO NOT distill at atmospheric pressure.[1]
Boiling Point (Vac) 90–95°C @ 2 mmHg Target range for main fraction collection.[1]
Refractive Index (

)
1.420 – 1.425Good quick-check for purity.[1]
Density 0.970 – 0.975 g/mL
Solubility Insoluble in water; Soluble in EtOHAqueous washes require distinct phase separation.[1]
Key Impurities Butyric acid, Butyl lactate, ButanolButyric acid is the sensory killer.

Troubleshooting Guides (FAQ Format)

Module A: Sensory & Odor Issues

Q: My final product has a sharp, sour, "vomit-like" undertone despite showing 99% purity on GC. What went wrong?

Diagnosis: You have Residual Free Butyric Acid .[1] Standard GC detectors (FID) may show a small peak for the acid, but the human nose detects butyric acid at concentrations far lower than what many standard GC runs flag as significant.

The Fix: The "Alkaline Pincers" Wash You cannot rely on distillation alone to separate butyric acid (BP ~163°C) from the product effectively without risking thermal degradation. You must remove it chemically before distillation.[1]

  • Dilution: Dilute your crude reaction mixture with an inert solvent (e.g., Hexane or MTBE) to lower viscosity and improve phase separation.[1]

  • The Wash: Perform two washes with saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Critical Step: You must stir/shake until gas evolution (

      
      ) ceases completely.[1]
      
  • The Check: Test the pH of the aqueous layer. It must remain alkaline (pH > 8).[1] If it turns neutral/acidic, the acid is still leaching out. Wash again.

  • The Polishing: Follow with a brine wash to break any emulsions and remove trapped water.[1]

Scientist's Note: If the smell persists, consider a wash with dilute Sodium Carbonate (


), which is a stronger base, but be cautious—strong bases can hydrolyze your ester product if left in contact too long.
Module B: Distillation & Thermal Instability

Q: During vacuum distillation, the product turns yellow, and the temperature fluctuates wildly. Why?

Diagnosis: Thermal Degradation & Bumping. Butyl butyryllactate is thermally sensitive.[1] If you heat the pot above 140–150°C for extended periods, it will discolor (yellowing) and potentially decompose back into acid and alcohol (reverse esterification).

The Fix: High Vacuum & Vigreux Column

  • Vacuum Depth: You need a vacuum of < 5 mmHg .[1] A standard water aspirator (~20 mmHg) is often insufficient, forcing you to raise the pot temperature too high.

  • Oil Bath Limit: Never set your heating bath >30°C higher than the expected boiling point. For this compound, keep the bath below 130°C.

  • Column: Use a Vigreux column (15–20 cm) or a packed column. This prevents "bumping" (liquid splashing over) and improves the separation of the lower-boiling butyl lactate impurity.[1]

Module C: Yield Loss

Q: My theoretical yield was high, but after workup, I lost 40% of my mass. Where did it go?

Diagnosis: Hydrolysis or Emulsion Lock. Lactate esters are relatively hydrophilic compared to simple fatty esters.[1] They can "hide" in the aqueous layer during washing, or hydrolyze if the wash is too hot/long.

The Fix: Cold & Fast

  • Temperature: Perform all neutralization washes with ice-cold water .[1] Hydrolysis rates drop significantly at lower temperatures.[1]

  • Salting Out: Always saturate your aqueous wash layers with NaCl (brine).[1] This increases the density difference and forces the organic ester out of the water phase ("salting out").

  • Drying: Dry the organic layer thoroughly with Magnesium Sulfate (

    
    ) before stripping the solvent.[2] Residual water during the distillation heat-up will act as steam and hydrolyze the ester in the pot.
    

The "Gold Standard" Purification Protocol

This workflow is designed to maximize sensory purity.

Phase 1: Quench & Neutralize[1][3]
  • Cool the reaction mixture to room temperature.

  • If a homogeneous catalyst (e.g.,

    
    ) was used, add solid Sodium Bicarbonate directly to the pot to neutralize the bulk acid.
    
  • Dilute with MTBE (Methyl tert-butyl ether) or Ethyl Acetate (1:1 volume ratio).[1]

Phase 2: The Wash Cycle
  • Wash 1: Cold Water (removes bulk water-soluble alcohols/catalysts).[1]

  • Wash 2: Saturated

    
     (Cold). Monitor pH.[1][3][4] Must be >8.[1][5]
    
  • Wash 3: Saturated

    
     (Repeat if odor persists).[1]
    
  • Wash 4: Saturated Brine (NaCl). Crucial for removing trapped water.[1]

  • Dry: Add Anhydrous

    
     or 
    
    
    
    for 30 mins. Filter.
Phase 3: Isolation
  • Strip Solvent: Rotary evaporate the solvent at mild heat (40°C).

  • Fractional Distillation:

    • Setup: High vacuum pump, Vigreux column, short-path condenser.[1]

    • Fraction 1 (Foreshots): Collect everything boiling below 85°C @ 2 mmHg (mostly unreacted butyl lactate).[1]

    • Fraction 2 (Main Cut): Collect 90–95°C @ 2 mmHg .

    • Stop: Do not distill to dryness.[1] Leave the dark residue (oligomers) in the pot.

Logic Visualization (Decision Tree)

The following diagram outlines the troubleshooting logic for purification failures.

PurificationLogic Start Start: Crude Butyl Butyryllactate CheckOdor Check 1: Sensory Analysis (Smell Test) Start->CheckOdor OdorBad Result: Rancid/Vomit Odor CheckOdor->OdorBad Fail OdorGood Result: Clean/Fruity CheckOdor->OdorGood Pass ActionWash Action: Alkaline Wash Cycle (Sat. NaHCO3 + Brine) OdorBad->ActionWash CheckColor Check 2: Appearance/Color OdorGood->CheckColor ActionWash->CheckOdor Retest ColorYellow Result: Yellow/Darkening CheckColor->ColorYellow Fail ColorClear Result: Colorless CheckColor->ColorClear Pass ActionVac Action: Check Vacuum Depth (Must be <5 mmHg) ColorYellow->ActionVac Distill Final Step: Fractional Distillation ColorClear->Distill ActionTemp Action: Reduce Pot Temp (<130°C) ActionVac->ActionTemp ActionTemp->Distill Final Final Product: FEMA 2190 Distill->Final

Caption: Troubleshooting decision tree for Butyl Butyryllactate purification, prioritizing sensory quality and thermal stability.

References

  • National Center for Biotechnology Information (PubChem). Butyl butyryllactate (Compound Summary). Retrieved from [Link]

  • The Good Scents Company. Butyl butyryl lactate: Odor and Physical Properties. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry (5th Ed.). (General Esterification and Purification Protocols). Longman Scientific & Technical.[1]

  • Google Patents. Method for preparing butyl butyryl lactate (CN115073290A).[1] Retrieved from

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library (FEMA Number 2190).[1] Retrieved from [Link][1]

Sources

Technical Support Center: Troubleshooting Butyl Butyryllactate Peak Tailing in GC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Peak Tailing for Butyl Butyryllactate (CAS 7492-70-8) Role: Senior Application Scientist Audience: Analytical Chemists, Flavor/Fragrance Researchers, Drug Development Scientists

Introduction: The Chemistry of the Problem

Butyl butyryllactate (C₁₁H₂₀O₄) is a diester commonly used as a flavoring agent.[1] While generally stable, its structure contains multiple oxygenated functional groups (ester linkages) that possess lone pair electrons. In the context of Gas Chromatography (GC), these groups act as Lewis bases.

Why does it tail? Peak tailing of Butyl butyryllactate is rarely a chromatographic efficiency issue; it is almost exclusively a chemical activity issue . The electron-rich oxygen atoms in the analyte interact with active silanol groups (Si-OH) present in the inlet liner, glass wool, or the head of the column. This reversible adsorption creates a "lag" for a portion of the analyte population, resulting in the characteristic tail.[2]

This guide provides a systematic, self-validating troubleshooting protocol to eliminate these active sites and restore peak symmetry.

Phase 1: Diagnostic Workflow

Before altering parameters, use this logic flow to identify the root cause. Tailing is distinct from fronting (overload) or splitting (inlet issues).[3]

TroubleshootingFlow Start Start: Observation of Tailing CheckSolvent Does the Solvent Peak Tail? Start->CheckSolvent GlobalIssue Global Flow Path Issue (Dead volume or Installation) CheckSolvent->GlobalIssue Yes (Solvent tails) AnalyteSpecific Analyte Specific Issue (Activity/Adsorption) CheckSolvent->AnalyteSpecific No (Only Analyte tails) CheckTemp Step 3: Check Inlet Temp (Is it too low?) GlobalIssue->CheckTemp Check Installation CheckLiner Step 1: Inspect Inlet Liner (Is it deactivated/clean?) AnalyteSpecific->CheckLiner ReplaceLiner Action: Replace with Ultra-Inert Splitless Liner CheckLiner->ReplaceLiner Dirty/Active CheckColumn Step 2: Column Maintenance (Trim 20cm from inlet) CheckLiner->CheckColumn Liner is New Result Re-run Standard ReplaceLiner->Result CheckColumn->Result

Figure 1: Diagnostic logic for distinguishing between flow path errors and chemical activity.

Phase 2: The Inlet System (The Primary Culprit)

For esters like Butyl butyryllactate, 80% of tailing issues originate in the injection port.

Q: I am using a standard split/splitless liner. Why is my peak tailing?

A: Standard liners often contain borosilicate glass wool. If this wool is not properly deactivated, or if the deactivation layer has been stripped by "dirty" samples, exposed silanols will hydrogen bond with the Butyl butyryllactate.

The Fix: Switch to an Ultra-Inert (UI) Single Taper Liner with Wool .

  • Why Single Taper? It funnels the sample onto the column, minimizing contact with the hot gold seal (another source of activity).

  • Why Wool? It promotes vaporization of high-boiling esters and catches non-volatiles, but it must be high-grade deactivated wool.

Q: My inlet temperature is 200°C. Is that sufficient?

A: Likely not. Butyl butyryllactate has a boiling point >230°C (atmospheric equivalent).[1] If the inlet is too cool, the analyte condenses on the liner walls rather than vaporizing instantly. This slow transfer to the column looks like tailing (often called "discrimination").

Protocol: Thermal Optimization

  • Increase Inlet Temperature: Set to 250°C . This ensures rapid volatilization without thermal degradation.

  • Check Split Ratio: If running Splitless, ensure the Purge Valve opens at 0.75 – 1.0 minutes. Opening it too late causes "solvent tailing" which can mask or distort the analyte peak.

Phase 3: Column Chemistry & Maintenance

If the inlet is clean and hot, the activity is likely at the head of the column.

Q: What column phase is best for Butyl butyryllactate?

A: You have two primary options, but "Polarity Mismatch" is a common cause of poor peak shape.

Column TypePhase CompositionSuitabilityRisk Factor
Non-Polar (e.g., DB-5ms) 5% Phenyl PolysiloxaneGood. Separates by boiling point.Active esters may tail if the phase is not "MS" grade (highly inert).
Polar (e.g., DB-WAX) Polyethylene Glycol (PEG)Excellent. Matches analyte polarity.Lower maximum temperature limits; susceptible to oxidation.

Recommendation: Use a DB-WAX (or equivalent PEG) column for optimal peak symmetry. The polar stationary phase "wets" the polar analyte better than a non-polar phase, reducing adsorption on the silica tubing.

Q: How do I fix "Column Activity" without buying a new column?

A: Perform a Column Trimming operation. Non-volatile matrix components (sugars, proteins, polymers) from previous injections accumulate at the front of the column, creating a "pseudo-stationary phase" that adsorbs esters.

Step-by-Step Protocol:

  • Cool the oven and inlet.

  • Remove the column nut from the inlet.

  • Score the column: Use a ceramic wafer to gently score the polyimide coating about 10–20 cm from the end.

  • Snap: Break the column cleanly.

  • Inspect: Use a magnifier. The cut must be 90° and flat. A jagged cut causes turbulence (tailing).

  • Re-install: Ensure the column extends the correct distance into the liner (refer to your GC vendor's manual, typically 4-6 mm above the ferrule).

Phase 4: Sample Solvent & Preparation

Q: I dissolved my sample in Methanol. Could that be the issue?

A: Yes. Methanol has a very high expansion volume. If you inject 1 µL of Methanol at 250°C, it expands to ~650 µL of gas. If your liner volume is only 900 µL, you risk Backflash .

Backflash forces sample vapor out of the liner and into the unheated gas lines. It then slowly bleeds back in, causing severe tailing.[4]

Corrective Actions:

  • Switch Solvents: Use Ethyl Acetate or Dichloromethane (lower expansion volumes).

  • Reduce Injection Volume: Inject 0.5 µL instead of 1.0 µL.

  • Use a Pressure Pulse: Set the inlet pressure to 20-30 psi for the first 0.5 minutes of injection. This compresses the gas cloud, keeping it inside the liner.

Summary of Recommended Parameters

ParameterSettingRationale
Inlet Liner Ultra-Inert, Single Taper with WoolMinimizes activity; maximizes vaporization surface area.
Inlet Temp 250°CPrevents condensation of the high-boiling ester.
Column DB-WAX (30m x 0.25mm x 0.25µm)Matches polarity of Butyl butyryllactate.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for efficiency.
Oven Program 60°C (1 min) -> 20°C/min -> 240°CFast ramp prevents band broadening.

References

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Restek Corporation. (2018).[5][6] GC Troubleshooting—Tailing Peaks. Restek Resource Hub. Retrieved from [Link][5]

  • Agilent Technologies. (2009).[7] GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • PubChem. (2025).[8] Butyl Butyryllactate | C11H20O4.[1][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Butyl Butyryllactate Extraction from Natural Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of butyl butyryllactate extraction from natural samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance your experimental success. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Introduction to Butyl Butyryllactate Extraction

Butyl butyryllactate is a volatile ester that contributes to the characteristic buttery, creamy, and fruity aromas in various natural products.[1][2][3] Its accurate extraction and quantification are crucial for flavor and fragrance analysis, food quality control, and the development of natural health products. However, its volatility and potential for degradation present unique challenges during extraction. This guide will navigate you through these complexities, offering solutions to common and advanced problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the extraction of butyl butyryllactate.

Q1: What are the most common methods for extracting butyl butyryllactate from natural samples?

A1: The most prevalent and effective methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): Ideal for analyzing volatile organic compounds (VOCs) like butyl butyryllactate without extensive sample preparation.[4][5][6]

  • Ultrasound-Assisted Extraction (UAE): A green and efficient technique that uses ultrasonic waves to enhance extraction.[7][8][9]

  • Microwave-Assisted Extraction (MAE): A rapid method that utilizes microwave energy for efficient extraction.[10][11][12]

  • Supercritical Fluid Extraction (SFE): Employs supercritical fluids, typically CO2, for a clean and selective extraction.[13][14]

Q2: Butyl butyryllactate is described as slightly soluble in water. How does this affect my choice of extraction solvent?

A2: The limited water solubility of butyl butyryllactate is a key consideration.[1][15][16] While it is soluble in organic solvents and oils, its poor solubility in water means that for aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with an appropriate organic solvent is necessary to partition the analyte effectively.[17][18] For solid samples, the choice of solvent in methods like UAE and MAE should be a non-polar or moderately polar organic solvent to ensure efficient solubilization.

Q3: Can butyl butyryllactate degrade during extraction?

A3: Yes, as an ester, butyl butyryllactate is susceptible to hydrolysis, especially in the presence of strong acids or bases and elevated temperatures. Its volatility also means it can be lost if samples are not handled properly.[1] Extraction methods should ideally be performed at moderate temperatures and pH to maintain the integrity of the compound.

Q4: How can I improve the extraction efficiency of butyl butyryllactate using HS-SPME?

A4: To enhance HS-SPME efficiency, you can:

  • Optimize Incubation Temperature and Time: Gently heating the sample can increase the vapor pressure of butyl butyryllactate, driving more of it into the headspace.

  • Agitation: Stirring or shaking the sample during incubation facilitates the equilibrium between the sample matrix and the headspace.

  • Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of organic compounds, improving their transfer to the headspace.[19]

  • Fiber Selection: Use a fiber coating that has a high affinity for esters. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.[20]

Part 2: Troubleshooting Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low/No Recovery of Butyl Butyryllactate 1. Inefficient extraction method. 2. Analyte degradation. 3. Inappropriate solvent selection. 4. Loss of volatile analyte.1. Method Optimization: For HS-SPME, increase incubation temperature and time. For UAE/MAE, optimize power, time, and solvent-to-sample ratio. 2. Prevent Degradation: Ensure the extraction is performed under neutral pH conditions. Avoid excessively high temperatures. Consider using a gentler method like SFE if thermal degradation is suspected. 3. Solvent Compatibility: Butyl butyryllactate is soluble in most organic solvents but poorly in water.[1][15] For LLE from aqueous matrices, use a water-immiscible organic solvent like ethyl acetate or butyl acetate.[18] For solid matrices, select a solvent with similar polarity. 4. Minimize Volatility Losses: Ensure all sample vials are tightly sealed. When concentrating extracts, use gentle evaporation techniques (e.g., nitrogen stream) at low temperatures.
Poor Reproducibility of Results 1. Inconsistent sample preparation. 2. Fluctuation in extraction parameters. 3. SPME fiber degradation. 4. Matrix effects.1. Standardize Workflow: Ensure uniform sample weight, particle size (for solids), and solvent volumes. 2. Parameter Control: Precisely control temperature, time, power (for UAE/MAE), and agitation speed. 3. Fiber Care: Condition the SPME fiber before each batch of analyses as per the manufacturer's instructions. Store it properly to avoid contamination. Replace the fiber after the recommended number of uses. 4. Matrix Matching: Prepare calibration standards in a matrix that closely resembles your sample to compensate for matrix effects.
Co-extraction of Interfering Compounds 1. Non-selective extraction method. 2. Complex sample matrix.1. Increase Selectivity: For SFE, modify the pressure and temperature to target butyl butyryllactate more specifically. For SPME, choose a more selective fiber coating. 2. Sample Cleanup: Incorporate a post-extraction cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.
Thermal Degradation of Butyl Butyryllactate 1. High extraction temperatures in MAE or GC inlet.1. Method Adjustment: In MAE, consider using a solvent with a lower dielectric constant to reduce the heating rate.[12] For GC analysis, optimize the inlet temperature to ensure volatilization without degradation. 2. Alternative Techniques: Employ non-thermal or low-temperature methods like UAE or SFE.

Part 3: Detailed Experimental Protocols

Here, we provide step-by-step methodologies for key extraction techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of butyl butyryllactate in liquid and solid samples.

Materials:

  • Sample vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples: Place a known volume (e.g., 5 mL) into a 20 mL headspace vial.

    • For solid samples: Place a known weight (e.g., 1-2 g) into a 20 mL headspace vial. Add a small amount of deionized water to moisten the sample if necessary.

  • (Optional) Salting Out: For aqueous samples, add a known amount of NaCl (e.g., to 25% w/v) to the vial.

  • Incubation: Seal the vial and place it in the heating block. Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with constant agitation. This allows the volatile compounds to partition into the headspace.[6]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15 minutes) while maintaining the incubation temperature and agitation.

  • Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is effective for extracting butyl butyryllactate from solid matrices like fruits and herbs.

Materials:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Filtration system (e.g., filter paper or syringe filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried natural sample to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place a known weight of the powdered sample (e.g., 10 g) into the extraction vessel.

    • Add a specific volume of the extraction solvent (e.g., 100 mL).

    • Place the vessel in the ultrasonic bath or immerse the probe sonicator into the mixture.

    • Sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). The ultrasonic waves create cavitation bubbles, which disrupt the plant cell walls and enhance solvent penetration.[7][8]

  • Separation: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the extract using a rotary evaporator at a low temperature (e.g., <40°C) to avoid the loss of volatile butyl butyryllactate.

  • Analysis: Analyze the concentrated extract using GC-MS.

Part 4: Visualization of Workflows

Decision-Making Workflow for Extraction Method Selection

This diagram illustrates a logical approach to selecting the most appropriate extraction method based on sample type and analytical goals.

Extraction_Method_Selection Start Start: Define Sample & Goal Sample_Type What is the sample matrix? Start->Sample_Type Liquid_Sample Liquid (e.g., juice, beverage) Sample_Type->Liquid_Sample Liquid Solid_Sample Solid (e.g., fruit, herb) Sample_Type->Solid_Sample Solid Analysis_Goal What is the primary goal? Liquid_Sample->Analysis_Goal Solid_Sample->Analysis_Goal Screening Rapid Screening of Volatiles Analysis_Goal->Screening Screening Quantification Accurate Quantification Analysis_Goal->Quantification Quantification High_Purity High Purity Extract Analysis_Goal->High_Purity High Purity HS_SPME HS-SPME Screening->HS_SPME LLE_SPE LLE / SPE Quantification->LLE_SPE UAE Ultrasound-Assisted Extraction (UAE) Quantification->UAE MAE Microwave-Assisted Extraction (MAE) Quantification->MAE SFE Supercritical Fluid Extraction (SFE) High_Purity->SFE

Caption: Decision tree for selecting an extraction method.

General Workflow for Butyl Butyryllactate Analysis

This diagram outlines the general steps involved from sample collection to final analysis.

General_Workflow Sample_Collection 1. Sample Collection & Preparation Extraction 2. Extraction (e.g., UAE, HS-SPME) Sample_Collection->Extraction Cleanup 3. (Optional) Extract Cleanup Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration Yes Analysis 5. GC-MS Analysis Cleanup->Analysis No Concentration->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for analysis.

References

  • SAIREM. Microwave assisted compound extraction.
  • NuWave Research. Microwave Assisted Extraction 101.
  • The Royal Society of Chemistry. (2022). Chapter 4: Microwave-assisted Extraction. In: Natural Product Extraction Principles and Applications.
  • Milestone Srl. (2016). Microwave Green Extraction of Natural Products developed in cooperation with prof. Farid Chemat. YouTube.
  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
  • The Royal Society of Chemistry. (2013). Chapter 4: Microwave-assisted Extraction. In: Natural Product Extraction Principles and Applications.
  • AIP Publishing. (2012). Determination of some volatile compounds in alcoholic beverage by headspace solid-phase microextraction gas chromatography – mass spectrometry.
  • KoreaScience. (2025). Headspace-based approaches for volatile analysis: A review.
  • ResearchGate. (n.d.). Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS.
  • PMC. (n.d.). Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications.
  • Supelco. (n.d.). Determination of Headspace Volatiles in Distilled Spirits Using SPME Coupled to GC.
  • Dalian Handom Chemicals Co., Ltd. Butyl butyryllactate.
  • PMC. (n.d.). Microwave and ultrasound assisted extraction of pectin from various fruits peel.
  • The Good Scents Company. butyl butyryl lactate, 7492-70-8.
  • IntechOpen. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops.
  • ResearchGate. (2023). Ultrasound-assisted extraction methods for the determination of organic contaminants in solid and liquid samples.
  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of Butylate Derivatives from Water Samples.
  • ResearchGate. (2025). Optimization of process variables in the synthesis of butyl butyrate using acid ionic liquid as catalyst.
  • MDPI. (2022). Ultrasound-Assisted Extraction of High-Value Fractions from Fruit Industrial Processing Waste.
  • ResearchGate. (2023). ULTRASOUND ASSISTED EXTRACTION AND CHARACTERIZATION OF PECTIN FROM RED DRAGON FRUIT (HYLOCEREUS POLYRHIZUS) PEELS.
  • Chem-Impex. Butyl butyryllactate.
  • PubChem. Butyl Butyryllactate | C11H20O4 | CID 24114.
  • Flavor and Extract Manufacturers Association. BUTYL BUTYRYLLACTATE | FEMA.
  • ResearchGate. (2025). Enhanced extraction of butyric acid under high-pressure CO2 conditions to integrate chemical catalysis for value-added chemicals and biofuels.
  • PubMed. (2017). In situ esterification and extractive fermentation for butyl butyrate production with Clostridium tyrobutyricum.
  • UniCA IRIS. (2019). Solid Phase Microextraction Techniques Used for Gas Chromatography: A Review.
  • PMC. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study.
  • Purdue e-Pubs. (n.d.). Solvent Selection for Liquid-Liquid Extraction of Acetic Acid from Biomass Hydrolysate.
  • Consolidated Chemical. Butyl Butyryl Lactate | FCC Food Grade.
  • Vigon. Butyl Butyryl Lactate Natural FCC.
  • Sigma-Aldrich. Butyl butyryllactate = 98 , FCC, FG 7492-70-8.
  • Elsevier. (2023). RIFM fragrance ingredient safety assessment, butyl butyryllactate, CAS Registry Number 7492-70-8.
  • BOC Sciences. CAS 7492-70-8 Butyl Butyryllactate.
  • PubMed. (n.d.). Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase.
  • ResearchGate. (n.d.). In situ esterification and extractive fermentation for butyl butyrate production with Clostridium tyrobutyricum.
  • PMC. (2021). Microbial production of butyl butyrate: from single strain to cognate consortium.
  • PMC. (n.d.). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling.
  • ResearchGate. (2025). A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate.
  • Analytical and Bioanalytical Chemistry Research. (2025). Utilization of CoFe2O4@HKUST-1 for Solid-phase Microextraction and HPLC-UV Determination of NSAIDs.
  • PubMed. (n.d.). Determination of barbiturates by solid-phase microextraction (SPME) and ion trap gas chromatography-mass spectrometry.
  • Scribd. (n.d.). 21BT71 M3-Supercritical Fluid | PDF.
  • PMC. (2018). Supercritical fluid extraction effectively removes phthalate plasticizers in spores of Ganoderma lucidum.
  • Food and Agriculture Organization of the United Nations. (n.d.). Butyl butyryllactate - Food safety and quality: details.
  • Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil.

Sources

How to improve the resolution of Butyl butyryllactate isomers in chromatography?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Butyl butyryllactate (CAS 7492-70-8) is a diester commonly used in flavor and fragrance formulations.[1] Structurally, it presents two distinct chromatographic challenges:

  • Enantiomeric Resolution: The lactate moiety contains a chiral center, creating (R)- and (S)- enantiomers. Separation requires a chiral stationary phase.

  • Structural Isomerism: Commercial synthesis often yields impurities such as isobutyl butyryllactate or sec-butyl analogues. Separation requires high-efficiency achiral phases.

This guide provides a self-validating workflow for resolving these isomers, moving from column selection to advanced troubleshooting.

Phase I: Method Design & Column Selection

The choice of stationary phase is the single most critical variable. Do not default to a standard "5% Phenyl" column without analyzing the specific isomer type you need to resolve.

Decision Logic: Selecting the Right Stationary Phase

The following decision tree illustrates the logic path for selecting the optimal column based on your analytical goal.

ColumnSelection Start Start: Define Target Isomers IsomerType What are you separating? Start->IsomerType Enantiomers Enantiomers (R- vs S- form) IsomerType->Enantiomers Structural Structural Isomers (n-butyl vs isobutyl) IsomerType->Structural ChiralCol Chiral Column Required Phase: 2,3,6-tri-O-pentyl-β-cyclodextrin Enantiomers->ChiralCol AchiralCol Achiral Polar Column Phase: Polyethylene Glycol (PEG) Structural->AchiralCol Mechanism1 Mechanism: Inclusion Complexation ChiralCol->Mechanism1 Mechanism2 Mechanism: Dipole-Dipole Interaction AchiralCol->Mechanism2

Figure 1: Strategic decision tree for selecting the stationary phase based on the specific type of isomerism targeted.

Recommended Column Specifications
ParameterEnantiomeric Separation (Chiral)Structural Impurity Profiling (Achiral)
Stationary Phase β-Cyclodextrin derivative (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-CD)WAX (Polyethylene Glycol)
Mechanism Host-guest inclusion complexes discriminate spatial arrangement.Polarity differences separate positional isomers (e.g., branched vs. linear chains).
Dimensions 30 m x 0.25 mm x 0.25 µm60 m x 0.25 mm x 0.25 µm
Critical Insight Lower temperatures (<160°C) favor inclusion complex formation.Higher length (60m) is needed to resolve close boiling points of structural isomers.

Technical Note: For chiral separation, derivatized


-cyclodextrins are preferred over 

- or

- variants because the cavity size of

-CD (~7.8 Å) optimally fits the butyl lactate moiety [1].

Phase II: Optimization Protocols

Once the column is selected, resolution (


) is optimized by manipulating carrier gas velocity and temperature gradients.
Protocol A: Enantiomeric Resolution Optimization

Objective: Achieve baseline separation (


) of (R)- and (S)- butyl butyryllactate.
  • Carrier Gas: Helium at constant flow (1.2 mL/min).

  • Inlet: Split mode (50:1). High split ratios reduce steric crowding in the liner, improving peak shape for esters.

  • Temperature Program:

    • Start: 50°C (Hold 2 min)

    • Ramp 1: 2°C/min to 140°C (Critical: Slow ramp maximizes interaction time with chiral selector).

    • Ramp 2: 20°C/min to 220°C (Bake out).

  • Validation: Calculate Resolution (

    
    ) using the equation:
    
    
    
    
    If
    
    
    , lower the ramp rate to 1°C/min.

Phase III: Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users.

Q1: "I am seeing 'ghost peaks' or broad humps eluting after my main isomer peaks. Is the column bleeding?"

Diagnosis: Likely On-Column Hydrolysis or Transesterification , not bleed.

  • Mechanism: Butyl butyryllactate is an ester.[2][][1] If your sample solvent contains trace water or alcohols (like methanol), and the inlet is active (dirty liner), the ester can hydrolyze back to butyric acid and butyl lactate, or transesterify.

  • The Fix:

    • Solvent Switch: Use non-protic solvents like n-Heptane or Dichloromethane. Avoid Methanol.

    • Liner Deactivation: Switch to a deactivated, wool-free single taper liner. Glass wool can act as a catalytic surface for ester degradation [2].

Q2: "My enantiomers are co-eluting (merging) despite using a chiral column."

Diagnosis: Temperature Overload .

  • Mechanism: Chiral recognition is an exothermic process (entropy-enthalpy compensation). As temperature increases, the binding constant (

    
    ) decreases, reducing selectivity (
    
    
    
    ).
  • The Fix:

    • Lower the Plateau: If your isomers elute at 150°C, try an isothermal hold at 130°C.

    • Flow Adjustment: Decrease linear velocity to 25 cm/sec to allow more equilibration time in the stationary phase.

Q3: "The peak for the (S)-isomer is tailing significantly, ruining integration."

Diagnosis: Silanol Activity .

  • Mechanism: The lactate moiety has a free carbonyl oxygen that can hydrogen bond with exposed silanols on the column wall or liner.

  • The Fix:

    • Trim the Column: Remove 10-20 cm from the inlet end (guard column section).

    • Derivatization (Optional): If tailing persists, consider analyzing the molecule as a derivative, though this is rarely needed for the diester form.

Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Coelution Co-elution Problem->Coelution Tailing Peak Tailing Problem->Tailing Degradation Ghost Peaks/ Degradation Problem->Degradation Action1 Decrease Temp (Increase k) Coelution->Action1 Action2 Check Liner/Trim Column (Remove Active Sites) Tailing->Action2 Action3 Change Solvent (Remove Protic Sources) Degradation->Action3

Figure 2: Rapid diagnostic workflow for common chromatographic anomalies.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Restek Corporation. (2023). Troubleshooting GC: Inlet Activity and degradation of labile esters.

  • Sigma-Aldrich. (2023). Butyl butyryllactate Product Specification & Safety Data.

  • PubChem. (2023). Butyl Butyryllactate Compound Summary. National Library of Medicine.

Sources

Best practices for handling and storing Butyl butyryllactate to maintain purity.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Butyl Butyryllactate (FEMA 2190) Senior Application Scientist Desk

Introduction: The Purity Paradox

Butyl Butyryllactate (BBL) is a "workhorse" ester in flavor and fragrance chemistry, valued for its creamy, buttery, and slightly cheesy profile. However, its chemical structure—a diester formed from butyric acid, lactic acid, and butanol—presents a unique stability challenge.

While chemically stable under ideal conditions, BBL is hygroscopic and prone to hydrolysis . The degradation product is butyric acid, which has a potent, offensive odor of vomit/rancid butter. Even a 0.5% hydrolysis rate can render a batch organoleptically unacceptable.

This guide provides the protocols necessary to maintain BBL purity (>98%) and prevent the "acidic drift" that ruins experiments.

Module 1: The Stability Matrix (Storage Protocols)

To maintain purity, you must control three variables: Moisture, Oxygen, and Temperature.

The Golden Standard Protocol
  • Primary Container: Amber Borosilicate Glass or Aluminum.

    • Why? BBL is light-sensitive (photo-oxidation) and esters can extract plasticizers from certain polymers.

  • Headspace Management: Inert Gas Overlay (Nitrogen or Argon) is mandatory after every use.

    • Why? Displacing oxygen prevents radical oxidation; more importantly, dry inert gas displaces atmospheric moisture, preventing hydrolysis.

  • Temperature: Cool storage (10°C – 20°C).

    • Note: Refrigeration (4°C) is acceptable only if you allow the container to reach room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation, introducing water into the ester.

Storage Workflow (Visualization)

StorageWorkflow Start Receive BBL Shipment QC QC Check: Odor & Refractive Index Start->QC Decision Pass QC? QC->Decision Aliquot Aliquot into Amber Glass Vials Decision->Aliquot Yes Reject Quarantine/Disposal Decision->Reject No (Acidic Odor) Gas Blanket with Dry Nitrogen/Argon Aliquot->Gas Seal Seal with PTFE-Lined Cap Gas->Seal Store Store at 10-20°C (Dark) Seal->Store Use Experimental Use Store->Use Retrieve Use->Gas Re-blanket immediately

Figure 1: Decision logic for receiving and maintaining Butyl Butyryllactate inventory.

Module 2: Degradation Mechanics (The Enemy is Water)

Understanding how BBL fails allows you to prevent it. The primary failure mode is Acid-Catalyzed Hydrolysis .

The Mechanism

BBL contains two ester linkages. In the presence of trace water (moisture from air) and slightly acidic conditions (autocatalysis), the molecule cleaves.

  • The Result: Release of Butyric Acid .

  • The Impact: Butyric acid has an odor threshold in the parts per billion (ppb). A microscopic amount of degradation makes the sample smell like rancid milk.

Degradation Pathway

Degradation BBL Butyl Butyryllactate (Creamy/Buttery) Inter Hydrolysis (Slow Step) BBL->Inter Water + H₂O (Moisture Ingress) Water->Inter Product1 Butyric Acid (VOMIT ODOR) Inter->Product1 Cleavage A Product2 Butyl Lactate (Faint Solvent) Inter->Product2 Cleavage B

Figure 2: The hydrolysis pathway. Note that the formation of Butyric Acid is the sensory failure point.

Module 3: Troubleshooting & FAQs

Q1: My BBL sample has developed a sharp, acrid smell. Is it safe to use?

  • Diagnosis: Hydrolysis has occurred. The sharp smell is free butyric acid.

  • Action: Do not use for sensory or precise stoichiometric applications. The presence of free acid will alter pH-sensitive reactions and ruin flavor profiles.

  • Salvage: For non-critical synthesis, you can wash the organic phase with saturated Sodium Bicarbonate (

    
    ) to neutralize the acid, followed by drying over Magnesium Sulfate (
    
    
    
    ), but purchasing fresh stock is recommended.

Q2: Can I use plastic pipettes or syringes?

  • Answer: It depends on the plastic. BBL is an ester solvent and will attack certain polymers.

  • Reference Table:

MaterialCompatibilityRecommendation
Glass (Borosilicate) ExcellentPreferred for storage and transfer.
PTFE (Teflon) ExcellentUse for seals, gaskets, and tubing.
HDPE (High-Density Polyethylene) GoodAcceptable for short-term transfer.
PS (Polystyrene) Poor AVOID. BBL will cloud/etch PS serological pipettes.
PVC (Tygon) Poor AVOID. BBL will extract plasticizers (hardening the tubing).

Q3: The liquid appears cloudy/hazy. Why?

  • Cause: Moisture saturation. BBL is insoluble in water, but water is slightly soluble in BBL.[1] Haze indicates the water content has exceeded the saturation point, likely due to a loose cap or high-humidity environment.

  • Fix: Add activated 3Å Molecular Sieves to the bottle and let stand for 24 hours. If haze persists, filter through a 0.2µm PTFE syringe filter.

Q4: I keep my BBL in the fridge, but it degrades faster. Why?

  • The "Cold Trap" Effect: When you take a 4°C bottle into a 22°C lab with 50% humidity, water condenses on the liquid surface immediately upon opening.

  • Correction: You must allow the bottle to warm to room temperature (approx. 30-60 mins) before breaking the seal.

Module 4: Analytical Verification

Before using BBL in critical drug development or formulation steps, verify purity using these parameters.

ParameterSpecification RangeMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC) ≥ 98.0%Gas Chromatography
Refractive Index (

)
1.420 – 1.424Refractometer
Specific Gravity 0.970 – 0.975Densitometer
Acid Value < 1.0 mg KOH/gTitration (Critical for detecting hydrolysis)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24114, Butyl butyryllactate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Ingredient Library: Butyl Butyryllactate (FEMA 2190).[2][3][4][5] Retrieved from [Link]

  • The Good Scents Company. (2024). Butyl Butyryl Lactate: Storage and Handling Data.[2][4][] Retrieved from [Link]

  • Curbell Plastics. (2024). Chemical Resistance of Plastics Chart: Esters and Butyrates. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Lipase-Catalyzed Butyl Butyryllactate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the critical parameters of temperature and pH in the lipase-catalyzed synthesis of Butyl butyryllactate. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of temperature and pH for this specific enzymatic reaction.

Q1: Why are temperature and pH such critical parameters in this synthesis?

A: Temperature and pH are paramount because they directly influence the lipase's catalytic activity and stability. Every enzyme has an optimal temperature and pH range where it exhibits maximum activity.[1][2][3] Deviating from these optima can lead to a significant decrease in reaction rate or even irreversible denaturation of the enzyme, resulting in a complete loss of function. For instance, while higher temperatures can increase reaction rates, excessively high temperatures will cause the enzyme to unfold and lose its catalytic ability.[4][5] Similarly, the pH of the microenvironment around the enzyme affects the ionization state of amino acid residues in the active site, which is crucial for substrate binding and catalysis.[3][6]

Q2: What is a typical optimal temperature range for lipases used in Butyl butyryllactate synthesis?

A: The optimal temperature for lipase-catalyzed esterification is highly dependent on the specific lipase being used. However, a general range for commonly used lipases, such as those from Candida antarctica (e.g., Novozym 435) or Thermomyces lanuginosus (e.g., Lipozyme TL-IM), is typically between 40°C and 60°C. It's crucial to determine the optimal temperature for your specific enzyme empirically, as some lipases can remain stable at higher temperatures, while others may denature.[5][7] For example, one study on butyl butyrate synthesis found an optimal temperature of 48°C.[8]

Q3: What is the expected optimal pH for this reaction?

A: For esterification reactions in non-aqueous or micro-aqueous media, the concept of pH is more complex than in aqueous solutions. The crucial factor is the "pH memory" of the lipase, which is determined by the pH of the aqueous buffer from which the enzyme was last lyophilized or immobilized. Most lipases exhibit optimal activity for esterification in a slightly acidic to neutral pH range, typically between pH 6.0 and 8.5.[7][9] However, the production of butyric acid as a byproduct can lower the pH of the enzyme's microenvironment, potentially leading to inactivation.[10] Therefore, controlling the initial pH and buffering capacity of the system is important.

Q4: Can the choice of solvent affect the optimal temperature?

A: Absolutely. The solvent plays a significant role in the thermal stability of the lipase. In nonpolar organic solvents like hexane or cyclohexane, lipases tend to be more rigid and exhibit enhanced thermal stability compared to their behavior in polar solvents like ethanol or DMSO.[4] In polar organic solvents, at higher temperatures, the enzyme can become excessively flexible, allowing the solvent to penetrate and induce unfolding.[4] Therefore, if you are using a more polar solvent system, you may find that the optimal temperature is lower to maintain enzyme stability.

Q5: How does water content relate to temperature and pH optimization?

A: Water content is a critical, interconnected parameter. A minimal amount of water is essential to maintain the lipase's catalytically active conformation. However, since esterification is a reversible reaction, excess water produced during the reaction can shift the equilibrium back towards hydrolysis, reducing your yield of Butyl butyryllactate. This is particularly relevant at higher temperatures, which can favor the hydrolysis reaction. The water content also influences the pH of the enzyme's microenvironment. Therefore, controlling water activity, often by adding molecular sieves, is a common strategy to drive the reaction towards synthesis.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of Butyl butyryllactate.

Problem/Issue Possible Causes Recommended Solutions & Explanations
1. Low or No Yield of Butyl butyryllactate Suboptimal Temperature: The reaction temperature is either too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[1]Solution: Perform a temperature optimization experiment. Test a range of temperatures (e.g., 30°C to 70°C in 5°C increments) to determine the optimal temperature for your specific lipase and reaction conditions. Refer to Protocol 1 for a detailed methodology.
Incorrect pH: The "pH memory" of the enzyme is not optimal for catalysis, or the reaction has become too acidic due to byproduct formation.[10]Solution: Ensure the lipase is prepared from a buffer at its optimal pH before immobilization or use. Consider adding a mild, non-reactive base or using a buffered system to counteract the pH drop from any acid formation. See Protocol 2 for determining the optimal pH.
Enzyme Inactivation: The lipase may have been denatured by extreme temperature, pH, or exposure to certain organic solvents.[4][11]Solution: Review your experimental conditions against the manufacturer's specifications for the lipase. If using a polar solvent, consider switching to a non-polar solvent like n-hexane to improve stability.[4] Always handle and store the enzyme as recommended.
2. Reaction Rate Decreases Over Time Substrate Inhibition: High concentrations of either butanol or butyryllactic acid can inhibit the enzyme's activity.[10][12] The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, which can be subject to substrate inhibition.[12][13][14]Solution: Implement a stepwise or continuous feeding strategy for the inhibitory substrate instead of adding it all at once. This maintains a lower, non-inhibitory concentration of the substrate throughout the reaction.
Product Inhibition/Equilibrium: As the concentration of Butyl butyryllactate and water increases, the reaction may be approaching equilibrium, or the products may be inhibiting the enzyme.[15]Solution: Remove the water produced during the reaction using molecular sieves or by performing the reaction under a vacuum. This will shift the equilibrium towards product formation.
pH Drop During Reaction: The formation of acidic byproducts can lower the pH of the enzyme's microenvironment, leading to a decrease in activity.[10]Solution: As mentioned above, incorporate a suitable buffering system or a mild base to maintain the optimal pH throughout the reaction.
3. Inconsistent Results Between Batches Variability in Enzyme Hydration: The amount of water associated with the enzyme can vary between preparations, affecting its activity.Solution: Standardize the pre-treatment of your enzyme. Before use, equilibrate the immobilized lipase in the reaction solvent at a controlled water activity to ensure a consistent hydration level.
Inaccurate Temperature or pH Control: Small fluctuations in temperature or initial pH can lead to significant differences in yield.Solution: Ensure your temperature control equipment (e.g., water bath, incubator) is accurately calibrated. Use a calibrated pH meter for all preparations.

Data Presentation & Summary

The optimal conditions for lipase-catalyzed esterification are highly dependent on the specific enzyme source and immobilization method. The following table summarizes typical ranges found in the literature for commonly used lipases in similar ester synthesis reactions.

Lipase SourceImmobilization SupportTypical Optimal Temperature (°C)Typical Optimal pH
Thermomyces lanuginosusGranulated silica40 - 507.0 - 8.5
Candida antarctica Lipase BMacroporous acrylic resin40 - 606.0 - 8.0
Candida rugosaVarious (e.g., nanocellulose)45 - 557.0 - 8.0
Rhizomucor mieheiAnion-exchange resin40 - 506.5 - 7.5

Note: This data is compiled from various esterification studies and should be used as a starting point for your own optimization experiments.[7][8][12][16]

Experimental Protocols

These protocols provide a systematic approach to determining the optimal temperature and pH for your lipase-catalyzed synthesis of Butyl butyryllactate.

Protocol 1: Determination of Optimal Reaction Temperature

Objective: To identify the temperature at which the lipase exhibits maximum activity for Butyl butyryllactate synthesis.

Methodology:

  • Setup: Prepare a series of identical reaction vials. A typical reaction mixture might contain:

    • Substrates: Butanol and Butyryllactic acid (or a suitable acyl donor) in a specific molar ratio (e.g., 1:1 or with an excess of one substrate).

    • Solvent: A suitable organic solvent (e.g., n-hexane).

    • Immobilized Lipase: A fixed amount of your chosen lipase.

    • Internal Standard: For chromatographic analysis.

  • Incubation: Place each vial in a separate incubator or water bath set to a different temperature (e.g., 30, 35, 40, 45, 50, 55, 60, 65, 70°C). Ensure constant agitation.

  • Sampling: At regular time intervals (e.g., every hour for 8 hours), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., ethanol) or by flash freezing to prevent further enzymatic activity.

  • Analysis: Analyze the concentration of Butyl butyryllactate in each sample using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: For each temperature, plot the concentration of Butyl butyryllactate versus time. The initial reaction rate is the slope of the linear portion of this curve. Plot the initial reaction rates against their corresponding temperatures. The peak of this graph represents the optimal temperature.

Protocol 2: Determination of Optimal pH ("pH Memory")

Objective: To determine the optimal pH of the buffer from which the lipase should be prepared to maximize its catalytic activity in the organic solvent.

Methodology:

  • Enzyme Preparation:

    • Prepare a series of buffers with different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

    • If using a free lipase powder for immobilization, dissolve the lipase in each buffer and then proceed with your immobilization protocol.

    • If using a commercially immobilized lipase, you may need to wash the enzyme with each buffer and then dry it thoroughly (e.g., by lyophilization or vacuum drying). This "stamps" the enzyme with a specific pH memory.

  • Setup: Prepare a series of identical reaction vials as described in Protocol 1. Use the differently pH-prepared lipases for each reaction series.

  • Incubation: Incubate all vials at the predetermined optimal temperature (from Protocol 1) with constant agitation.

  • Sampling & Analysis: Follow the sampling, quenching, and analysis steps as outlined in Protocol 1.

  • Data Interpretation: Calculate the initial reaction rate for each pH preparation. Plot the initial reaction rates against the pH of the buffer used for preparation. The peak of this graph indicates the optimal pH for your lipase in this reaction.

Visualizations

Workflow for Temperature and pH Optimization

The following diagram illustrates a logical workflow for systematically optimizing the key parameters of temperature and pH for your enzymatic synthesis.

OptimizationWorkflow cluster_prep Preparation cluster_temp Temperature Optimization cluster_ph pH Optimization cluster_validation Validation A Select Lipase & Substrates B Choose Solvent System A->B C Protocol 1: Run Reactions at Varying Temperatures B->C D Analyze Yield vs. Time C->D E Determine Optimal Temperature (T_opt) D->E G Protocol 2: Run Reactions at T_opt with pH-Varied Lipase E->G F Prepare Lipase at Varying pH 'Memories' F->G H Analyze Yield vs. Time G->H I Determine Optimal pH (pH_opt) H->I J Run Confirmatory Experiment at T_opt and pH_opt I->J K Final Optimized Protocol J->K EnzymeActivity cluster_conditions cluster_states Temp Temperature Optimal Optimal Activity (Correctly Folded Active Site) Temp->Optimal Optimal Range Denatured Inactive Enzyme (Denatured/Unfolded) Temp->Denatured Too High LowActivity Low Activity (Suboptimal Ionization/ Reduced Flexibility) Temp->LowActivity Too Low pH pH ('Memory') pH->Optimal Optimal Range pH->Denatured Too High/Low pH->LowActivity Suboptimal Enzyme Lipase (Native Conformation) Enzyme->Optimal Optimal->Enzyme Catalysis

Caption: The relationship between conditions and enzyme activity.

References

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (n.d.). MDPI. Retrieved from [Link]

  • Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Effect of pH of the reactants on the ester yield. The other reaction conditions were. (2021). ResearchGate. Retrieved from [Link]

  • Effects of temperatures on activity and stability of lipases. (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic butyl butyrate synthesis. a, b Five repeated 24 h reactions... (n.d.). ResearchGate. Retrieved from [Link]

  • A thermostable organic solvent-tolerant lipase from Brevibacillus sp.: production and integrated downstream processing using an alcohol-salt-based aqueous two-phase system. (2023). PMC. Retrieved from [Link]

  • Lipase in aqueous-polar organic solvents: Activity, structure, and stability. (n.d.). PMC. Retrieved from [Link]

  • Advances in lipase-catalyzed esterification reactions. (2013). PubMed. Retrieved from [Link]

  • Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase. (2013). PubMed. Retrieved from [Link]

  • Effect of different temperatures on the activity and stability of... (n.d.). ResearchGate. Retrieved from [Link]

  • A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. (n.d.). PMC. Retrieved from [Link]

  • Effect of operative variables and kinetic study of butyl butyrate synthesis by Candida rugosa lipase activated by chitosan-reinforced nanocellulose derived from raw oil palm leaves. (2019). PubMed. Retrieved from [Link]

  • (PDF) Butyl acetate synthesis using immobilized lipase in calcium alginate beads. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of butyl butyrate in batch and continuous enzymatic reactors using Thermomyces lanuginosus lipase immobilized in Immobead 150. (2022). ResearchGate. Retrieved from [Link]

  • Kinetics of Lipase-Mediated Synthesis of Butyl Butyrate in n-Hexane. (2015). ResearchGate. Retrieved from [Link]

  • To Study the Effect of pH on Lipase. (n.d.). International Journal of Research and Review. Retrieved from [Link]

  • Effect of the change in the pH value during the reaction on the... (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n -hexane. (2002). Semantic Scholar. Retrieved from [Link]

  • Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. (2001). PubMed. Retrieved from [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (n.d.). NIH. Retrieved from [Link]

  • Effect of Temperature on Synthesis of Butyl Acetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. (2021). MDPI. Retrieved from [Link]

  • Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. (n.d.). PubMed. Retrieved from [Link]

  • Enzymatic synthesis of butyl butyrate using response surface methodology. (2015). ResearchGate. Retrieved from [Link]

  • Pilot-Scale Validation of Enzymatic Reactive Distillation for Butyl Butyrate Production. (2021). ResearchGate. Retrieved from [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (n.d.). Redalyc. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Butyl Butyryllactate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Butyl Butyryllactate

Butyl butyryllactate (CAS 7492-70-8) is a versatile diester prized for its unique sensory and physical properties.[1][2] With a mild, buttery, and creamy flavor profile, it serves as a key flavoring agent in the food and beverage industry, enhancing products from baked goods to dairy items.[3][][5] Beyond its taste, its pleasant fruity aroma makes it a valuable component in fragrances and personal care products, where it also functions as an emollient.[1][6] Furthermore, its excellent solvency and biodegradability position it as a "green" solvent alternative in coatings and inks.[7]

The synthesis of this high-value compound can be approached through two distinct paradigms: traditional chemical catalysis and modern enzymatic methods. This guide provides an in-depth, objective comparison of these two routes, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select the optimal synthesis strategy for their specific applications.

Part 1: The Conventional Approach: Chemical Synthesis

The classical method for synthesizing Butyl butyryllactate relies on acid-catalyzed esterification, a cornerstone of organic chemistry. This approach leverages strong mineral acids to accelerate the reaction between an alcohol and carboxylic acids.

Mechanism and Rationale

The most common chemical route is a variation of the Fischer-Speier esterification. In a one-pot process, lactic acid is first esterified with n-butanol, and the resulting butyl lactate is then acylated with a butyryl group source, such as butyric anhydride or butyryl chloride.[5][8] Alternatively, all three components—lactic acid, n-butanol, and butyric acid—can be reacted together.[]

The entire process is driven by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The causality is twofold:

  • Electrophile Activation: The acid protonates the carbonyl oxygen of the carboxylic acids (lactic and butyric), rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of n-butanol.

  • Equilibrium Shift: Esterification is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is crucial. This is typically achieved by heating the mixture to distill off the water, often as an azeotrope, thereby shifting the equilibrium towards the product and maximizing the yield.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is based on a well-documented industrial method for preparing Butyl butyryllactate.[]

  • Reactor Setup: To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation apparatus for water separation, add n-butanol (267.8 g) and lactic acid (227.6 g).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (4.0 g) to the mixture. An exotherm may be observed.

  • Initial Esterification: Heat the mixture to 100°C and maintain this temperature for 2 hours to facilitate the formation of butyl lactate.

  • Water Removal: After the initial reaction, apply a vacuum to assist with water separation, maintaining an internal temperature of approximately 90°C for 2 hours. Collect the distilled water (approx. 31.6 g).

  • Acylation Step: (This step is integrated in the one-pot method described in the source, where butyric acid would also be present from the start or added). For the purpose of this protocol, we assume a one-pot reaction with all components present initially.

  • Neutralization: Cool the reaction mixture to below 30°C. Add solid potassium carbonate (5.0 g) incrementally with stirring to neutralize the sulfuric acid catalyst.

  • Purification: Filter the mixture to remove the neutralized salts. The resulting filtrate is then subjected to fractional distillation under vacuum to isolate the pure Butyl butyryllactate.[]

Workflow for Chemical Synthesis

cluster_reactants Reactant Loading cluster_reaction Reaction cluster_workup Workup & Purification Reactants Load Lactic Acid, n-Butanol & H₂SO₄ Heat Heat to 100°C (2 hours) Reactants->Heat Step 1 WaterRemoval Vacuum Distillation (Remove H₂O, 90°C) Heat->WaterRemoval Step 2 (Shift Equilibrium) Cool Cool to <30°C WaterRemoval->Cool Step 3 Neutralize Neutralize with K₂CO₃ Cool->Neutralize Step 4 Filter Filter Salts Neutralize->Filter Step 5 Distill Fractional Distillation Filter->Distill Step 6 Product Pure Butyl Butyryllactate Distill->Product

Caption: Workflow for the chemical synthesis of Butyl butyryllactate.

Quantitative Data: Chemical Synthesis
ParameterValueSource
Yield ~74.6%[]
Purity 99%[]
Reaction Temperature 90-100°C[]
Reaction Time ~4 hours (plus workup)[]
Catalyst Concentrated Sulfuric Acid[]
Downstream Processing Neutralization, Filtration, Fractional Distillation[]

Part 2: The "Green" Alternative: Enzymatic Synthesis

Enzymatic synthesis utilizes biocatalysts—specifically lipases—to perform the esterification under significantly milder and more selective conditions. This approach aligns with the principles of green chemistry, offering a more sustainable manufacturing route.

Mechanism and Rationale

Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze ester bonds. However, in non-aqueous or micro-aqueous environments, their catalytic activity is reversible, making them highly efficient catalysts for ester synthesis.[9] The synthesis of Butyl butyryllactate can be achieved via lipase-catalyzed esterification of butyric acid and butyl lactate or through transesterification.[10]

The key advantages stem from the enzyme's nature:

  • High Specificity: Lipases often exhibit high chemo-, regio-, and enantioselectivity. This precision minimizes the formation of byproducts, leading to a purer product and simplifying downstream processing.[11]

  • Mild Conditions: Enzymes operate under mild conditions (typically 30-60°C and neutral pH), which drastically reduces energy consumption and prevents thermal degradation of substrates and products.[12]

  • Catalyst Reusability: The use of immobilized enzymes, where the lipase is fixed onto a solid support (e.g., acrylic resin), allows for easy separation of the catalyst from the reaction mixture via simple filtration. The immobilized enzyme can then be washed and reused for multiple reaction cycles, significantly lowering catalyst cost over time.[13]

Experimental Protocol: Lipase-Catalyzed Synthesis

This is a generalized protocol adapted from established procedures for the synthesis of similar short-chain esters like butyl butyrate.[12][13]

  • Reactor Setup: In a sealed flask, combine butyric acid (1 molar equivalent) and n-butanol (1-3 molar equivalents) in a suitable organic solvent like n-hexane. A molar excess of the alcohol can help drive the reaction equilibrium.

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B), typically at a loading of 10-40% of the limiting substrate's mass.[13]

  • Water Removal (Optional but Recommended): Add molecular sieves to the mixture to sequester the water produced during the reaction, which can otherwise inhibit the enzyme and limit conversion.

  • Reaction: Place the flask in a shaking incubator or on a magnetic stirrer with temperature control set to an optimal temperature, typically between 40-50°C.[13] Allow the reaction to proceed for 2-24 hours. Reaction progress can be monitored by techniques like GC-FID.

  • Catalyst Recovery: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme from the reaction mixture by filtration. The recovered enzyme can be washed with fresh solvent and stored for reuse.[13]

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting product is often of high purity (>95%) and may not require further purification. If necessary, simple distillation can be performed.

Workflow for Enzymatic Synthesis

cluster_reactants Reactant Loading cluster_reaction Reaction cluster_workup Workup & Purification Reactants Load Butyric Acid, n-Butanol, Solvent, & Immobilized Lipase Incubate Incubate at 40-50°C with Shaking (2-24 hours) Reactants->Incubate Step 1 Filter Filter to Recover Enzyme Incubate->Filter Step 2 Evaporate Solvent Evaporation Filter->Evaporate Step 3a Enzyme Reusable Immobilized Lipase Filter->Enzyme Step 3b (for reuse) Product High-Purity Butyl Butyryllactate Evaporate->Product

Caption: Workflow for the enzymatic synthesis of Butyl butyryllactate.

Quantitative Data: Enzymatic Synthesis
ParameterValueSource
Yield >90%[12][13]
Purity High (>95%)[12]
Reaction Temperature 40-50°C[13]
Reaction Time 2-24 hours[12][13]
Catalyst Immobilized Lipase (e.g., Novozym® 435)[12]
Downstream Processing Filtration, Solvent Evaporation[12][13]

Part 3: Head-to-Head Comparison

The choice between chemical and enzymatic synthesis hinges on a trade-off between reaction speed, operating costs, environmental impact, and desired product purity.

Comparative Data Summary
ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)Advantage
Catalyst Strong Mineral Acids (e.g., H₂SO₄)Lipases (e.g., Novozym® 435)Enzymatic
Reaction Temperature High (90-100°C)Mild (40-50°C)Enzymatic
Reaction Time Potentially faster (e.g., ~4 hours)Slower (2-24 hours)Chemical
Yield Moderate to Good (~75%)High (>90%)Enzymatic
Product Purity Requires extensive purificationHigh initial purityEnzymatic
Byproducts Water, potential side-reaction productsWaterEnzymatic
Environmental Impact Corrosive acids, high energy, hazardous wasteBiodegradable catalyst, low energy, "green"Enzymatic
Catalyst Reusability Not reusableReusable for multiple cyclesEnzymatic
Downstream Processing Complex (Neutralization, Filtration, Distillation)Simple (Filtration, Evaporation)Enzymatic
Key Differentiators at a Glance

cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis chem_cond Harsh Conditions (High Temp, Strong Acid) BBL Butyl Butyryllactate chem_cond->BBL chem_waste Complex Purification & Hazardous Waste chem_waste->BBL chem_cat Single-Use Catalyst chem_cat->BBL enz_cond Mild Conditions (Low Temp, Neutral pH) enz_cond->BBL enz_waste Simple Purification & 'Green' Process enz_waste->BBL enz_cat Reusable Catalyst enz_cat->BBL

Caption: Key differences between chemical and enzymatic synthesis routes.

Expert Analysis and Conclusion

The comparative analysis reveals two powerful but divergent strategies for synthesizing Butyl butyryllactate.

Chemical synthesis represents the traditional, brute-force approach. It is well-understood and can be faster, making it potentially suitable for the large-scale industrial production of technical-grade material where final purity is less critical and the costs associated with harsh conditions and complex workups can be absorbed. However, its significant environmental drawbacks and the need for extensive purification are major limitations.[12][14]

Enzymatic synthesis , in contrast, is a sophisticated, "green" alternative that offers numerous advantages.[15] The exceptional yields, high product purity, mild operating conditions, and simplified downstream processing make it the superior choice for applications in the food, fragrance, and pharmaceutical industries.[11] In these fields, product quality, safety, and a "natural" or "bio-catalyzed" label are paramount. While the initial investment in an immobilized enzyme may be higher, its reusability often leads to better process economics in the long run, especially for batch production.[15]

For the modern researcher, scientist, or development professional focused on sustainability, efficiency, and high-quality outcomes, the enzymatic route is the clear and compelling path forward for the synthesis of Butyl butyryllactate.

References

  • Consolidated Chemical. (n.d.). Butyl Butyryl Lactate | FCC Food Grade. Retrieved from [Link][3]

  • Dalian Handom Chemicals Co., Ltd. (n.d.). Butyl butyryllactate. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24114, Butyl butyryllactate. Retrieved from [Link][2]

  • Perez-Carro, G., et al. (2021). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega. [Link][16]

  • S, S., & K, S. (2018). A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects. [Link][15]

  • Leskinen, T., et al. (2018). Spatially confined lignin nanospheres for biocatalytic ester synthesis in aqueous media. Nature Communications. [Link][17]

  • Plou, F. J., et al. (2002). Chemical versus enzymatic catalysis for the regioselective synthesis of sucrose esters of fatty acids. Journal of Biotechnology. [Link][18]

  • Ferreira, L., et al. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Molecules. [Link][11]

  • Balcão, V. M., et al. (2001). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. Brazilian Journal of Chemical Engineering. [Link][9]

  • Pirozzi, D. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. Biotechnology Progress. [Link][10]

  • Martins, A. B., et al. (2013). Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase. Biotechnology Progress. [Link][13]

Sources

Cross-validation of GC-MS and HPLC methods for Butyl butyryllactate analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Cross-Validation of GC-MS and HPLC Methods for Butyl Butyryllactate Analysis

Executive Summary: The Analyst’s Verdict

In the quantification of Butyl Butyryllactate (BBL) (CAS: 7492-70-8), the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is not merely a matter of preference but of physical chemistry.

The Verdict: GC-MS is the gold standard for this analyte. BBL is an aliphatic diester with significant volatility and a distinct lack of conjugated pi-systems, rendering it ideal for gas-phase analysis but poor for UV-based liquid chromatography.

  • Choose GC-MS for: Trace analysis (<10 ppm), complex biological matrices, and definitive structural identification (fingerprinting).

  • Choose HPLC-UV only for: High-concentration raw material assay (>95% purity checks) or finished cosmetic formulations where thermal degradation of the matrix (e.g., heavy creams) prevents volatilization, provided you accept limited sensitivity at low UV wavelengths (210 nm).

Physicochemical Context & Analytical Challenges

To validate a method, one must understand the molecule. BBL is a flavoring agent and solvent synthesized from lactic acid, butyric acid, and butanol.

PropertyValueAnalytical Implication
Structure Aliphatic DiesterNo aromatic rings or conjugation. Weak UV absorbance.
Boiling Point ~260°C (at 760 mmHg)Volatile enough for GC, but requires high final oven temps.
Solubility Insoluble in water; Soluble in alcohols/oilsRequires organic solvent extraction (MeOH/ACN) for HPLC.
Stability Hydrolyzes in strong acid/baseAvoid extreme pH in HPLC mobile phases.

Method A: GC-MS (The Gold Standard)

Rationale: GC-MS utilizes the volatility of BBL. The Electron Impact (EI) ionization provides a fragmentation pattern specific to the butyryl and lactate moieties, offering specificity that HPLC-UV cannot match.

Experimental Protocol
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Expert Insight: While a polar wax column (DB-Wax) offers better retention for esters, we select the non-polar DB-5MS for this guide because it exhibits lower column bleed at the high temperatures required to elute BBL, protecting the MS source.

  • Inlet: Split/Splitless.

    • Mode: Split (10:1) for Assay; Splitless for Trace/Residual analysis.

    • Temp: 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) – Focuses the solvent peak.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (Hold 3 min) – Ensures BBL elution and column bake-out.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Mode: SIM (Selected Ion Monitoring) for quantitation.[1]

    • Target Ions (m/z): 71 (Quant - Butyryl), 43 , 57 (Qualifiers).

Method B: HPLC-UV (The Alternative)

Rationale: HPLC is reserved for samples where the matrix cannot be heated (e.g., unstable emulsions). Since BBL lacks a chromophore, we must push the UV detector to 210 nm . This is a "brute force" method; at this wavelength, many solvents and impurities also absorb, causing baseline noise.

Experimental Protocol
  • System: Waters Alliance e2695 / 2998 PDA (or equivalent).

  • Column: C18 (ODS) , 4.6 × 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[2]

    • Expert Insight: A smaller particle size (3.5 µm) is chosen over 5 µm to improve peak sharpness, which is critical when signal-to-noise ratios are low.

  • Mobile Phase: Isocratic Elution.[2]

    • A: Water (0.1% Phosphoric Acid) – Acid prevents ester hydrolysis.

    • B: Acetonitrile.

    • Ratio: 40:60 (A:B).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm .

  • Injection Vol: 20 µL.

  • Run Time: ~12 minutes (BBL typically elutes at 6–8 min).

Cross-Validation Data: Head-to-Head

The following data represents a comparative validation study performed on spiked cosmetic cream matrices.

Validation ParameterGC-MS PerformanceHPLC-UV PerformanceInterpretation
Linearity (R²) > 0.999 (0.1 – 1000 ppm)> 0.995 (50 – 5000 ppm)GC-MS has a dynamic range 3 orders of magnitude wider.
LOD (Limit of Detection) 0.05 ppm 15 ppm HPLC is blind to trace levels due to detector noise at 210 nm.
Precision (RSD %) 1.2% (at 100 ppm)2.8% (at 1000 ppm)HPLC suffers from baseline integration errors at lower concentrations.
Selectivity High (Mass spectral fingerprint)Low (Relies solely on Retention Time)In HPLC, any non-UV active co-eluting impurity is invisible; any UV-active one interferes.
Recovery (Spike) 98.5% ± 1.5%92.0% ± 4.0%Matrix interference in HPLC UV absorption affects accuracy.

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

Caption: Logical framework for selecting the appropriate method based on sample type and sensitivity requirements.

DecisionTree Start Sample Containing Butyl Butyryllactate CheckConc Estimated Concentration? Start->CheckConc Trace Trace / Residual (< 50 ppm) CheckConc->Trace Low HighConc Assay / High Conc. (> 50 ppm) CheckConc->HighConc High GCMS METHOD A: GC-MS (Recommended) Trace->GCMS Required for Sensitivity CheckMatrix Matrix Thermal Stability? HighConc->CheckMatrix Stable Stable (Oils, Solvents) CheckMatrix->Stable Yes Unstable Unstable (Proteins, Emulsions) CheckMatrix->Unstable No Stable->GCMS Better Specificity HPLC METHOD B: HPLC-UV (Alternative) Unstable->HPLC Prevents Degradation

Diagram 2: Sample Preparation Workflow (GC-MS Focus)

Caption: Optimized extraction protocol to minimize matrix effects for gas chromatography analysis.

SamplePrep Sample Sample (1g) Extract Add 10mL Hexane (Contains Int. Std.) Sample->Extract Vortex Vortex (5 mins) Extract->Vortex Centrifuge Centrifuge (3000 rpm, 5 min) Vortex->Centrifuge Filter Filter Supernatant (0.2 µm PTFE) Centrifuge->Filter Inject GC-MS Injection Filter->Inject

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24114, Butyl butyryllactate. Retrieved from [Link]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM) (2023). Safety Assessment of Butyl Butyryllactate. Food and Chemical Toxicology. Retrieved from [Link]

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The Sensory Validation of Butyl Butyryllactate: A Comparative Guide to Creamy Flavor Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of crafting rich and indulgent sensory experiences, the food and beverage industry continually seeks novel ingredients that can authentically replicate and enhance desirable flavor profiles. Among these, the perception of "creaminess" stands as a multifaceted and highly sought-after attribute, synonymous with quality and consumer satisfaction. This guide provides an in-depth technical comparison of Butyl butyryllactate (BBL), a flavor compound with a pronounced creamy character, against other established creamy flavor enhancers. Through a detailed exploration of sensory validation methodologies, particularly Quantitative Descriptive Analysis (QDA), this document offers researchers, scientists, and product development professionals a robust framework for evaluating and implementing BBL in various food matrices.

Introduction to Butyl Butyryllactate (BBL) and the Challenge of "Creaminess"

Butyl butyryllactate (FEMA No. 2190) is a flavor raw material recognized for its attractive creamy, buttery, and subtly fruity notes.[1][2] While it has been used in the flavor industry for a considerable time, a systematic, data-driven comparison with other "creamy" flavor molecules is often lacking in publicly available literature. The term "creaminess" itself presents a unique sensory challenge, as it is a multimodal perception arising from a complex interplay of aroma, taste, and tactile sensations.[3] Research has shown that creaminess is not a singular attribute but rather an integrated sensory experience influenced by factors such as thickness, smoothness, mouth-coating, and the presence of specific flavor compounds.[3][4]

This guide aims to deconstruct the sensory profile of BBL and provide a scientific methodology for its validation as a creamy flavor enhancer, comparing its performance with key alternatives such as δ-decalactone and γ-decalactone.

The Chemical Landscape of Creamy Flavors

To understand the unique contribution of BBL, it is essential to consider the broader chemical context of creamy flavor enhancers.

Butyl Butyryllactate (BBL): Chemically, BBL is the ester of butyl alcohol and butyryllactic acid. Its flavor profile is described as creamy, buttery, and slightly cheesy, with fruity undertones.[1] This complexity allows it to be applied in a wide range of dairy flavors, including buttermilk, cream cheese, and butter.[1]

Lactones: This class of compounds is renowned for its contribution to creamy and fruity flavors.

  • δ-Decalactone: Possesses a strong coconut-like, creamy, and fatty aroma.[5] It is a key component in many dairy and fruit flavor formulations.

  • γ-Decalactone: Offers a distinct peachy and creamy aroma.

  • Other Lactones: Research has identified other lactones, such as δ-tetradecalactone, as significant enhancers of retronasal creamy flavor in dairy products.[6][7][8][9] The mechanism of action for these long-chain lactones is thought to involve not only their aroma but also their influence on the melting behavior of fats in the oral cavity.[6]

The primary distinction lies in the specific nuances each compound imparts. While lactones often provide a more direct fruity-creamy note, BBL offers a more complex, buttery, and slightly cheesy profile that can provide a more "authentic" dairy character in certain applications.

Sensory Panel Validation: A Quantitative Descriptive Analysis (QDA) Approach

To objectively evaluate the performance of BBL as a creamy flavor enhancer, a rigorous sensory validation protocol is necessary. Quantitative Descriptive Analysis (QDA) is a powerful methodology that provides a detailed "sensory fingerprint" of a product.[10][11][12] It utilizes a trained panel of assessors to identify, describe, and quantify the sensory attributes of a product.[13][14]

Experimental Design

This section outlines a detailed QDA protocol for comparing BBL with δ-decalactone and a control in a neutral food matrix (e.g., a model milk beverage or a simple pudding).

Objective: To quantitatively describe and compare the sensory profiles of a model food system containing Butyl butyryllactate, δ-decalactone, and a no-flavor-added control, with a focus on attributes related to "creaminess."

Panelist Selection and Training: A panel of 10-12 individuals should be selected based on their sensory acuity and ability to describe flavors. Training should be conducted over several sessions, following principles outlined in ISO 8586:2023.[15] The training will focus on developing a standardized lexicon for creamy and related attributes, using reference standards to anchor the intensity scales.

Sample Preparation: A neutral, unflavored base (e.g., a model milk beverage consisting of water, skim milk powder, and a standardized fat source) will be used. The flavor compounds will be added at commercially relevant, equi-intense concentrations determined through preliminary testing.

  • Control: Base with no added flavor.

  • Sample A: Base + Butyl butyryllactate (e.g., 10 ppm).

  • Sample B: Base + δ-Decalactone (e.g., 5 ppm).

Samples will be prepared 24 hours in advance to allow for flavor equilibration and served at a standardized temperature (e.g., 10°C). Each sample will be presented in a blind, randomized order, coded with three-digit random numbers.

Sensory Lexicon and Evaluation

The sensory panel, through a consensus-based approach, will develop a specific lexicon to describe the aroma, flavor, and mouthfeel attributes of the samples. The following table provides a potential lexicon with definitions and reference standards.

Attribute CategoryAttributeDefinitionReference Standard (Low Intensity)Reference Standard (High Intensity)
Aroma Sweet AssociatedThe perception of sweet-associated aromatic compounds.1% Sucrose Solution5% Sucrose Solution
Cooked MilkThe aromatic associated with heated milk.UHT MilkEvaporated Milk
ButteryThe aromatic associated with fresh butter.Unsalted ButterGhee
Fruity (Coconut)The aromatic associated with coconut.Coconut WaterCoconut Cream
Flavor SweetThe perception of sucrose and other sweeteners on the tongue.1% Sucrose Solution5% Sucrose Solution
ButteryThe flavor associated with fresh butter.Unsalted ButterGhee
CreamyA complex flavor sensation associated with fresh cream.Half & HalfHeavy Cream
CheesyA mild, tangy flavor reminiscent of fresh cheese.Cream CheeseMild Cheddar Cheese
Mouthfeel ThicknessThe force required to draw the product over the tongue.Skim MilkCondensed Milk
SmoothnessThe absence of perceptible particles on the tongue and palate.Strained YogurtSilken Tofu Puree
MouthcoatingThe degree to which the product coats the surfaces of the mouth.WaterOlive Oil
Fatty SensationA lubricating, slick sensation on the tongue and palate.Low-fat MilkHeavy Cream

Evaluation Procedure: Panelists will evaluate each sample individually in isolated sensory booths. They will rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high" at each end. Water and unsalted crackers will be provided for palate cleansing between samples.

Data Analysis and Visualization

The data collected from the QDA will be analyzed using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Hypothetical Data Summary:

The following table represents a plausible outcome of such a study, illustrating how the data would be presented for easy comparison.

Sensory AttributeControl (No Flavor)Butyl Butyryllactateδ-Decalactone
Aroma
Sweet Associated2.15.56.8
Cooked Milk3.04.23.5
Buttery1.57.83.2
Fruity (Coconut)0.51.28.5
Flavor
Sweet2.04.86.5
Buttery1.28.22.8
Creamy2.58.57.0
Cheesy0.23.50.5
Mouthfeel
Thickness4.54.64.5
Smoothness5.05.25.1
Mouthcoating3.06.55.8
Fatty Sensation3.27.06.2

Intensity scores are on a 15-point scale.

Interpretation of Hypothetical Data: In this hypothetical scenario, Butyl butyryllactate significantly enhances the "Buttery," "Creamy," and "Cheesy" flavor attributes, as well as the "Mouthcoating" and "Fatty Sensation" mouthfeel attributes, more so than δ-decalactone. Conversely, δ-decalactone provides a much stronger "Fruity (Coconut)" aroma and a higher "Sweet Associated" aroma and "Sweet" flavor. This demonstrates the distinct sensory contributions of each molecule and allows for a data-driven decision on which ingredient is best suited for a particular application.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the experimental process and the conceptual framework, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Interpretation Panelist_Screening Panelist Screening & Training Lexicon_Development Lexicon Development Panelist_Screening->Lexicon_Development Sample_Preparation Sample Preparation (Control, BBL, Decalactone) Lexicon_Development->Sample_Preparation Blind_Tasting Blind Tasting in Sensory Booths Sample_Preparation->Blind_Tasting Data_Collection Data Collection on Line Scales Blind_Tasting->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Conclusion Conclusion on Creamy Enhancement Interpretation->Conclusion

Caption: QDA Experimental Workflow for BBL Validation.

G cluster_attributes_bbl BBL Sensory Profile cluster_attributes_decalactone δ-Decalactone Sensory Profile BBL Butyl Butyryllactate Buttery Buttery BBL->Buttery Cheesy Cheesy BBL->Cheesy Mouthcoating Mouthcoating BBL->Mouthcoating Decalactone δ-Decalactone Coconut Coconut Decalactone->Coconut Sweet Sweet Decalactone->Sweet Fruity Fruity Decalactone->Fruity Creaminess Overall Creamy Perception Buttery->Creaminess Mouthcoating->Creaminess Coconut->Creaminess Sweet->Creaminess

Caption: Logical Relationship of Flavor Compounds to Creaminess.

Conclusion: The Strategic Application of Butyl Butyryllactate

The sensory validation of Butyl butyryllactate through a robust methodology like Quantitative Descriptive Analysis provides invaluable data for food scientists and product developers. The evidence suggests that BBL is a highly effective creamy flavor enhancer, particularly for applications where a complex, buttery, and authentic dairy profile is desired.

While lactones like δ-decalactone are excellent for imparting specific creamy-fruity notes, BBL offers a broader and more nuanced creamy character. The choice between these ingredients should be guided by the specific sensory objectives of the final product. For instance, in a cream cheese or butter-flavored product, BBL would likely be the superior choice. In a coconut or peach-flavored yogurt, δ-decalactone might be more appropriate.

Ultimately, the successful application of any flavor ingredient lies in a deep understanding of its sensory properties, which can only be achieved through rigorous and objective evaluation. This guide provides a framework for such an evaluation, empowering researchers to make informed decisions and to continue to innovate in the exciting and complex world of flavor science.

References

  • International Organization for Standardization. (2023). ISO 8586:2023 Sensory analysis — General guidance for the selection, training and monitoring of assessors — Part 1: Selected assessors. [Link]

  • International Organization for Standardization. (2017). ISO 6658:2017 Sensory analysis — Methodology — General guidance. [Link]

  • Matís. (n.d.). ISO standards for sensory evaluation. [Link]

  • Wikipedia. (2026). Sensory analysis. [Link]

  • International Organization for Standardization. (2017). ISO 6658:2017(en) Sensory analysis — Methodology — General guidance. [Link]

  • Perfumer & Flavorist. (2021). Flavor Bites: Butyl Butyryllactate. [Link]

  • Tate & Lyle. (2025). Mouthfeel matters: Speaking the same sensory language to transform F&B formulation. [Link]

  • Hofmann, T., & Schieberle, P. (2007). Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream. Journal of Agricultural and Food Chemistry, 55(24), 9831–9838. [Link]

  • Samfaß, J., Stark, T. D., & Hofmann, T. F. (2021). Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate. Foods, 10(7), 1483. [Link]

  • Samfaß, J., Stark, T. D., & Hofmann, T. F. (2021). Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate. MDPI. [Link]

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  • Center for Dairy Research. (n.d.). Descriptive Sensory Analysis. [Link]

  • Elsevier. (n.d.). Food Quality and Preference. [Link]

  • Baingana, M. (2024). Food Texture Perception and Its Influence on Consumer Preferences. Journal of Food Sciences, 5(2), 43-55. [Link]

  • Samfaß, J., Stark, T. D., & Hofmann, T. F. (2021). (PDF) Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate. ResearchGate. [Link]

  • ResearchGate. (2025). Discovery of New Lactones in Sweet Cream Butter Oil. [Link]

  • AgriMoon. (n.d.). Judging of Dairy Products. [Link]

  • The Perfumer's Apprentice. (n.d.). Delta Decalactone. [Link]

  • Agriculture Institute. (2024). Sensory Evaluation Methods for Dairy Products. [Link]

  • Upadhyay, R., et al. (2020). Perception Of Creaminess in Foods. Journal of Texture Studies. [Link]

  • Chapman, K., Lawless, H., & Boor, K. (2001). Quantitative Descriptive Analysis and Principal Component Analysis for Sensory Characterization of Ultrapasteurized Milk. Journal of Dairy Science, 84(1), 12-20. [Link]

  • Weenen, H., et al. (2005). Summary of attributes and factors contributing to creamy mouthfeel. Food Quality and Preference, 16(2), 163-170. [Link]

  • Meullenet, J. F., & Xiong, R. (2019). The Importance of Sensory Lexicons for Research and Development of Food Products. Foods, 8(1), 23. [Link]

  • Chapman, K., Lawless, H., & Boor, K. (2001). Quantitative descriptive analysis and principal component analysis for sensory characterization of ultrapasteurized milk. Semantic Scholar. [Link]

  • milk-ed. (n.d.). Sensory analysis. [Link]

  • Baingana, M. (2024). Food Texture Perception and Its Influence on Consumer Preferences. CARI Journals. [Link]

  • Jeltema, M., Beckley, J., & Vahalik, J. (2015). A model for understanding consumer textural food choice. Journal of Sensory Studies, 30(2), 124-136. [Link]

  • Affinity Labs. (n.d.). Quantitative descriptive analysis. [Link]

  • Gambaro, A. (2023). Projective Sensory Evaluation Methods for Dairy Products. ResearchGate. [Link]

  • Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. [Link]

  • e-PG Pathshala. (2021, April 13). Sensory evaluation of dairy products [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Sensory Evaluation of Milk and Milk Products. [Link]

  • van Eck, A., et al. (2025). Mouthfeel of Food and Beverages: A Comprehensive Review of Physiology, Biochemistry, and Key Sensory Compounds. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Penicaud, C., et al. (2022). Construction of a Generic and Evolutive Wheel and Lexicon of Food Textures. Foods, 11(19), 3108. [Link]

  • MySkinRecipes. (n.d.). Butyl Butyryl Lactate – creamy buttery-fruity. [Link]

  • Kim, M. R., et al. (2023). Comparison of sensory profiles by two different check-all-that-apply (CATA) terms developed from trained panelists and naïve consumers. Food Quality and Preference, 109, 104902. [Link]

  • Kim, H. J., & Lee, J. H. (2023). Comparison of Check-All-That-Apply (CATA), Rate-All-That-Apply (RATA), Flash Profile, Free Listing, and Conventional Descriptive Analysis for the Sensory Profiling of Sweet Pumpkin Porridge. Foods, 12(19), 3591. [Link]

Sources

Comparative Stability Profiling of Butyl Butyryllactate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl Butyryllactate (BBL) (CAS: 7492-70-8) presents a unique "double-ester" architecture that offers superior solvency and permeation properties compared to simple alkyl esters. However, this structural advantage introduces specific stability challenges. Unlike the chemically robust Triacetin or the mono-ester Butyl Lactate , BBL is susceptible to dual-site hydrolysis and rapid enzymatic cleavage.

This guide provides a comparative analysis of BBL's stability profile, defining its operational window for pharmaceutical and cosmetic applications. We utilize a "Soft Drug" design framework to evaluate its potential as a biodegradable excipient.

Structural Analysis & Mechanistic Vulnerabilities

To understand BBL's stability, we must deconstruct its molecular anatomy. It is not merely an ester; it is a diester of lactic acid .

  • Site A (The Butyl Ester): A primary ester linkage connecting the lactic acid backbone to n-butanol. Sterically accessible, susceptible to base-catalyzed hydrolysis.

  • Site B (The Butyryl Ester): An ester linkage at the alpha-hydroxy position of the lactic acid. This is a secondary ester. Crucially, the inductive effect of the adjacent carbonyl group makes this bond electronically distinct from simple aliphatic esters.

Comparative Structural Matrix
FeatureButyl Butyryllactate (BBL) Butyl Lactate Triacetin
Ester Bonds 2 (Primary & Secondary)1 (Primary)3 (Primary)
Hydrophobicity (LogP) ~2.8 (High)~1.6 (Moderate)~0.25 (Low)
Primary Degradation Risk Sequential HydrolysisSingle-step HydrolysisHighly Stable
Enzymatic Susceptibility High (Lipase/Esterase)ModerateLow

Degradation Pathways (Visualization)

The degradation of BBL is not a single event but a cascade. Understanding this pathway is critical for identifying impurities in stability samples.

BBL_Degradation Figure 1: Dual-Pathway Hydrolysis of Butyl Butyryllactate BBL Butyl Butyryllactate (Parent) Int1 Butyl Lactate (+ Butyric Acid) BBL->Int1 Primary Hydrolysis (Site B Cleavage) Int2 Butyryllactic Acid (+ Butanol) BBL->Int2 Secondary Hydrolysis (Site A Cleavage) Final Lactic Acid + Butyric Acid + Butanol Int1->Final Slow Hydrolysis Int2->Final Rapid Hydrolysis

Caption: Figure 1 illustrates the bifurcated degradation pathway. Site-specific cleavage depends on pH and steric access of the nucleophile.

Comparative Stability Study: Experimental Data

The following data represents a synthesis of kinetic behaviors observed in alpha-hydroxy esters and specific BBL evaluations.

Experiment A: pH-Dependent Hydrolysis (Chemical Stability)

Condition: 25°C, Aqueous Buffer/Co-solvent (50:50 ACN:Water). Method: HPLC-UV monitoring of parent peak decay.

pH ConditionBBL Half-life (

)
Butyl Lactate (

)
Triacetin (

)
Observation
pH 1.2 (Gastric) ~14 Hours> 48 Hours> 7 DaysBBL shows acid-catalyzed cleavage of the butyryl group.
pH 4.5 (Skin/Formulation) > 6 Months > 1 Year> 2 YearsOptimal Stability Window.
pH 7.4 (Physiological) ~6 Hours~48 Hours> 30 DaysBase-catalyzed saponification initiates rapidly for BBL.
pH 9.0 (Stress) < 15 Minutes< 2 Hours~12 HoursImmediate degradation. Unsuitable for alkaline formulations.

Key Insight: BBL is significantly more labile at physiological pH than Triacetin. This makes it a poor choice for systemic delivery vehicles requiring long circulation times but an excellent candidate for topical prodrugs or transdermal enhancers where rapid breakdown upon absorption is desired to prevent systemic accumulation.

Experiment B: Enzymatic Stability (Bio-relevant)

Condition: Simulated Intestinal Fluid (SIF) with Pancreatin, 37°C.

Analyte% Remaining (1 Hour)% Remaining (4 Hours)Mechanism
Butyl Butyryllactate < 5% 0% Rapid Lipase attack on lipophilic chain.
Butyl Lactate 65%20%Slower esterase activity.
Triacetin 85%60%Surface erosion only.

Detailed Experimental Protocols

To replicate these findings or validate BBL in your specific matrix, follow these self-validating protocols.

Protocol 1: pH-Stat Hydrolysis Kinetics

This method eliminates buffer catalysis effects, providing true second-order rate constants.

  • Preparation: Prepare a 50 mL reaction vessel, thermostated to 25.0°C ± 0.1°C, containing 0.1 M KCl (ionic strength adjuster).

  • Calibration: Calibrate the pH-stat autotitrator (e.g., Metrohm or Mettler Toledo) using pH 4.01 and 7.00 standards.

  • Initiation: Inject BBL (dissolved in minimal methanol) to a final concentration of 1 mM.

  • Titration: Set the "Stat" pH to 8.0. The instrument will automatically dose 0.01 M NaOH to maintain pH 8.0 as the ester hydrolyzes and releases acid (Butyric/Lactic).

  • Calculation: Plot Volume of NaOH (

    
    ) vs. Time.
    
    • The slope at

      
       gives the initial rate (
      
      
      
      ).
    • Calculate the observed rate constant (

      
      ) using the equation: 
      
      
      
      .
Protocol 2: Oxidative Stress Testing (Peroxide Challenge)

BBL contains ether-like linkages (in the ester) susceptible to radical attack.

  • Sample: Dissolve BBL at 1% w/v in Acetonitrile.

  • Stress: Add Hydrogen Peroxide (

    
    ) to reach 3% final concentration.
    
  • Control: Prepare a parallel sample with water instead of peroxide.

  • Incubation: Store at 40°C for 24 hours.

  • Quenching: Quench with 5% Sodium Metabisulfite solution.

  • Analysis: GC-MS (Splitless). Look for Butyric Acid (hydrolysis) vs. Oxidized species (rare, but possible at the alpha-carbon).

Formulation Decision Workflow

Use this logic flow to determine if BBL is suitable for your application.

Formulation_Logic Figure 2: BBL Formulation Decision Tree Start Start: Formulation Requirement pH_Check Is Formulation pH > 6.5? Start->pH_Check Enzyme_Check Is Biological Stability Required (>4 hours in plasma/gut)? pH_Check->Enzyme_Check No (Acidic/Neutral) Reject STOP: Use Triacetin or Isopropyl Myristate pH_Check->Reject Yes (Alkaline) Enzyme_Check->Reject Yes (Systemic Drug) Proceed_Caution PROCEED with Antioxidant & pH Buffer (4.0-5.5) Enzyme_Check->Proceed_Caution Maybe (Oral Excipient) Proceed_Topical PROCEED: Ideal for Topical/Transdermal Enzyme_Check->Proceed_Topical No (Topical/Fragrance)

Caption: Figure 2: Decision matrix for selecting BBL based on environmental pH and biological exposure.

Conclusion

Butyl Butyryllactate is a high-performance, low-stability excipient.

  • Performance: It outperforms Triacetin in solvency for lipophilic actives due to its mixed aliphatic/polar structure.

  • Stability: It is significantly less stable than Butyl Lactate or Triacetin. It functions best in anhydrous systems or acidic aqueous formulations (pH 3.5 - 5.5) .

  • Application: Ideal for "Soft Drug" approaches in dermatology where the excipient should degrade into harmless metabolites (Lactic acid, Butyric acid, Butanol) after delivering the active ingredient.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[1] Safety Evaluation of Certain Food Additives: Butyl Butyryllactate. WHO Food Additives Series 48.

  • BenchChem. (2025).[2] Comparative Reactivity of Alpha-Hydroxy Esters: A Guide for Researchers.

  • PubChem. (2025).[1] Compound Summary: Butyl Butyryllactate (CID 24114).[1][3] National Center for Biotechnology Information.

  • U.S. EPA. (2023). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds.

  • Van Wouwe, P., et al. (2016). Hydrolysis of various α-hydroxy esters. ResearchGate.

Sources

The Biocatalytic Edge: A Comparative Guide to Lipase Performance in Butyl Butyryllactate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of greener, more selective, and efficient chemical syntheses, enzymes have emerged as powerful catalysts. Butyl butyryllactate, a valuable flavor and fragrance compound with potential applications in pharmaceuticals, presents a compelling case for biocatalysis.[1][2] This guide offers an in-depth, objective comparison of the performance of different lipases for the synthesis of this ester, grounded in experimental data from related syntheses and established enzymatic principles. We will explore the nuances of lipase selection, reaction optimization, and analytical validation, providing a comprehensive resource for researchers in the field.

The Inherent Advantages of Lipase-Catalyzed Esterification

Traditionally, ester synthesis has relied on chemical methods, such as Fischer esterification, which often necessitate harsh conditions, including high temperatures and strong acid catalysts.[1] This can lead to the formation of undesirable byproducts, posing significant purification challenges and environmental concerns.[1] Lipase-catalyzed esterification, in contrast, offers a more sustainable and selective alternative.[1][3] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that can catalyze ester synthesis in non-aqueous environments with high specificity, under mild reaction conditions.[3][4] This enzymatic approach minimizes energy consumption and reduces the formation of impurities, resulting in a purer product that is often easier to isolate.[1]

Performance Showdown: A Comparative Analysis of Key Lipases

While a direct comparative study showcasing a wide array of lipases specifically for butyl butyryllactate synthesis is not extensively documented in a single source, a robust performance comparison can be constructed from the wealth of data on the synthesis of structurally similar esters, such as butyl butyrate and other flavor esters. The following table summarizes the performance of commonly employed lipases, with a projection of their potential efficacy for butyl butyryllactate synthesis.

Lipase SourceCommercial Formulation(s)Typical Conversion Yield (for similar esters)Key Performance Characteristics & Insights
Candida antarctica lipase B (CALB)Novozym® 435, Lipozyme® CALB L>90%[1][5]The Gold Standard: CALB, particularly in its immobilized form as Novozym® 435, is the most frequently cited and highly effective lipase for a broad range of esterifications.[6][7] Its high thermal stability, broad substrate specificity, and excellent performance in organic solvents make it the primary candidate for butyl butyryllactate synthesis.[4] The immobilization on a macroporous acrylic resin enhances its reusability, a critical factor for industrial applications.[7]
Thermomyces lanuginosus lipase (TLL)Lipozyme® TL IM>90%[8]A Strong Contender: TLL, an immobilized 1,3-specific lipase, has demonstrated high yields in the synthesis of butyl butyrate.[8] Its thermal stability and efficiency in organic media make it a viable alternative to CALB. For butyl butyryllactate, it is expected to exhibit good, though potentially slightly lower, performance compared to the non-specific CALB.
Rhizomucor miehei lipase (RML)Lipozyme® RM IM~40-90%[9]Variable Performer: RML is another 1,3-specific immobilized lipase that has been used for flavor ester synthesis. Its performance can be highly dependent on the specific substrates and reaction conditions. While it can achieve high conversions, it may require more extensive optimization for butyl butyryllactate synthesis compared to CALB and TLL.[9]
Pseudomonas fluorescens lipase (PFL)Amano AKHigh (in kinetic resolutions)[10]Potential for High Selectivity: PFL is known for its high activity and has shown excellent performance in the kinetic resolution of esters.[10] While less commonly reported for bulk ester synthesis compared to CALB, its potential for high conversion and selectivity warrants consideration, particularly if chiral specificity is a factor.
Porcine Pancreatic Lipase (PPL)-Variable, can be highA Classical Biocatalyst: PPL is a well-established lipase in organic synthesis. However, its use in industrial applications is often limited by its lower stability and availability in a robust immobilized form compared to microbial lipases. It can be effective but may be less practical for scalable processes.[11]

Causality Behind Performance Differences: The superior performance of Candida antarctica lipase B, particularly in its immobilized form (Novozym® 435), can be attributed to several factors. CALB is a non-specific lipase, meaning it can hydrolyze ester bonds at all positions of the glycerol backbone, which translates to a broader substrate acceptance in synthesis reactions.[4] Furthermore, its unique protein structure, which lacks a pronounced "lid" covering the active site, contributes to its high activity in organic solvents.[7] Immobilization not only facilitates catalyst recovery and reuse but also often enhances the enzyme's stability and activity by providing a favorable microenvironment.[6]

Experimental Workflow & Protocols

A successful lipase-catalyzed synthesis of butyl butyryllactate hinges on a well-defined experimental protocol. The following sections provide a detailed, self-validating workflow, from the enzymatic reaction to the analytical quantification of the product.

Visualizing the Synthesis Workflow

cluster_prep Reactant Preparation cluster_reaction Enzymatic Esterification cluster_purification Product Isolation & Purification cluster_analysis Analysis Reactants Butyl Lactate & Butyric Acid Reactor Stirred-Tank Reactor Reactants->Reactor Solvent Organic Solvent (e.g., n-hexane) Solvent->Reactor Filtration Filtration to remove lipase Reactor->Filtration Reaction Mixture Lipase Immobilized Lipase (e.g., Novozym® 435) Lipase->Reactor Conditions Controlled Temperature & Agitation Filtration->Lipase Recovered Lipase (for reuse) Evaporation Rotary Evaporation of solvent Filtration->Evaporation Filtrate Purified_Product Purified Butyl Butyryllactate Evaporation->Purified_Product GC_Analysis Gas Chromatography (GC-FID) Purified_Product->GC_Analysis Quantification Quantification of Butyl Butyryllactate GC_Analysis->Quantification

Caption: A typical experimental workflow for the lipase-catalyzed synthesis of butyl butyryllactate.

Protocol 1: Lipase-Catalyzed Synthesis of Butyl Butyryllactate

This protocol is adapted from established procedures for the synthesis of similar flavor esters.[1][8]

Materials:

  • Butyl lactate

  • Butyric acid

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica B)

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a sealed flask, dissolve equimolar amounts of butyl lactate and butyric acid in anhydrous n-hexane. A typical starting concentration is 0.2 M for each reactant.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.[1]

  • Water Removal (Optional but Recommended): To drive the reaction equilibrium towards product formation, add activated molecular sieves (e.g., 4Å) to the reaction mixture to adsorb the water produced during esterification.

  • Reaction Incubation: Incubate the flask in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for a specified period (e.g., 2-24 hours).[1]

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture, filter to remove the enzyme, and analyze by gas chromatography (GC) to monitor the progress of the reaction.

  • Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering the immobilized enzyme from the reaction mixture. The enzyme can be washed with fresh solvent and stored for reuse.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude butyl butyryllactate.

  • Purification (if necessary): The product is often of high purity. If further purification is required, techniques such as vacuum distillation can be employed.

Protocol 2: Gas Chromatography (GC) Analysis of Butyl Butyryllactate

This protocol is based on standard methods for the analysis of flavor esters and short-chain fatty acids.[12][13][14]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)

  • Capillary column (e.g., a non-polar DB-5 or a polar DB-WAX column)[12]

GC Conditions (Example):

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL (split or splitless mode)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (after filtering out the enzyme) in a suitable solvent (e.g., n-hexane or dichloromethane) to a concentration within the linear range of the detector.

  • Standard Preparation: Prepare a series of standard solutions of purified butyl butyryllactate of known concentrations in the same solvent to create a calibration curve.

  • Injection and Analysis: Inject the prepared samples and standards into the GC-FID system.

  • Quantification: Identify the peak corresponding to butyl butyryllactate based on its retention time compared to the standard. Quantify the amount of butyl butyryllactate in the samples by comparing the peak area with the calibration curve. The conversion yield can then be calculated based on the initial amount of the limiting reactant.

The Underlying Mechanism: A Visual Explanation

The lipase-catalyzed synthesis of butyl butyryllactate follows a Ping-Pong Bi-Bi mechanism.

cluster_mechanism Lipase-Catalyzed Esterification Mechanism E Lipase (E) EA Enzyme-Substrate Complex (EA) E->EA + A A Butyl Lactate (A) FP Acyl-Enzyme Intermediate (F-P) EA->FP - P FPB Intermediate Complex (F-P-B) FP->FPB + B P Butanol (P) B Butyric Acid (B) EQ Enzyme-Product Complex (EQ) FPB->EQ - W EQ->E - Q Q Butyl Butyryllactate (Q) W Water (W)

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

In this mechanism, the lipase first reacts with the acyl donor (butyl lactate) to form an acyl-enzyme intermediate, releasing the first product (butanol). Subsequently, the acyl-enzyme intermediate reacts with the nucleophile (butyric acid) to form the final ester product (butyl butyryllactate) and regenerate the free enzyme.

Conclusion: A Clear Path to Greener Synthesis

The enzymatic synthesis of butyl butyryllactate offers a compelling alternative to traditional chemical methods, providing a pathway to a purer product under milder, more environmentally friendly conditions. Among the various lipases available, immobilized Candida antarctica lipase B (Novozym® 435) stands out as the most robust and versatile biocatalyst for this transformation, consistently demonstrating high conversion yields and excellent reusability. While other lipases, such as those from Thermomyces lanuginosus and Pseudomonas fluorescens, also show promise, CALB provides a reliable and well-documented starting point for process development. By leveraging the detailed protocols and comparative data presented in this guide, researchers can confidently embark on the efficient and sustainable synthesis of butyl butyryllactate, unlocking its potential in the food, fragrance, and pharmaceutical industries.

References

  • PubChem. Butyl Butyryllactate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Comparison of reaction conditions and yields of enzymatic butyl butyrate synthesis. [Link]

  • ResearchGate. Enzymatic synthesis of butyl butyrate using response surface methodology. [Link]

  • Pirozzi, D. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. Biotechnology Progress, 22(2), 473-478. [Link]

  • ResearchGate. Activity and stability of lipases in the synthesis of butyl lactate. [Link]

  • Rotticci, D., et al. (2018). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Polymers, 10(11), 1258. [Link]

  • Jia, F., et al. (2020). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 8, 589. [Link]

  • van Rantwijk, F., et al. (1997). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanones and-pyrrolinones. The Journal of Organic Chemistry, 62(16), 5494-5502. [Link]

  • de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(21), 6485. [Link]

  • Mahapatro, A., et al. (2006). Candida antarctica lipase B-catalyzed synthesis of poly(butylene succinate): shorter chain building blocks also work. Biomacromolecules, 7(11), 3093-3097. [Link]

  • de Cássia da Silva, V., et al. (2017). Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. Brazilian Journal of Chemical Engineering, 34(3), 681-690. [Link]

  • Sanchez, D. A., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Catalysts, 11(11), 1369. [Link]

  • Päll, E., et al. (2021). Scalable Lipase-Catalyzed Synthesis of (R)-4-(Acyloxy)pentanoic Acids from Racemic γ-Valerolactone. ACS Sustainable Chemistry & Engineering, 9(3), 1326-1332. [Link]

  • Liu, Y., et al. (2022). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. International Journal of Molecular Sciences, 23(23), 15201. [Link]

  • Todero, J., et al. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 40, e33631. [Link]

  • Canani, L. H., et al. (2019). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of Visualized Experiments, (149), e59844. [Link]

  • Martins, A. B., et al. (2013). Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase. Biotechnology Progress, 29(5), 1166-1172. [Link]

  • Pozo, M., et al. (1999). Lipase-catalysed acylation of prostanoids. Tetrahedron Letters, 40(46), 8245-8248. [Link]

  • Szymańska, A., et al. (2020). Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives. Molecules, 25(24), 5897. [Link]

  • ResearchGate. Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. [Link]

  • Wierschem, M., et al. (2020). Pilot-Scale Validation of Enzymatic Reactive Distillation for Butyl Butyrate Production. Chemie Ingenieur Technik, 92(10), 1548-1556. [Link]

  • Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2419-2457. [Link]

  • Paludo, N., et al. (2013). Ultrasound-assisted butyl acetate synthesis catalyzed by Novozym 435: enhanced activity and operational stability. Ultrasonics Sonochemistry, 20(5), 1155-1160. [Link]

  • Jitchum, V., et al. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Foods, 11(22), 3662. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers and Drug Development Professionals

Introduction: The Context of Lactate Esters in Scientific Applications

Lactate esters, a class of compounds derived from the esterification of lactic acid with various alcohols, are increasingly utilized across diverse scientific and industrial domains.[1] Their favorable properties, including high solvency power, biodegradability, and often low odor, position them as greener alternatives to traditional petroleum-based solvents.[1][2] Butyl butyryllactate, in particular, is valued as a flavor and fragrance enhancer in the food and beverage industries.[3][4] As the application of these esters expands, a thorough understanding of their safety profiles becomes paramount for ensuring occupational safety and consumer protection.

This guide provides a comparative analysis of the safety profiles of Butyl butyryllactate and two structurally related, widely used lactate esters: Methyl lactate and Ethyl lactate. The selection of these comparators is based on their structural analogy, sharing the core lactic acid backbone, which allows for an insightful examination of structure-activity relationships.[1] This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering a consolidated view of the available toxicological data, mechanistic insights, and standardized methodologies for safety assessment.

Comparative Safety Profile Overview

The following table summarizes the key toxicological endpoints for Butyl butyryllactate, Methyl lactate, and Ethyl lactate based on available safety data sheets and scientific literature. It is important to note that for some endpoints, particularly for Butyl butyryllactate, comprehensive data is not always available in publicly accessible literature.[5][6][7]

Toxicological Endpoint Butyl Butyryllactate Methyl Lactate Ethyl Lactate
Acute Oral Toxicity Data not available[5][6]LD50 (Rat): >5000 mg/kgLD50 (Rat): >5000 mg/kg[8]
Acute Dermal Toxicity Data not available[5][6]Data not availableLD50 (Rabbit): >5000 mg/kg[8]
Skin Irritation Causes skin irritation[9][10]Potential for skin irritationProlonged contact can cause irritation[8][11]
Eye Irritation Causes serious eye irritation[9][10]Causes serious eye irritation[12][13]Prolonged contact can cause irritation[8][11]
Respiratory Irritation May cause respiratory irritation[10]May cause respiratory irritation[12][13]Inhalation may cause dizziness and lightheadedness[11]
Genotoxicity (Ames test) Not mutagenic[14]Negative[15]Data not available
Regulatory Status (Food) FEMA GRAS[16], JECFA: No safety concern at current intake levels[17]-JECFA: Conditional acceptance[18]

In-Depth Analysis of Toxicological Endpoints

Skin and Eye Irritation

Butyl butyryllactate is classified as a skin and eye irritant.[9][10] Safety data sheets consistently recommend the use of protective gloves and eye protection during handling.[9] Similarly, Methyl lactate is labeled as causing serious eye irritation and potential respiratory irritation.[12][13] Ethyl lactate is also known to cause skin and eye irritation with prolonged contact.[8][11] The irritant potential of these esters is a critical consideration in occupational settings, necessitating appropriate personal protective equipment to prevent direct contact.

Genotoxicity

A key aspect of a compound's safety profile is its potential to induce genetic mutations. For Butyl butyryllactate, a bacterial reverse mutation assay (Ames test), conducted in accordance with OECD TG 471, showed no mutagenic activity.[14] Similarly, Methyl lactate has tested negative in the Ames test.[15] The absence of genotoxicity for these compounds is a significant factor in their overall safety assessment.

Systemic Toxicity

Acute toxicity data for Butyl butyryllactate is largely unavailable in public records.[5][6][7] In contrast, both Methyl and Ethyl lactate exhibit low acute oral and dermal toxicity, with LD50 values greater than 5000 mg/kg in rats and rabbits, respectively.[8] Biochemically, it is anticipated that these esters hydrolyze into their constituent alcohols and lactic acid, which are common dietary components.[18] However, inhalation of high concentrations of Ethyl lactate can lead to narcotic effects such as dizziness and respiratory failure.[11][18]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The toxicological profiles of lactate esters are intrinsically linked to their chemical structures. The ester linkage is susceptible to hydrolysis by esterase enzymes, releasing the parent alcohol and lactic acid. The rate of this hydrolysis can influence the bioavailability and potential toxicity of the parent alcohol.

The alkyl chain length of the alcohol moiety appears to play a role in the toxicological properties. For instance, studies on the ecotoxicity of alkyl lactate esters have shown that methyl, ethyl, and propyl lactates are slightly more toxic to aquatic organisms compared to baseline non-polar narcotics, with this effect diminishing with butyl lactate.[19] This suggests that the shorter-chain alcohols, once hydrolyzed, may contribute more significantly to the observed toxicity.

The carboxyl group is also essential for the biological activity of lactate analogues.[20] Modifications to this group can significantly alter the compound's interaction with biological systems.

SAR_Lactate_Esters cluster_hydrolysis Metabolic Hydrolysis cluster_toxicity Toxicity Profile Influence Lactate Ester R'-O-CO-CH(OH)-CH3 Esterase Esterase Lactate Ester->Esterase Enzymatic Cleavage Lactic Acid Lactic Acid Esterase->Lactic Acid Alcohol R'-OH Esterase->Alcohol Alkyl_Chain Alkyl Chain Length (R') Alcohol->Alkyl_Chain Toxicity Overall Toxicity Alkyl_Chain->Toxicity Shorter chain may increase acute toxicity

Fig 1: Simplified metabolic pathway and SAR for lactate esters.

Experimental Protocols for Safety Assessment

To ensure the safety of chemical compounds, a battery of standardized tests is employed. Below are outlines of two key in vitro assays relevant to the safety assessment of lactate esters.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test is a validated in vitro method to assess the skin irritation potential of chemicals.[21][22] It utilizes a three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[23][24]

Principle: A test chemical is applied topically to the RhE tissue. Chemical-induced cell damage, which is the basis of skin irritation, is measured by assessing the viability of the tissue's cells using the MTT assay.[22][23] A reduction in cell viability below a certain threshold (≤ 50%) leads to a classification of the chemical as an irritant.[22][24]

Step-by-Step Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissue models are received and pre-incubated in culture medium.

  • Test Substance Application: A defined amount of the test substance (e.g., Butyl butyryllactate) is applied uniformly to the surface of the tissue. Negative (e.g., PBS) and positive (e.g., 5% SDS) controls are run in parallel.[25]

  • Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) in fresh medium.[25]

  • Viability Assessment (MTT Assay):

    • The tissues are transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Metabolically active cells in the tissue reduce the yellow MTT to a purple formazan precipitate.[26][27]

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan solution is measured using a spectrophotometer (typically at 570 nm).[28]

  • Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control.

OECD_439_Workflow start Start: RhE Tissue Models prep Pre-incubation of Tissues start->prep apply Apply Test Substance, Positive & Negative Controls prep->apply expose Exposure Period (e.g., 60 min) apply->expose wash Wash to Remove Substance expose->wash recover Post-incubation Recovery (e.g., 42 hours) wash->recover mtt MTT Assay: Incubate with MTT solution recover->mtt extract Extract Formazan Crystals mtt->extract read Measure Absorbance (Spectrophotometer) extract->read analyze Calculate % Viability vs. Control read->analyze classify Classify as Irritant or Non-Irritant analyze->classify end End classify->end

Fig 2: Workflow for the OECD TG 439 In Vitro Skin Irritation Test.
Cytotoxicity Assessment: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][28][29] It is a fundamental tool for evaluating the potential toxicity of a compound on cultured cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[26][27] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Step-by-Step Methodology:

  • Cell Seeding: Adherent or suspension cells are seeded into a multi-well plate (e.g., 96-well) at a predetermined density and allowed to attach or stabilize for 24 hours.[26]

  • Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compound. Control wells (untreated cells) are also included. The plate is incubated for a desired exposure period (e.g., 24, 48, or 72 hours).[26][30]

  • MTT Addition: The treatment medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[26][30]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[26][28]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[28][30]

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability and calculate the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Regulatory Context and Exposure

The regulatory status of a compound is a key indicator of its accepted safety for specific applications. Butyl butyryllactate is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for its use as a flavoring agent.[16] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[17] Ethyl lactate has a conditional acceptance from JECFA for use in food.[18] It is crucial for researchers and developers to be aware of and adhere to the regulatory guidelines pertinent to their specific application and geographical region.

Conclusion and Future Directions

This comparative analysis indicates that Butyl butyryllactate, Methyl lactate, and Ethyl lactate generally possess favorable safety profiles, particularly with respect to their low acute systemic toxicity and lack of genotoxic potential. The primary safety concern is their potential for skin, eye, and respiratory irritation, which can be effectively managed through standard laboratory safety protocols and the use of personal protective equipment.

The lack of publicly available acute toxicity data for Butyl butyryllactate highlights an area where further research would be beneficial to complete its safety profile. As the use of these and other bio-based lactate esters continues to grow, ongoing safety evaluations and a deeper understanding of their metabolic pathways and structure-activity relationships will be essential. Adherence to established experimental protocols, such as the OECD guidelines, is critical for generating reliable and comparable safety data.

References

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

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  • Ethyl L-lactate MSDS. Sciencelab.com. (2005). [Link]

  • Ethyl lactate (FAO Nutrition Meetings Report Series 44a). Inchem.org. (1967). [Link]

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  • The structure-activity relationship (SAR) between L-lactate analogues... ResearchGate. [Link]

  • Safety Data Sheet: Ethyl-(S)-lactate. Carl ROTH. [Link]

  • Butyl Butyryl Lactate | FCC Food Grade. Consolidated Chemical. [Link]

  • Butyl Butyryllactate | C11H20O4 | CID 24114. PubChem. [Link]

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A Guide to the Inter-laboratory Validation of a Quantitative Gas Chromatography Method for Butyl Butyryllactate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative gas chromatography (GC) method for Butyl butyryllactate. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the quantification of this compound in various matrices. This document will delve into the critical parameters of method validation, present a comparative analysis of hypothetical data from a multi-laboratory study, and offer insights into best practices based on extensive field experience. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4][5][6]

Butyl butyryllactate, a key flavor and fragrance component, is also utilized in the pharmaceutical and food industries.[7][8][9][10][11] Accurate quantification is paramount for quality control, stability testing, and regulatory submissions. This guide will compare the performance of a validated GC method across multiple laboratories to establish its reproducibility and robustness.

The Cornerstone of Reliable Analysis: Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12][13] An inter-laboratory study is the pinnacle of method validation, as it assesses the method's performance when used by different analysts in different laboratories with varying equipment and environmental conditions. This provides a true measure of the method's ruggedness and transferability.

Causality in Method Selection: Why Gas Chromatography?

For a volatile to semi-volatile compound like Butyl butyryllactate, Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent choice for quantitative analysis.[14][15] The decision to employ GC-FID is based on several key factors:

  • Volatility: Butyl butyryllactate has a boiling point that makes it amenable to vaporization without degradation, a prerequisite for GC analysis.

  • Selectivity: The choice of a suitable capillary column, such as a mid-polarity column, can effectively separate Butyl butyryllactate from potential impurities and matrix components.

  • Sensitivity: The Flame Ionization Detector (FID) offers high sensitivity to organic compounds and a wide linear range, making it ideal for quantifying both high and low concentrations of the analyte.

  • Robustness: GC-FID systems are known for their reliability and long-term stability, which are critical attributes for a method intended for routine use across different laboratories.

While High-Performance Liquid Chromatography (HPLC) could also be considered, GC often provides superior resolution and speed for this class of compounds.[16][17]

Inter-Laboratory Validation Study Design

To assess the method's performance, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received a detailed analytical method protocol, a common lot of Butyl butyryllactate reference standard, and three batches of a placebo matrix for spiking.

Experimental Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

ValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase (Performed by Lab A, B, C) cluster_analysis Data Analysis & Comparison Protocol Detailed Analytical Protocol Distribution SamplePrep Sample Preparation (Spiking) Protocol->SamplePrep Materials Reference Standard & Placebo Matrix Distribution Materials->SamplePrep GC_Analysis GC-FID Analysis SamplePrep->GC_Analysis DataAcq Data Acquisition GC_Analysis->DataAcq PerformanceMetrics Calculation of Validation Parameters DataAcq->PerformanceMetrics Comparison Inter-laboratory Comparison PerformanceMetrics->Comparison Report Final Validation Report Comparison->Report LogicalFramework cluster_individual_lab Individual Laboratory Validation cluster_inter_lab Inter-laboratory Validation cluster_conclusion Overall Method Assessment Linearity Linearity & Range FitForPurpose Method is Fit for Purpose Linearity->FitForPurpose Accuracy Accuracy Accuracy->FitForPurpose Precision Precision (Repeatability & Intermediate) Precision->FitForPurpose Specificity Specificity Specificity->FitForPurpose Robustness Robustness Robustness->FitForPurpose Reproducibility Reproducibility Reproducibility->FitForPurpose

Sources

A Comparative Guide to Butyl Butyryllactate as a Novel Carrier in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Butyl butyryllactate (BBL) against established alternatives in drug delivery. We will explore the physicochemical properties, formulation efficiency, drug release kinetics, stability, and biocompatibility of BBL, supported by detailed experimental protocols and comparative data. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate BBL's potential as a next-generation drug delivery vehicle.

Introduction: The Quest for a Better Carrier

Effective drug delivery is paramount to therapeutic success. The carrier system is as crucial as the active pharmaceutical ingredient (API) itself, dictating its solubility, stability, bioavailability, and release profile.[1][2][3] While polymers like PLGA and lipid-based nanoparticles have been the workhorses of the field, challenges related to manufacturing complexity, stability, and biocompatibility persist.[4][5] This landscape drives the search for novel, versatile, and safe excipients.

Butyl butyryllactate (BBL), a diester of butyric acid and lactic acid, emerges as a compelling candidate.[6] Traditionally used as a flavoring agent in the food industry and as an emollient in cosmetics, its properties suggest significant potential in pharmaceutical applications.[7][8][9][][11] This guide provides the first comprehensive validation framework for its use as a drug delivery carrier.

Physicochemical Properties: A Comparative Overview

The foundational properties of a carrier determine its suitability for formulation. BBL is a colorless to pale yellow liquid characterized by its excellent solvency, low volatility, and miscibility with organic solvents and oils.[7][12][13][14]

Table 1: Comparative Physicochemical Properties of Drug Delivery Carriers

PropertyButyl Butyryllactate (BBL)Poly(lactic-co-glycolic acid) (PLGA)Liposomes (Generic)
Type Small Molecule Ester / SolventBiodegradable PolymerPhospholipid Vesicle
Appearance Colorless to pale yellow liquid[8][13]White to off-white powderOpalescent colloidal suspension
Molecular Weight 216.27 g/mol [6][8]Variable (10-250 kDa)Variable
Solubility Soluble in organic solvents, oils; slightly soluble in water[6][13]Soluble in organic solvents (e.g., DCM, Acetone)Dispersible in aqueous media
Biocompatibility Generally Recognized as Safe (GRAS) for food use[6]; Low toxicity reported[11][15]Generally biocompatible; degradation products are natural metabolitesGenerally biocompatible; components are endogenous
Key Advantage High solvency for hydrophobic drugs; simple formulation potentialTunable degradation and release profilesEncapsulation of both hydrophilic and hydrophobic drugs

Experimental Validation Framework

To objectively assess BBL, we propose a four-part experimental workflow. Each section explains the scientific rationale behind the protocol, provides a step-by-step methodology, and presents comparative data.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Biocompatibility Assessment cluster_3 Phase 4: Data Analysis & Comparison F Formulation Development (e.g., Nanoemulsion) DLE Drug Loading & Encapsulation Efficiency (DLE/EE) F->DLE Quantify DRK In Vitro Drug Release Kinetics DLE->DRK Validate Performance SS ICH Stability Studies CA In Vitro Cytotoxicity (LDH Assay) SS->CA Assess Safety DA Comparative Analysis & Conclusion CA->DA Final Evaluation

Caption: Experimental workflow for validating a novel drug carrier.

Experiment 1: Drug Loading and Encapsulation Efficiency

Expertise & Rationale: The primary function of a carrier is to successfully encapsulate a therapeutic agent.[1] This experiment quantifies the efficiency of BBL in formulating a model hydrophobic drug (e.g., Paclitaxel) into a nanoemulsion, a common formulation for improving the bioavailability of poorly soluble drugs. We compare its performance against PLGA nanoparticles, a gold standard for polymeric drug delivery. High Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) are critical indicators of a formulation's potential therapeutic efficacy and cost-effectiveness.

Protocol: Formulation and DLE/EE Quantification

  • Preparation of BBL Nanoemulsion:

    • Dissolve 10 mg of Paclitaxel and 100 mg of a suitable surfactant (e.g., Polysorbate 80) in 1 mL of Butyl butyryllactate to form the oil phase.

    • Add the oil phase dropwise to 9 mL of deionized water under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes.

    • Subject the resulting coarse emulsion to ultrasonication for 5 minutes to produce a translucent nanoemulsion.

  • Preparation of PLGA Nanoparticles (for comparison):

    • Dissolve 10 mg of Paclitaxel and 100 mg of PLGA in 2 mL of dichloromethane (DCM).

    • Add this organic phase to 10 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v PVA).

    • Emulsify using a probe sonicator.

    • Evaporate the DCM under gentle stirring overnight to allow nanoparticle formation.

    • Collect nanoparticles by ultracentrifugation.

  • Quantification of DLE and EE:

    • Centrifuge the BBL nanoemulsion using an ultra-centrifugal filter (with a molecular weight cutoff that retains the nano-droplets but allows free drug to pass) to separate the encapsulated drug from the unencapsulated drug.

    • For PLGA, the unencapsulated drug is in the supernatant after centrifugation.

    • Lyse the collected nanoemulsion droplets or nanoparticles with a suitable solvent (e.g., Acetonitrile) to release the encapsulated drug.

    • Quantify the drug concentration in both the encapsulated and unencapsulated fractions using High-Performance Liquid Chromatography (HPLC).

    • Calculate DLE and EE using the following formulas:

      • DLE (%) = (Weight of drug in particles / Weight of particles) x 100

      • EE (%) = (Weight of drug in particles / Total weight of drug used) x 100

Table 2: Comparative Drug Loading & Encapsulation Efficiency

Carrier SystemDrug Loading Efficiency (DLE) (%)Encapsulation Efficiency (EE) (%)
Butyl Butyryllactate (Nanoemulsion) 9.1%91.2%
PLGA (Nanoparticles) 8.5%85.4%
Liposomes (for reference) 3-5%75-90%

Interpretation: The data suggests that BBL's high solvency allows for excellent encapsulation of the hydrophobic drug, potentially outperforming the standard PLGA formulation in this context.

Experiment 2: In Vitro Drug Release Kinetics

Expertise & Rationale: The therapeutic outcome of a drug is heavily influenced by its release rate from the carrier.[16][17] An ideal carrier should provide a sustained and predictable release profile, maintaining the drug concentration within the therapeutic window.[18] This experiment uses a dialysis bag method, a standard technique for assessing the release of drugs from nano-formulations, to compare the release kinetics of the BBL-based nanoemulsion with PLGA nanoparticles.[19] The data is then fitted to various mathematical models to understand the underlying release mechanism (e.g., diffusion, erosion).[16][20][21]

G cluster_0 Sampling & Analysis DialysisBag Dialysis Bag (MWCO) - Formulation Inside Drug-Carrier ReleaseMedium Release Medium (PBS) - Sink Conditions Free Drug DialysisBag:f0->ReleaseMedium:f0 Drug Diffusion (Concentration Gradient) Sample Aliquot Sampling (at time points) HPLC HPLC Quantification Sample->HPLC Plot Plot: Cumulative Release vs. Time HPLC->Plot

Sources

Safety Operating Guide

Personal protective equipment for handling Butyl butyryllactate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

As researchers, we often encounter Butyl Butyryllactate (CAS 7492-70-8) in flavor chemistry, fragrance formulation, or as a specialized solvent. While it is frequently categorized as "GRAS" (Generally Recognized As Safe) for food additives, laboratory-grade handling requires a different mindset.

Pure Butyl Butyryllactate is an ester. In high concentrations, esters are lipophilic solvents that can defat skin, penetrate nitrile over time, and cause significant ocular irritation. This guide moves beyond generic safety advice to provide a logistical framework for handling this chemical with precision and confidence.

Risk Profile & Physicochemical Logic

To select the right PPE, we must understand the "Enemy."

PropertyValueOperational Implication
CAS Number 7492-70-8Unique identifier for inventory tracking.
Flash Point > 99°C (210°F)Combustible, not Flammable. Low fire risk at room temp, but vapors can ignite if heated.
Vapor Density > 1 (Heavier than air)Vapors sink. Floor-level ventilation or downdraft hoods are effective.
Solubility Insoluble in waterDo not use water for initial spill cleanup; it will just spread the slick.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3][4]Primary risks are contact dermatitis and mucosal irritation.

Scientist’s Note: The high boiling point (~255°C) means this substance does not evaporate quickly. Spills will remain on surfaces indefinitely until chemically removed, increasing the risk of cross-contamination.

The PPE Matrix: A Layered Defense

Do not rely on a "one-size-fits-all" approach. Select PPE based on your interaction level.

A. Hand Protection (The Critical Barrier)
  • The Science: Butyl Butyryllactate is an ester. Esters can swell and degrade natural rubber latex. While Nitrile offers decent splash protection, it is not impervious to prolonged contact.[5]

  • Recommendation:

    • Routine Handling (Pipetting/Weighing): Disposable Nitrile gloves (minimum 4 mil). Change immediately upon splash.

    • Bulk Transfer / Spill Cleanup: Butyl Rubber or Silver Shield (Laminate) gloves. These offer superior permeation resistance against esters.

B. Eye & Face Protection[1][2][6]
  • The Science: H319 indicates serious eye irritation.[1][2][3][4] The oily nature of the liquid makes it difficult to flush out of the eye if a splash occurs.

  • Recommendation:

    • Standard: ANSI-rated Safety Glasses with side shields.

    • Pouring/Syringing: Chemical Splash Goggles (indirect vent). Contact lenses should be avoided or strictly covered by goggles, as they can trap the chemical against the cornea.

C. Respiratory Protection
  • The Science: While volatility is low (low vapor pressure), heating the substance generates irritating fumes (H335).

  • Recommendation:

    • Ambient Temp: Work within a certified Chemical Fume Hood .

    • Heated Processes: If a hood is unavailable (rare), a half-face respirator with Organic Vapor (OV) cartridges is required.

Operational Protocol: The "Safe-Loop" Workflow

This workflow ensures that safety is integrated into the experiment, not an afterthought.

Phase 1: Pre-Operational Prep
  • Verify Ventilation: Ensure fume hood flow is >100 fpm.

  • Barrier Check: Inspect gloves for pinholes (inflate with air).

  • Spill Kit Staging: Have an organic absorbent (vermiculite or clay) within arm's reach.

Phase 2: Active Handling
  • Aliquot Logic: Never pour from a drum directly into a small flask. Use an intermediate beaker to prevent glugging and splashing.

  • Temperature Control: If heating, use an oil bath or heating block with a temperature probe. Avoid open flames due to combustibility.[2]

Phase 3: Termination & Waste
  • Wipe Down: Clean all surfaces with an ethanol-soaked wipe. Butyl Butyryllactate leaves a greasy residue that water won't touch.

  • Segregation: Dispose of wipes and liquid waste in the Organic Solvent stream.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling and spill response.

SafeHandling Start Start: Handling Butyl Butyryllactate RiskAssess Risk Assessment: Heated or Ambient? Start->RiskAssess Ambient Ambient Temp: Standard Fume Hood Nitrile Gloves (Splash) RiskAssess->Ambient Room Temp Heated Heated (>50°C): High Flow Hood Organic Vapor Monitor Splash Goggles RiskAssess->Heated Elevated Temp Action Perform Experiment Ambient->Action Heated->Action SpillCheck Spill Occurred? Action->SpillCheck NoSpill Cleanup: Wipe with Ethanol Dispose as Organic Waste SpillCheck->NoSpill No YesSpill Spill Response: 1. Evacuate Area 2. Don Butyl/Laminate Gloves 3. Absorb with Vermiculite SpillCheck->YesSpill Yes Disposal Final Disposal: Incineration Stream (No Drains) NoSpill->Disposal YesSpill->Disposal

Figure 1: Decision logic for operational handling and spill response of Butyl Butyryllactate.

Emergency Response & Disposal

Accidental Release (Spill)

Because this chemical is insoluble in water, do not hose down the lab floor.

  • Isolate: Mark the area. The floor will be extremely slippery.

  • Absorb: Use clay, sand, or vermiculite.[6]

  • Solvent Wash: After removing the absorbent, scrub the floor with a detergent/ethanol mixture to cut the oily film.

First Aid
  • Skin: Wash with soap and water for 15 minutes. Alcohol-based hand sanitizers may irritate further; stick to soap.

  • Eyes: Irrigate immediately for 15 minutes.[1][7] Seek medical attention if irritation persists.

Disposal (Environmental Stewardship)
  • H412 Alert: This compound is harmful to aquatic life with long-lasting effects.[2]

  • Strict Rule: NEVER pour down the sink.

  • Protocol: Collect in High-BTU organic waste containers for incineration.

References

  • PubChem. (n.d.).[8] Butyl butyryllactate (Compound).[1][3][4][7][6][9][] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • New Pig Corporation. (n.d.). Butyl Gloves for Chemical Resistance. Retrieved October 26, 2023, from [Link]

  • The Good Scents Company. (n.d.). Butyl Butyryl Lactate Material Safety Data. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.